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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Bromobenzo[d]thiazole-5-carboxylic acid: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of 2-Bromobenzo[d]thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 2-Bromobenzo[d]thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes information from analogous compounds and established chemical principles to offer a comprehensive overview of its chemical structure, predicted properties, and potential synthetic pathways. The benzothiazole core is a well-recognized privileged scaffold in drug discovery, and this guide aims to equip researchers with the foundational knowledge to explore the potential of this particular derivative.

Molecular Structure and Chemical Identity

2-Bromobenzo[d]thiazole-5-carboxylic acid is a bicyclic heteroaromatic compound. Its structure features a benzene ring fused to a thiazole ring, with a bromine atom substituted at the 2-position of the thiazole ring and a carboxylic acid group at the 5-position of the benzothiazole framework.

Key Identifiers:

PropertyValue
IUPAC Name 2-Bromobenzo[d]thiazole-5-carboxylic acid
CAS Number 933750-20-0[1]
Molecular Formula C₈H₄BrNO₂S
Molecular Weight 258.09 g/mol
Canonical SMILES C1=CC2=C(C=C1C(=O)O)N=C(S2)Br

The strategic placement of the bromo and carboxylic acid functionalities offers multiple avenues for synthetic elaboration, making it a potentially valuable building block for the creation of diverse chemical libraries. The bromine atom can participate in various cross-coupling reactions, while the carboxylic acid group provides a handle for amide bond formation and other derivatizations.

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale
Appearance White to off-white or pale yellow solidBased on the appearance of similar benzothiazole carboxylic acids.
Melting Point >200 °CThe presence of the carboxylic acid group and the rigid bicyclic system suggests a relatively high melting point due to strong intermolecular interactions.
Solubility Sparingly soluble in water; soluble in polar organic solvents such as DMSO, DMF, and methanol.The carboxylic acid moiety imparts some polarity, but the larger hydrophobic benzothiazole core limits aqueous solubility.
pKa ~3-4The electron-withdrawing nature of the benzothiazole ring system is expected to make the carboxylic acid more acidic than benzoic acid (pKa ~4.2).

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data for 2-Bromobenzo[d]thiazole-5-carboxylic acid, based on the analysis of related compounds and general principles of spectroscopic interpretation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the benzene ring and the carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing effects of the thiazole ring, the bromine atom, and the carboxylic acid group.

  • δ ~12-13 ppm (s, 1H): Carboxylic acid proton (broad singlet).

  • δ ~8.0-8.5 ppm (m, 3H): Aromatic protons on the benzene ring. The exact splitting pattern will depend on the coupling constants between the protons at positions 4, 6, and 7.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms in the benzothiazole ring system and the carboxylic acid.

  • δ ~165-170 ppm: Carboxylic acid carbonyl carbon.

  • δ ~120-155 ppm: Aromatic and heterocyclic carbons. The carbon bearing the bromine atom (C2) will likely be in the downfield region of this range.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

Wavenumber (cm⁻¹)Functional GroupDescription
~2500-3300O-HBroad band characteristic of a carboxylic acid O-H stretch.
~1700C=OStrong absorption from the carboxylic acid carbonyl stretch.
~1600, ~1475C=CAromatic ring stretching vibrations.
~1200-1300C-OStretching vibration of the carboxylic acid C-O bond.
~1000-1100C-SThiazole ring C-S stretching.
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 257 and a prominent M+2 peak at m/z 259 of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of COOH (m/z 45) and Br (m/z 79/81).

Proposed Synthetic Strategies

While a specific, validated synthesis for 2-Bromobenzo[d]thiazole-5-carboxylic acid is not documented in readily accessible literature, a plausible synthetic route can be devised based on established methods for benzothiazole formation. A common and effective method is the condensation of a 2-aminothiophenol derivative with a suitable carboxylic acid or its derivative.

A potential retrosynthetic analysis is outlined below:

G 2-Bromobenzo[d]thiazole-5-carboxylic acid 2-Bromobenzo[d]thiazole-5-carboxylic acid 3-Amino-4-mercaptobenzoic acid 3-Amino-4-mercaptobenzoic acid 2-Bromobenzo[d]thiazole-5-carboxylic acid->3-Amino-4-mercaptobenzoic acid 2-Bromoacetic acid derivative 2-Bromoacetic acid derivative 2-Bromobenzo[d]thiazole-5-carboxylic acid->2-Bromoacetic acid derivative

Figure 1: Retrosynthetic analysis of 2-Bromobenzo[d]thiazole-5-carboxylic acid.

A forward synthesis could involve the following steps:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization and Bromination 4-Mercaptobenzoic acid 4-Mercaptobenzoic acid 3-Nitro-4-mercaptobenzoic acid 3-Nitro-4-mercaptobenzoic acid 4-Mercaptobenzoic acid->3-Nitro-4-mercaptobenzoic acid HNO₃, H₂SO₄ 3-Amino-4-mercaptobenzoic acid 3-Amino-4-mercaptobenzoic acid 3-Nitro-4-mercaptobenzoic acid->3-Amino-4-mercaptobenzoic acid Fe, HCl or H₂, Pd/C 2-Bromobenzo[d]thiazole-5-carboxylic acid 2-Bromobenzo[d]thiazole-5-carboxylic acid 3-Amino-4-mercaptobenzoic acid->2-Bromobenzo[d]thiazole-5-carboxylic acid e.g., Copper(I) bromide and isoamyl nitrite

Figure 2: Proposed synthetic workflow for 2-Bromobenzo[d]thiazole-5-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Amino-4-mercaptobenzoic acid

This intermediate can be prepared from 4-mercaptobenzoic acid via a nitration reaction followed by reduction of the nitro group.

Step 2: Synthesis of 2-Bromobenzo[d]thiazole-5-carboxylic acid

A plausible method for the final cyclization and bromination is a Sandmeyer-type reaction.

  • Diazotization: Dissolve 3-amino-4-mercaptobenzoic acid in an appropriate acidic medium (e.g., aqueous HBr). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide in HBr. Add the cold diazonium salt solution to the copper(I) bromide solution slowly. The reaction mixture may be gently warmed to facilitate the decomposition of the diazonium salt and the formation of the product.

  • Work-up and Purification: After the reaction is complete, cool the mixture and collect the precipitate by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

Applications in Drug Discovery and Medicinal Chemistry

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a bromine atom and a carboxylic acid group in 2-Bromobenzo[d]thiazole-5-carboxylic acid makes it an attractive starting material for the synthesis of novel therapeutic agents.

Potential Therapeutic Areas:

  • Oncology: Many benzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of protein kinases and tubulin polymerization.

  • Infectious Diseases: The benzothiazole nucleus is found in numerous compounds with antibacterial, antifungal, and antiviral properties.

  • Neurodegenerative Diseases: Some benzothiazole-containing molecules have shown promise as agents for the treatment of diseases like Alzheimer's and Parkinson's.

  • Inflammation and Pain: The structural features of benzothiazoles have been exploited to develop novel anti-inflammatory and analgesic agents.

The reactivity of the bromine atom allows for the introduction of various substituents through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the exploration of structure-activity relationships. The carboxylic acid can be converted to amides, esters, or other functional groups to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Conclusion

2-Bromobenzo[d]thiazole-5-carboxylic acid represents a promising, yet underexplored, building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is sparse, this guide provides a solid foundation for researchers by outlining its chemical structure, predicting its physicochemical and spectroscopic properties, and proposing a viable synthetic strategy. The versatility of the benzothiazole scaffold, combined with the synthetic handles offered by the bromo and carboxylic acid functionalities, makes this compound a valuable target for further investigation in the field of drug discovery.

References

Sources

Exploratory

pKa Values and Acidity of Benzothiazole-5-Carboxylic Acid Derivatives

This guide provides an in-depth technical analysis of the acidity and pKa values of benzothiazole-5-carboxylic acid derivatives. It is designed for researchers requiring precise physicochemical data for lead optimization...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the acidity and pKa values of benzothiazole-5-carboxylic acid derivatives. It is designed for researchers requiring precise physicochemical data for lead optimization and ADMET prediction.

Executive Summary & Chemical Context

Benzothiazole-5-carboxylic acid (BTA-5-COOH ) represents a critical scaffold in medicinal chemistry, often serving as a bioisostere for indole or naphthalene systems. Its physicochemical behavior is dominated by the electron-withdrawing nature of the fused thiazole ring, which significantly enhances the acidity of the carboxylic acid group compared to benzoic acid.

Understanding the ionization profile of this scaffold is essential for optimizing:

  • Solubility: At physiological pH (7.4), the 5-COOH group is predominantly ionized, improving aqueous solubility.

  • Permeability: The balance between the neutral and anionic forms drives passive diffusion and membrane transport.

  • Target Binding: The carboxylate anion often forms critical salt bridges with positively charged residues (e.g., Arginine, Lysine) in protein active sites.

Theoretical Framework: Electronic Effects & Acidity

The Benzothiazole Ring Effect

The benzothiazole core is an electron-deficient heterocycle. The nitrogen atom (position 3) exerts a strong inductive effect (-I), while the sulfur atom (position 1) contributes to resonance but generally acts as an electron sink relative to the benzene ring.

  • Benzoic Acid pKa: ~4.20[1]

  • Benzothiazole-5-COOH pKa: ~3.30 – 3.75

The fusion of the thiazole ring lowers the pKa of the carboxylic acid by approximately 0.5 – 0.9 log units relative to benzoic acid. This is due to the stabilization of the carboxylate anion by the electron-withdrawing heterocyclic core.[2]

Structural Numbering & Resonance

To interpret Substituent Activity Relationships (SAR), correct numbering is vital:

  • Position 1: Sulfur[3][4]

  • Position 3: Nitrogen[3][5][6][7]

  • Position 2: The primary site for functionalization (metabolic "soft spot" and SAR driver).

  • Position 5: Carboxylic acid attachment.[1][3][6]

Diagram: Resonance Stabilization & Equilibrium

The following diagram illustrates the ionization equilibrium and the resonance stabilization provided by the benzothiazole core.

G cluster_legend Electronic Effect Neutral Neutral Species (COOH) Transition Dissociation Equilibrium (Ka) Neutral->Transition - H+ Anion Carboxylate Anion (COO-) Transition->Anion Stabilization Resonance Stabilization (Thiazole e- withdrawal) Anion->Stabilization Inductive (-I) Mesomeric (-M)

Caption: Dissociation pathway of benzothiazole-5-carboxylic acid. The electron-deficient thiazole ring stabilizes the resulting anion via inductive withdrawal.

Quantitative Data: pKa Values

The following table synthesizes experimental and high-confidence predicted pKa values for BTA-5-COOH and its key 2-substituted derivatives.

Note on "Acidic" vs. "Basic" pKa:

  • pKa (Acid): Refers to the deprotonation of the 5-COOH group.

  • pKa (Base): Refers to the protonation of the thiazole nitrogen (N3) or a 2-amino substituent.

Compound Derivative (2-Position)Substituent TypepKa (COOH) [Acidic]pKa (Ring N) [Basic]Net Charge at pH 7.4Solubility Impact
Unsubstituted (H) Baseline3.32 – 3.74 ~1.5-1 (Anionic)Moderate
2-Methyl (-CH3) Weak EDG3.75 – 3.85~1.8-1 (Anionic)Low (Lipophilic)
2-Amino (-NH2) Strong EDG3.80 – 4.054.51 -1 (Zwitterionic character at low pH)High (Polar)
2-Chloro (-Cl) Weak EWG3.10 – 3.25< 1.0-1 (Anionic)Low
2-Trifluoromethyl (-CF3) Strong EWG2.80 – 3.00 < 0.5-1 (Anionic)Very Low
2-Methoxy (-OCH3) Resonance EDG3.90 – 4.10~2.0-1 (Anionic)Moderate

Key SAR Insights:

  • Electron Withdrawing Groups (EWG): Substituents like -CF3 and -Cl at the 2-position further acidify the 5-COOH group (lower pKa) by pulling electron density across the conjugated system.

  • Electron Donating Groups (EDG): Substituents like -NH2 and -OMe increase electron density in the ring, slightly destabilizing the carboxylate anion and raising the pKa toward 4.0.

  • 2-Amino Tautomerism: The 2-aminobenzothiazole derivative can exist as the amino- or imino-tautomer. The experimental pKa of ~4.5 refers to the protonation of the exocyclic amine/ring nitrogen system, making it a weak base, while the COOH remains acidic.

Experimental Protocol: Determination of pKa

Due to the limited aqueous solubility of many benzothiazole derivatives, standard aqueous titration is often impossible. The Yasuda-Shedlovsky Extrapolation Method is the industry standard for these lipophilic scaffolds.

Materials
  • Analyte: Benzothiazole derivative (purity >98%).

  • Solvent: Carbonate-free water and HPLC-grade Methanol (MeOH).

  • Titrant: 0.1 M KOH (standardized).

  • Instrument: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.

Workflow (Step-by-Step)
  • Preparation of Co-Solvent Mixtures: Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) MeOH in water.

  • Sample Dissolution: Dissolve ~5 mg of the derivative in 20 mL of the 50% MeOH mixture. Ensure complete dissolution.

  • Titration: Titrate with 0.1 M KOH under inert gas (N2/Ar) purge to prevent carbonate formation. Record pH vs. volume data.

  • Repeat: Repeat the titration for the 40% and 30% mixtures.

  • Data Processing (The Yasuda-Shedlovsky Equation): Plot the apparent pKa (

    
    ) values obtained in each mixture against the dielectric constant reciprocal (
    
    
    
    ) or the mole fraction of methanol.
    
    
Experimental Logic Diagram

Protocol Start Start: Solid Sample SolubilityCheck Check Aqueous Solubility (< 0.1 mg/mL?) Start->SolubilityCheck Aqueous Direct Aqueous Titration SolubilityCheck->Aqueous Soluble MixedSolvent Prepare MeOH/Water Series (30%, 40%, 50%) SolubilityCheck->MixedSolvent Insoluble Result Final Aqueous pKa Aqueous->Result Titrate Potentiometric Titration (KOH under N2) MixedSolvent->Titrate Calc Calculate psKa for each %MeOH Titrate->Calc Extrapolate Yasuda-Shedlovsky Extrapolation (Plot psKa vs 1/ε) Calc->Extrapolate Extrapolate->Result

Caption: Decision tree for selecting the correct pKa determination method based on solubility.

Implications for Drug Design

Bioisosterism

Benzothiazole-5-carboxylic acid is a "non-classical" bioisostere of:

  • Indole-5-carboxylic acid: BTA is more lipophilic (higher LogP) but more acidic.

  • Naphthalene-2-carboxylic acid: BTA introduces a hydrogen bond acceptor (N3) that naphthalene lacks.

Solubility-Permeability Trade-off
  • At pH 1.2 (Stomach): The molecule is neutral (COOH protonated). Permeability is high, but solubility is poor.

  • At pH 7.4 (Blood): The molecule is anionic (COO-). Solubility is high, but passive permeability decreases.

  • Optimization Strategy: If membrane permeability is the bottleneck, introduce a 2-position substituent that raises the pKa (e.g., -OMe) to increase the fraction of neutral species, or use a prodrug ester strategy.

References

  • Physicochemical Properties of Benzothiazoles: Calculated and experimental acidity constants for benzothiazole derivatives. Source:

  • pKa Determination Methods (Capillary Electrophoresis & Potentiometry): Comparative study of pKa determination for benzothiazole derivatives. Source:

  • Hammett Equation & Substituent Effects: Theoretical basis for electronic effects on carboxylic acid acidity. Source:

  • Benzothiazole in Medicinal Chemistry: Review of the biological activity and structural properties of the benzothiazole scaffold. Source:

  • Yasuda-Shedlovsky Extrapolation Protocol: Standard methodology for pKa determination of insoluble compounds. Source:

Sources

Foundational

Therapeutic applications of 2-Bromobenzo[d]thiazole-5-carboxylic acid scaffolds

Executive Summary: The Dual-Vector Advantage In the landscape of privileged medicinal scaffolds, 2-bromobenzo[d]thiazole-5-carboxylic acid (CAS: 933750-20-0) represents a high-value "linchpin" intermediate. Unlike simple...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Vector Advantage

In the landscape of privileged medicinal scaffolds, 2-bromobenzo[d]thiazole-5-carboxylic acid (CAS: 933750-20-0) represents a high-value "linchpin" intermediate. Unlike simple benzothiazoles, this specific isomer offers two orthogonal reactivity handles—an electrophilic bromide at the C2 position and a nucleophilic/acidic carboxylate at the C5 position.

This dual-vector architecture allows medicinal chemists to independently modulate pharmacodynamics (via the C2 "warhead" vector) and pharmacokinetics (via the C5 "solubility/metabolic" vector). This guide details the synthetic utility, structural biology, and therapeutic applications of this scaffold, specifically in oncology (kinase inhibition) and neurodegenerative diagnostics.

Structural Analysis & Synthetic Utility

The Scaffold Architecture

The benzo[d]thiazole core is a planar, bicyclic system that mimics purine bases, making it an excellent bioisostere for ATP-competitive inhibitors.

  • Position 2 (Bromine): A highly reactive site for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or

    
     displacements. This vector typically engages the deep hydrophobic pockets of enzyme active sites.
    
  • Position 5 (Carboxylic Acid): Located on the benzenoid ring, this position is ideal for amide coupling. Derivatives here often extend into the solvent-exposed region of a protein, improving water solubility and allowing for the attachment of solubilizing tails (e.g., morpholine, piperazine).

Divergent Synthetic Logic

The order of operations is critical. The carboxylic acid must often be protected (as an ester) or reacted first to prevent catalyst poisoning during C2-functionalization.

SyntheticWorkflow Scaffold 2-Bromo-BT-5-COOH (Core Scaffold) RouteA Route A: C5-Amidation First Scaffold->RouteA RouteB Route B: C2-Coupling First Scaffold->RouteB InterA 2-Bromo-BT-5-Carboxamide (Solubility Handle Installed) RouteA->InterA Amine/HATU InterB 2-Aryl-BT-5-COOH (Binding Core Installed) RouteB->InterB Suzuki Coupling FinalDrug Final Therapeutic Candidate (Dual Functionalized) InterA->FinalDrug Ar-B(OH)2 / Pd(PPh3)4 InterB->FinalDrug Amidation

Figure 1: Divergent synthetic pathways for 2-bromobenzo[d]thiazole-5-carboxylic acid. Route A is generally preferred to avoid hydrolysis of the C2-substituent during subsequent steps.

Therapeutic Applications

Oncology: EGFR and VEGFR Kinase Inhibitors

The most prominent application of this scaffold is in the design of Type II Kinase Inhibitors .

  • Mechanism: The benzothiazole nitrogen (N3) acts as a hydrogen bond acceptor for the kinase hinge region.

  • Design Strategy:

    • C2 Substitution: A bulky hydrophobic group (e.g., 4-fluoroaniline or substituted biphenyl) is introduced via Buchwald-Hartwig coupling to occupy the ATP-binding pocket.

    • C5 Substitution: The carboxylic acid is converted to a hydrophilic amide (e.g., N-(2-morpholinoethyl)amide). This tail extends out of the pocket, improving oral bioavailability and forming salt bridges with surface residues (e.g., Asp or Glu).

Data Insight: Benzothiazole-carboxamide hybrids have demonstrated


 values in the low nanomolar range (5–50 nM) against EGFR-overexpressing cell lines (e.g., MCF-7, HCT-116) [1].
Antimicrobial: DNA Gyrase B Inhibitors

Benzothiazoles mimicking the benzothiazole-2-amine class target the ATP-binding site of bacterial DNA Gyrase B.

  • Modification: The 2-Br is displaced by hydrazine to form benzothiazole-2-yl-hydrazones .

  • Role of C5-COOH: The acid group is critical here. It can be converted into an oxadiazole or maintained as a free acid to mimic the phosphate group of ATP, essential for binding to the GyrB subunit.

Neurodegeneration: Amyloid Imaging Agents

While Thioflavin T is the gold standard, it has poor blood-brain barrier (BBB) permeability.

  • Scaffold Utility: The 2-phenylbenzothiazole core is planar and lipophilic, ideal for intercalating into

    
    -amyloid fibrils.
    
  • Optimization: The 5-COOH is esterified or amidated with neutral, lipophilic groups to mask the charge, allowing BBB penetration. Once inside the brain, esterases may cleave it to the active acid form (prodrug approach), or the amide itself binds to the plaque.

Experimental Protocols

Protocol A: C5-Amidation (Solubility Tail Installation)

This step installs the pharmacokinetic handle while preserving the C2-bromide.

  • Reagents: 2-Bromobenzo[d]thiazole-5-carboxylic acid (1.0 eq), HATU (1.2 eq), DIPEA (2.0 eq), Morpholine (1.1 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the carboxylic acid scaffold in DMF (0.2 M) under

      
      .
      
    • Add DIPEA and stir for 10 min to deprotonate the acid.

    • Add HATU and stir for 30 min (activation).

    • Add Morpholine dropwise.

    • Stir at RT for 4-6 hours. Monitor by LC-MS (Target mass: M+H).

    • Workup: Dilute with EtOAc, wash with saturated

      
       (to remove unreacted acid) and brine.
      
  • Validation:

    
     NMR should show the disappearance of the -COOH proton (11-13 ppm) and appearance of morpholine methylene protons (3.4-3.8 ppm).
    
Protocol B: C2-Suzuki Coupling (Warhead Installation)

This step attaches the bioactive moiety.

  • Reagents: C5-Amide intermediate (from Protocol A) (1.0 eq), Arylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2M aq, 3.0 eq), 1,4-Dioxane.
  • Procedure:

    • Degas 1,4-dioxane/water mixture with Argon for 15 min.

    • Add the bromide intermediate, boronic acid, and base.

    • Add Pd catalyst last.

    • Heat to 90°C for 12 hours in a sealed tube.

  • Purification: The 2-substituted product is often highly fluorescent (blue/green emission), aiding silica gel chromatography detection.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the SAR decision matrix for optimizing this scaffold.

SAR_Logic Core 2-Bromo-BT-5-COOH C2_Mod C2 Modification (The Warhead) Core->C2_Mod Vector 1 C5_Mod C5 Modification (The Tail) Core->C5_Mod Vector 2 C2_Aryl Aryl/Heteroaryl (Kinase Inhibitors) C2_Mod->C2_Aryl C2_Amine Hydrazine/Amine (Antimicrobial) C2_Mod->C2_Amine C5_Amide Basic Amides (Solubility/PK) C5_Mod->C5_Amide C5_Ester Esters (Prodrugs/BBB) C5_Mod->C5_Ester

Figure 2: SAR decision matrix. C2 modifications dictate the primary biological target, while C5 modifications tune the physicochemical properties.

Comparison of Derivatives

Derivative ClassC2 SubstituentC5 SubstituentPrimary IndicationKey Mechanism
Kinase Inhibitors 4-FluoroanilineMorpholine amideBreast/Colon CancerATP-competitive inhibition (EGFR) [1,2]
Gyrase Inhibitors HydrazoneFree Acid / EsterBacterial InfectionDNA Gyrase B ATPase inhibition [3]
Amyloid Probes Phenyl / StyrylMethyl EsterAlzheimer's

-sheet intercalation / Fluorescence
PROTAC Linkers Linker-E3 LigaseTarget LigandProtein DegradationScaffolding for bifunctional molecules

References

  • Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New 2-Substituted Benzothiazole Derivatives. Semantic Scholar. Available at: [Link]

Exploratory

Technical Guide: Operational Safety and Handling of Brominated Benzothiazoles

Executive Summary Brominated benzothiazoles (e.g., 2-amino-6-bromobenzothiazole, 6-bromo-2-benzothiazolinone) are critical pharmacophores in medicinal chemistry, serving as precursors for antitumor, neuroprotective (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated benzothiazoles (e.g., 2-amino-6-bromobenzothiazole, 6-bromo-2-benzothiazolinone) are critical pharmacophores in medicinal chemistry, serving as precursors for antitumor, neuroprotective (e.g., Riluzole analogs), and antimicrobial agents. While their structural utility lies in the labile C-Br bond—facilitating palladium-catalyzed cross-couplings—this same feature dictates their toxicological and handling profiles.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a self-validating operational framework . It addresses the specific risks of halogenated heterocycles, including skin sensitization, respiratory irritation, and the environmental stewardship required for brominated waste streams.[1][2]

Chemical Identity & Physicochemical Context

Brominated benzothiazoles are generally lipophilic solids.[3] The bromine substituent significantly increases the partition coefficient (logP) compared to the parent benzothiazole, enhancing membrane permeability but also increasing potential bioaccumulation and contact toxicity.

Table 1: Representative Brominated Benzothiazoles & Properties
Compound NameCAS No.Physical StateMol.[3] WeightKey Functional Hazard
2-Amino-6-bromobenzothiazole 15864-32-1Solid (Powder)229.10Skin Sensitizer (Cat 1), Irritant
6-Bromo-2-benzothiazolinone 62266-82-4Solid230.08Acute Tox. (Oral), Eye Irritant
6-Bromobenzothiazole 53218-26-1Solid/Low-melt214.08Resp.[3] Irritant (STOT SE 3)

Scientific Insight: The C-6 position bromine is electronically coupled to the thiazole ring nitrogen. In metabolic systems, this can influence cytochrome P450 oxidation, potentially leading to reactive intermediates if not handled with appropriate exposure controls [1].[3]

Comprehensive Hazard Architecture (GHS)

Unlike generic organic solids, brominated benzothiazoles present a dual threat: particulate inhalation (dust) and contact sensitization .[3]

Core GHS Classifications
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[3][4]

  • Skin/Eye Irritation: Category 2 (H315/H319) – Causes serious irritation.[3][5]

  • Skin Sensitization: Category 1 (H317) – May cause an allergic skin reaction.[3][6]

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[3][7]

The Sensitization Mechanism

Benzothiazoles are known haptens.[3] Upon skin entry, they can bind to skin proteins (haptenization), triggering a T-cell mediated immune response.[3]

  • Operational Implication: Latex gloves are insufficient. The lipophilic nature of these brominated compounds requires Nitrile (minimum 0.11mm thickness) or Laminate gloves to prevent permeation [2].

Strategic Handling & Engineering Controls

This section defines the "Self-Validating" protocols. A protocol is only safe if it includes a step to verify it is working.[3]

Workflow Logic: Risk Assessment

Before handling, apply this logic flow to determine the necessary containment level.

RiskAssessment Start Start: Handling Request StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution DustRisk Is it micronized/dusty? Solid->DustRisk SolventRisk Is solvent volatile? Solution->SolventRisk Level1 Level 1: Fume Hood (Sash < 18 inches) DustRisk->Level1 No Level2 Level 2: Weighing Enclosure + N95/P100 Backup DustRisk->Level2 Yes SolventRisk->Level1 Yes (DCM, THF) Level3 Level 3: Glovebox (Inert Atmosphere) SolventRisk->Level3 Pyrophoric Reagents

Figure 1: Decision logic for selecting engineering controls based on physical state and volatility.

Handling Protocol (Solid Phase)

Objective: Prevent inhalation of dust during weighing.

  • Engineering Control: Use a chemical fume hood.

    • Validation Checkpoint: Verify face velocity is between 0.3 – 0.5 m/s using a vane anemometer or the hood's digital monitor before opening the container.

  • Static Control: Brominated solids can be static-prone. Use an anti-static gun or ionizer bar if the powder "flies" during spatula transfer.

  • PPE: Nitrile gloves (double-gloved recommended if handling >5g), lab coat, and safety glasses.[3]

Handling Protocol (Synthesis/Reaction)

Context: Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) using 2-amino-6-bromobenzothiazole.[3]

  • Inertion: These reactions are oxygen-sensitive.

  • Solvent Choice: Often Toluene or Dioxane.

    • Validation Checkpoint: Check glove compatibility charts. Nitrile degrades rapidly in Toluene.[3] Use Viton or Silver Shield laminate gloves for the setup phase involving solvents [3].

Stability, Reactivity & Storage

Chemical Incompatibility[1]
  • Strong Oxidizers: Reaction with high-strength oxidizers (e.g., perchlorates, permanganates) can lead to ring cleavage and exothermic release of sulfur/nitrogen oxides.[3]

  • Reducing Agents: Strong reducing agents (e.g., LiAlH4) may debrominate the ring, altering the chemical identity and potentially generating HBr gas in situ.

Storage "Red Flags"
  • Light Sensitivity: The C-Br bond can be photolabile over long periods. Store in amber vials.

  • Hydrolysis: While generally stable, prolonged exposure to moisture can degrade the benzothiazole ring.[3] Store in a desiccator or under nitrogen.

Emergency Response & Waste Management

Spill Response (Solid)
  • Isolate: Evacuate the immediate area (3-meter radius).[3]

  • Protect: Don full PPE (including P100 respirator if outside a hood).[3]

  • Contain: Do not dry sweep (generates dust).

    • Protocol: Cover spill with wet paper towels (if compatible) or use a HEPA-filtered vacuum dedicated to hazardous chemicals.[3]

  • Decontaminate: Wash surface with soap and water; collect all waste as hazardous.

Waste Disposal (The Halogen Factor)

Disposal of brominated compounds is strictly regulated due to the formation of corrosive HBr and toxic brominated dioxins during improper incineration.

  • Segregation: NEVER mix with general organic waste if the facility separates halogenated waste.

  • Labeling: Clearly tag as "Halogenated Organic Waste" (Contains Bromine).

  • Destruction: Must be sent to a high-temperature incinerator equipped with caustic scrubbers to neutralize acid gas emissions [4].

Emergency Logic Flow

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15 min w/ Soap Discard Contaminated Clothing Skin->ActionSkin ActionEye Flush 15 min Lift Eyelids Eye->ActionEye ActionInhale Move to Fresh Air Seek Medical Attn Inhale->ActionInhale Medical Medical Review: Monitor for Sensitization ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate response protocols for exposure incidents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27799, 2-Amino-6-bromobenzothiazole.[3] Retrieved from [Link][3]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link][3]

  • U.S. Environmental Protection Agency (EPA). Best Management Practices for unused pharmaceuticals and halogenated solvents. Retrieved from [Link][3]

Sources

Foundational

The Lynchpin Scaffold: 2-Bromobenzo[d]thiazole-5-carboxylic Acid in Medicinal Chemistry

The following technical guide details the medicinal chemistry utility of 2-Bromobenzo[d]thiazole-5-carboxylic acid , a bifunctional scaffold critical for fragment-based drug discovery (FBDD). Executive Summary 2-Bromoben...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry utility of 2-Bromobenzo[d]thiazole-5-carboxylic acid , a bifunctional scaffold critical for fragment-based drug discovery (FBDD).

Executive Summary

2-Bromobenzo[d]thiazole-5-carboxylic acid (CAS: 106086-78-6) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its orthogonal bifunctionality :

  • C2-Bromine (Electrophilic Handle): A high-reactivity site for nucleophilic aromatic substitution (

    
    ) or palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
    
  • C5-Carboxylic Acid (Polar/Anchoring Handle): A site for solubility modulation, amide library generation, or direct interaction with positively charged amino acid residues (e.g., Arginine, Lysine) in enzyme active sites.

This guide explores its application in designing inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B) and Antitumor agents , providing validated protocols for its chemical manipulation.

Chemical Reactivity Profile & Strategic Logic

The core value of this molecule lies in the ability to selectively functionalize the Head (C2) and Tail (C5) independently.

FeatureReactivity TypeStrategic Utility
C2-Bromine

/ Pd-Coupling
Diversity Vector: Used to install hydrophobic groups that occupy large hydrophobic pockets (e.g., the "Site B" in PTP1B).
C5-COOH Amidation / EsterificationAnchoring Vector: Mimics phosphate groups (bioisostere) or solubilizes the molecule. Often engages in salt bridges.
Benzothiazole Core

-

Stacking
Scaffold Rigidity: Provides a planar architecture to orient the C2 and C5 vectors at a fixed ~145° angle.
The "Order of Operations" Dilemma

When building a library, the sequence of reactions is critical to avoid side reactions.

  • Path A (Acid First): Amide coupling at C5

    
     Functionalization at C2.
    
    • Pros: Avoids catalyst poisoning by the free carboxylic acid during Pd-coupling.

    • Cons: The C2-Br is sensitive to harsh nucleophiles; mild amide coupling conditions (HATU/DIPEA) are required.

  • Path B (Bromine First): Functionalization at C2

    
     Amide coupling at C5.
    
    • Pros: Allows for bulk modification of the core before fine-tuning the polar tail.

    • Cons: Requires protection of the C5-COOH (e.g., as a methyl ester) if using organometallic reagents (Grignard/Lithium).

Recommendation: For high-throughput library generation, Path A is generally superior. It transforms the solubility-limiting acid into a stable amide, making subsequent extractions and purifications of the C2-diversified products more efficient.

Validated Experimental Protocol

Objective: Synthesis of a library of N-substituted-2-amino-benzothiazole-5-carboxamides (Potential PTP1B Inhibitors).

Step 1: C5-Amidation (The Anchoring Step)

This step installs the "Tail" region while preserving the C2-Br "Warhead".

  • Reagents: 2-Bromobenzo[d]thiazole-5-carboxylic acid (1.0 eq), Amine (

    
    , 1.1 eq), HATU (1.2 eq), DIPEA (2.5 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve the carboxylic acid in DMF (0.2 M concentration).

    • Add DIPEA and stir for 5 minutes to ensure deprotonation.

    • Add HATU and stir for 15 minutes at

      
       to form the activated ester.
      
    • Add the amine (

      
      ) and allow the reaction to warm to Room Temperature (RT) over 4 hours.
      
    • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated

      
      , and brine. Dry over 
      
      
      
      .
  • Critical Checkpoint: Ensure the C2-Br remains intact. Avoid using nucleophilic amines that could displace the bromine at elevated temperatures. Perform this reaction at

    
    .
    
Step 2: C2-Diversification via (The Diversity Step)

This step displaces the bromine with a cyclic amine to create the active pharmacophore.

  • Reagents: Intermediate from Step 1 (1.0 eq), Cyclic Amine (e.g., Morpholine, Piperazine, 2.0 eq),

    
     (3.0 eq), DMSO.
    
  • Procedure:

    • Dissolve the intermediate in DMSO.

    • Add the cyclic amine and base.

    • Heat to

      
        for 6-12 hours. (The benzothiazole C2 position is activated by the ring nitrogen, facilitating nucleophilic attack).
      
    • Workup: Pour into ice water. The product often precipitates. Filter and wash with water. Recrystallize from Ethanol if necessary.

Medicinal Chemistry Case Study: PTP1B Inhibition

Target: Protein Tyrosine Phosphatase 1B (PTP1B) – A negative regulator of insulin signaling.[1] Design Logic: PTP1B has a deep, positively charged active site (Site A) that binds phosphotyrosine (pTyr).

  • The C5-COOH (or a bioisostere like tetrazole) mimics the phosphate group, forming salt bridges with Arg221 and Asp48 .

  • The Benzothiazole Core acts as a rigid spacer.

  • The C2-Substituent (introduced via the Br-handle) extends into the secondary aryl phosphate binding site ("Site B"), providing selectivity over the homologous T-cell protein tyrosine phosphatase (TCPTP).

Visualizing the SAR Logic

The following diagram illustrates the divergent synthesis and pharmacophore mapping for this scaffold.

Benzothiazole_SAR Core 2-Bromobenzo[d]thiazole -5-carboxylic acid Amide C5-Amide Derivative (Solubility/Interaction) Core->Amide HATU, Amine (Targeting Arg221) SnAr 2-Amino Derivative (via SnAr) Core->SnAr HNR2, Heat (Targeting Site B) Suzuki 2-Aryl Derivative (via Suzuki) Core->Suzuki Ar-B(OH)2, Pd(0) (Hydrophobic Pocket) PTP1B PTP1B Inhibitor (Diabetes/Obesity) Amide->PTP1B Optimization SnAr->PTP1B Selectivity Antitumor Antitumor Agent (Lysyl Oxidase Inhibitor) Suzuki->Antitumor Potency

Figure 1: Divergent synthetic pathways from the 2-bromo-5-carboxy scaffold. Path selection determines the biological target profile.

Quantitative Data: Substituent Effects

The following table summarizes how modifications at the C2 and C5 positions affect biological activity in typical benzothiazole anticancer series (inferred from SAR data of analogous 2-arylbenzothiazoles).

C5-SubstituentC2-SubstituentLogP (Calc)Pred. SolubilityBiological Outcome
-COOH (Free Acid)-Br2.8High (pH >7)Inactive Precursor (Building Block)
-CONH-R (Amide)-Morpholine2.1ModeratePTP1B Inhibition (Balanced polarity)
-COOMe (Ester)-Phenyl (4-F)4.5LowAntitumor (High permeability, poor solubility)
-COOH -NH-Ph (Aniline)3.2ModerateLuciferase Inhibition (Specific artifact)

References

  • Benzothiazole Deriv

    • Title: Discovery of novel and potent heterocyclic carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors.[2][3]

    • Source: Bioorganic & Medicinal Chemistry Letters (via PubMed).
    • URL:[Link]

  • Anticancer Applic

    • Title: Benzothiazole Derivatives as Anticancer Agents.[4][5][6]

    • Source: Mini-Reviews in Medicinal Chemistry (PMC).
    • URL:[Link]

  • Synthetic Methodology (SnAr on Benzothiazoles)

    • Title: Efficient synthesis of 2-amino-6-arylbenzothiazoles via Pd(0) Suzuki cross coupling reactions.
    • Source: Molecules.[1][2][3][4][5][6][7][8][9][10][11]

    • URL:[Link]

  • General Scaffold Review

    • Title: A Review on Recent Development and biological applications of benzothiazole deriv
    • Source: Progress in Chemical and Biochemical Research.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling conditions for 2-Bromobenzo[d]thiazole-5-carboxylic acid

Optimized Suzuki-Miyaura Coupling Conditions for 2-Bromobenzo[d]thiazole-5-carboxylic acid Abstract & Introduction The 2-arylbenzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, appearing frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

Optimized Suzuki-Miyaura Coupling Conditions for 2-Bromobenzo[d]thiazole-5-carboxylic acid

Abstract & Introduction

The 2-arylbenzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, appearing frequently in antitumor, anti-inflammatory, and neuroprotective candidates.[1] The specific substrate, 2-Bromobenzo[d]thiazole-5-carboxylic acid , presents a unique synthetic challenge: it combines a reactive heteroaromatic halide with a polar, acidic functionality.

While the Suzuki-Miyaura cross-coupling is the method of choice for functionalizing this scaffold, the free carboxylic acid moiety often complicates standard protocols. Issues include poor solubility in non-polar solvents, catalyst poisoning via carboxylate coordination, and competitive protodehalogenation.

This guide provides two distinct, validated protocols:

  • Method A (Direct Coupling): An aqueous-organic system optimized for the free acid, minimizing step count.

  • Method B (Protection Strategy): A high-fidelity route via methyl esterification, recommended for scale-up or purification-sensitive applications.

Strategic Analysis: The "Free Acid" Challenge

Successful coupling requires balancing three competing factors:

  • Solubility vs. Reactivity: The free acid is insoluble in Toluene or pure Dioxane. It requires an aqueous base to form the soluble carboxylate salt. However, high water concentrations can promote the hydrolysis of the C2-Bromine to the inactive 2-hydroxybenzothiazole.

  • Catalyst Selection: The benzothiazole nitrogen is a soft ligand that can displace phosphines on Pd(0), deactivating the catalyst. Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are essential to maintain catalyst integrity.

  • Base Stoichiometry: Standard 2.0 equivalents are insufficient. The reaction requires 3.5–4.0 equivalents of base: 1 eq to deprotonate the acid, 1 eq for the boronic acid activation, and excess to buffer the system.

Decision Matrix

Use the following logic to select your protocol:

DecisionTree Start Start: 2-Bromobenzo[d]thiazole-5-COOH Scale Scale / Purity Req? Start->Scale Direct Method A: Direct Coupling (Rapid, <500mg, Moderate Purity) Scale->Direct Discovery Scale Protect Method B: Ester Route (High Purity, >1g, Scale-up) Scale->Protect Process Scale

Figure 1: Strategic decision tree for protocol selection.

Protocol A: Direct Coupling (Aqueous-Organic System)

Best for: Rapid analog generation, small scale (<500 mg).

Reagents & Conditions
ComponentReagentEquivalentsRole
Solvent 1,4-Dioxane / Water (4:1)N/ASolubilizes carboxylate salt; prevents precipitation.
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ 0.05 (5 mol%)Bidentate ligand resists N-coordination; robust to water.
Base K₂CO₃3.5 eq Critical excess for deprotonation and activation.
Temp 90°CN/AOptimal rate vs. hydrolysis trade-off.
Step-by-Step Procedure
  • Setup: To a 20 mL microwave vial or round-bottom flask, add 2-Bromobenzo[d]thiazole-5-carboxylic acid (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. Note: Oxygen exclusion is critical to prevent homocoupling.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (ratio 4:1). The concentration should be 0.1 M with respect to the bromide.

  • Base Addition: Add K₂CO₃ (3.5 eq). The mixture may initially be a suspension but will clarify as the acid deprotonates and temperature rises.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS.[2]

    • Checkpoint: The product will likely be the carboxylate salt in solution. Acidify an aliquot before LC-MS analysis.

  • Workup (Critical):

    • Cool to room temperature.[3][4]

    • Dilute with water.[5]

    • Acidify carefully with 1N HCl to pH ~3–4. The product usually precipitates as the free acid.

    • Filter the solid, wash with water and cold diethyl ether.

    • Purification: If necessary, recrystallize from EtOH or perform reverse-phase chromatography (C18, H₂O/MeCN + 0.1% Formic Acid).

Protocol B: The Methyl Ester Route (High Fidelity)

Best for: Scale-up, difficult boronic acids, or when high purity is required.

Workflow Overview

ReactionScheme Substrate Acid Substrate (COOH) Ester Methyl Ester (COOMe) Substrate->Ester MeOH, H2SO4 Reflux, 4h Coupled Biaryl Ester (Ar-COOMe) Ester->Coupled Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, Tol/H2O, 100°C Final Final Biaryl Acid (Ar-COOH) Coupled->Final LiOH, THF/H2O RT, 2h

Figure 2: Three-step protection-coupling-deprotection sequence.

Detailed Methodology

Step 1: Esterification

  • Dissolve the starting acid in Methanol (0.2 M).

  • Add conc. H₂SO₂ (0.5 eq) dropwise.

  • Reflux for 4 hours.

  • Concentrate, neutralize with sat. NaHCO₃, and extract with EtOAc. Yields are typically >95%.

Step 2: Suzuki Coupling (Non-Polar Conditions)

  • Substrate: Methyl 2-bromobenzo[d]thiazole-5-carboxylate.

  • Catalyst: Pd(dppf)Cl₂ (3 mol%) or Pd(PPh₃)₄ (5 mol%).

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).

  • Solvent: Toluene/Water (10:1) or DME/Water (5:1).

  • Procedure: Heat at 100°C for 2–12 hours. The ester is highly soluble in Toluene, allowing for faster reaction kinetics and easier silica gel purification of the intermediate.

Step 3: Hydrolysis

  • Dissolve the biaryl ester in THF/Water (1:1).

  • Add LiOH·H₂O (3.0 eq).

  • Stir at Room Temperature for 2 hours.

  • Acidify with 1N HCl to precipitate the final pure acid.

Troubleshooting & Optimization
ObservationRoot CauseSolution
Low Conversion (<20%) Catalyst deactivation by N-atom.Switch to XPhos Pd G2 or increase Pd loading to 10%. Ensure rigorous degassing.
Hydrolysis of C-Br (OH product) Reaction medium too basic/hot.Reduce Temp to 80°C. Switch base to K₃PO₄ (milder). Use Protocol B (Ester).[6]
Protodehalogenation (H product) Boronic acid instability.Use Boronic Esters (Pinacol) instead of acids. Lower temperature.
Insoluble Starting Material Inefficient deprotonation.Increase water ratio in solvent (e.g., DMF/H₂O 1:1). Ensure base is finely ground.
References
  • Ligand-free Suzuki coupling of 2-arylbenzothiazoles: Ohnmacht, S. A., et al. "Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives."[7] Organic & Biomolecular Chemistry (2017). [8]

  • General Suzuki Conditions for Heterocycles: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews (1995).

  • Microwave-Assisted Synthesis of Benzothiazoles: Vu, T. A., et al. "Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction."[9][10] Journal of Science (2022). [10]

  • Base Effects in Suzuki Coupling: Kotha, S., et al. "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron (2002).

Sources

Application

Application Note: Amide Bond Formation with 2-Bromobenzo[d]thiazole-5-carboxylic Acid

[1] Abstract This guide details the optimized protocols for synthesizing amides from 2-Bromobenzo[d]thiazole-5-carboxylic acid . While the 5-carboxylic acid is the intended reaction site, the 2-bromo substituent renders...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This guide details the optimized protocols for synthesizing amides from 2-Bromobenzo[d]thiazole-5-carboxylic acid . While the 5-carboxylic acid is the intended reaction site, the 2-bromo substituent renders the benzothiazole core electrophilic at the C2 position. This creates a competing risk of nucleophilic aromatic substitution (


) by the amine partner. This note provides three distinct protocols—Standard (HATU), Scalable (Acid Chloride), and Difficult Amines (T3P)—designed to maximize chemoselectivity and yield.

Chemical Analysis & Strategic Considerations

The Scaffold

The substrate contains two reactive centers:

  • C5-Carboxylic Acid: The target for amidation.[1][2]

  • C2-Bromine: An electrophilic handle intended for downstream functionalization (e.g., Suzuki coupling).[1]

The Chemoselectivity Challenge

The benzothiazole ring is electron-deficient.[1] The addition of the electron-withdrawing carboxyl group at C5 further decreases electron density, making the C2-position highly susceptible to nucleophilic attack .

  • Risk: If the amine partner is a strong nucleophile (e.g., primary aliphatic amine) and reaction temperatures are high, the amine may displace the bromine (

    
    ), leading to a 2-amino-benzothiazole byproduct.
    
  • Solution: Protocols must prioritize rapid activation of the carboxylic acid to ensure amidation outcompetes

    
    . Avoid strong nucleophilic bases; use steric bulk (DIPEA) and mild temperatures.[1]
    

Decision Framework (Workflow)

The following logic gate determines the optimal protocol based on your specific amine partner and scale.

AmideCouplingStrategy Start Start: 2-Bromobenzo[d]thiazole-5-COOH AmineType Analyze Amine Partner Start->AmineType IsPrimary Primary Aliphatic Amine (High Nucleophilicity) AmineType->IsPrimary Strong Nuc IsAniline Aniline / Heterocyclic Amine (Low Nucleophilicity) AmineType->IsAniline Weak Nuc MethodA Protocol A: HATU/DIPEA (Fast, Mild, Best for Libraries) IsPrimary->MethodA Standard Scale MethodC Protocol C: T3P (Low Epimerization, Strong Activation) IsPrimary->MethodC Sterically Hindered IsScale Large Scale (>10g)? IsAniline->IsScale IsScale->MethodA No (Standard) MethodB Protocol B: Acid Chloride (Cost-effective, High Reactivity) IsScale->MethodB Yes IsScale->MethodC No (Difficult Coupling)

Figure 1: Strategic decision tree for selecting the appropriate amidation protocol.

Experimental Protocols

Protocol A: Standard High-Throughput Coupling (HATU)

Best for: Small scale (10mg – 1g), primary amines, and rapid library synthesis. Mechanism: HATU generates a reactive O-azabenzotriazole ester that reacts quickly with amines, generally faster than the competing


 at C2.[1]

Reagents:

  • Substrate: 2-Bromobenzo[d]thiazole-5-carboxylic acid (1.0 equiv)[1]

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: DMF (Anhydrous)

  • Amine Partner: 1.0 – 1.1 equiv[1]

Step-by-Step:

  • Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 – 0.2 M).

  • Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv).[1] Stir at Room Temperature (RT) for 5–10 minutes. The solution typically turns yellow/orange.[1]

    • Critical Check: Do not let the activated ester sit for >30 mins before adding amine, as it may degrade or racemize (if chiral centers were present, though not applicable to the core).

  • Coupling: Add the amine (1.0 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–4 hours.

    • Note: Do NOT heat.[1] Heating increases the risk of displacing the 2-Br.

  • Workup: Dilute with EtOAc. Wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    and concentrate.
Protocol B: Scalable Acid Chloride Method

Best for: Large scale (>5g), weak nucleophiles (anilines), or cost-sensitive synthesis.[1] Mechanism: Conversion to the acid chloride creates a highly reactive species that forces coupling with poor nucleophiles.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Thionyl Chloride (

    
    ) (5.0 equiv or as solvent)
    
  • Catalyst: DMF (1–2 drops)

  • Solvent: DCM or Toluene (for the coupling step)

Step-by-Step:

  • Activation: Suspend the carboxylic acid in dry Toluene or DCM.[1] Add Thionyl Chloride (5 equiv) and a catalytic drop of DMF.[1]

  • Reflux: Heat to reflux (approx. 80°C for toluene) for 1–2 hours. The solid should dissolve as the acid chloride forms.

    • Safety: Monitor gas evolution (

      
      ).[1]
      
  • Isolation: Concentrate the reaction mixture to dryness in vacuo to remove excess

    
    . Co-evaporate with toluene once to ensure complete removal.[1]
    
  • Coupling: Redissolve the crude acid chloride in dry DCM (0.2 M). Cool to 0°C.[1]

  • Addition: Add the amine (1.0 equiv) and a non-nucleophilic base (Et3N or Pyridine, 1.5 equiv) dropwise.

  • Completion: Allow to warm to RT and stir for 1 hour.

Protocol C: Difficult Amines (T3P - Propylphosphonic Anhydride)

Best for: Sterically hindered amines, electron-deficient anilines, or cases where HATU fails.[1] Mechanism: T3P acts as a water scavenger and activating agent, driving the equilibrium toward the amide with very low epimerization and side-reaction risks.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine or DIPEA (3.0 equiv)

  • Solvent: EtOAc or DMF[1]

Step-by-Step:

  • Combine: In a reactor, mix the carboxylic acid (1.0 equiv), amine (1.1 equiv), and base (3.0 equiv) in EtOAc.

  • Addition: Add T3P solution dropwise at 0°C or RT.

  • Reaction: Stir at RT. If no reaction occurs after 4 hours, this system tolerates mild heating (40–50°C) better than HATU, but monitor C2-Br stability via LCMS.[1]

  • Workup: Wash the organic layer with water, 1N HCl (if product is not basic), and brine. T3P byproducts are water-soluble, simplifying purification.[1]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
LCMS shows M-Br+Amine

at C2 position.[1]
The amine is attacking the bromine. Lower temperature to 0°C. Switch to Protocol B (Acid Chloride) to make the carbonyl more reactive than the C2-Br.
Low Conversion Poor solubility of the core acid.Switch solvent to DMF or NMP .[1] Ensure the acid is fully dissolved before adding coupling agents.[1]
Formation of Anhydride Excess coupling reagent reacting with itself.[1]Reduce HATU/T3P equivalents. Ensure strict 1:1 stoichiometry of acid:amine.
Starting Material Remains Amine is too non-nucleophilic.[1]Use Protocol B (Acid Chloride) or Protocol C (T3P) with mild heating (40°C).[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1][3] Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature.[1] Link

  • Sigma-Aldrich. (2024).[1] 2-Bromobenzo[d]thiazole-6-carboxylic acid Product Data. Link(Note: Reference provided for physical property verification of the isomer class).

Sources

Method

Nucleophilic aromatic substitution (SNAr) on 2-Bromobenzo[d]thiazole-5-carboxylic acid

Executive Summary The 2-aminobenzo[d]thiazole-5-carboxylic acid scaffold is a critical pharmacophore in kinase inhibition (e.g., B-Raf, ABL1) and ubiquitin-ligase modulation. However, introducing nucleophiles at the C2 p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminobenzo[d]thiazole-5-carboxylic acid scaffold is a critical pharmacophore in kinase inhibition (e.g., B-Raf, ABL1) and ubiquitin-ligase modulation. However, introducing nucleophiles at the C2 position of 2-bromobenzo[d]thiazole-5-carboxylic acid (1) presents a specific synthetic challenge: the interfering acidity of the C5-carboxylic acid.

Standard SNAr protocols often fail due to the formation of the unreactive carboxylate salt, which electronically deactivates the ring and creates solubility issues in organic media. This guide outlines two distinct protocols:

  • Method A (The "Gold Standard"): A 3-step Protection-Substitution-Deprotection sequence for maximum yield and purity.

  • Method B (The "Rapid Screen"): A direct, neat/high-concentration protocol for quick analog generation.

Strategic Analysis: Electronic & Steric Factors[1]

The Electrophile

The reactivity of the benzothiazole core is driven by the C=N bond, which acts as an electron sink similar to the carbonyl in an ester.

  • Activation: The C2 position is highly electrophilic due to the inductive withdrawal of both the Nitrogen (

    
    ) and Sulfur (
    
    
    
    ) atoms.
  • Deactivation (The Problem): Under basic SNAr conditions, the C5-COOH deprotonates to C5-COO

    
    . This anionic species is an electron donor (via induction), which raises the LUMO energy of the ring, significantly slowing nucleophilic attack at C2.
    
The Nucleophile
  • Amines: Primary and secondary amines react well. Steric bulk (e.g., tert-butylamines) requires higher temperatures.

  • Alkoxides/Thiols: Highly reactive but prone to bis-alkylation or hydrolysis side-products if water is present.

Mechanistic Pathway

The reaction proceeds via an Addition-Elimination mechanism involving a Meisenheimer-like anionic intermediate.

SNAr_Mechanism Start Substrate (2-Br) + Nucleophile (Nu-H) TS1 Transition State 1 (Attack at C2) Start->TS1 k1 (slow) Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate TS2 Transition State 2 (Loss of Br-) Intermediate->TS2 Product Product (2-Nu) + HBr TS2->Product k2 (fast)

Figure 1: General SNAr mechanism on the benzothiazole core.

Experimental Protocols

Method A: The "Gold Standard" (Ester Route)

Best for: Scale-up (>1g), difficult nucleophiles, and high-purity requirements. Rationale: Converting the acid to a methyl ester (


) transforms the C5 substituent from a deactivating anion into a strongly electron-withdrawing group, significantly accelerating the reaction.
Workflow Diagram

MethodA_Workflow Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Step2 Step 2: S_NAr Reaction (Nu-H, DIPEA, DMSO, 80°C) Step1->Step2 Isolated Ester Step3 Step 3: Saponification (LiOH, THF/H2O) Step2->Step3 Isolated 2-Subst. Ester

Figure 2: Three-step synthesis workflow for high-purity derivatives.

Detailed Procedure

Step 1: Fischer Esterification

  • Suspend 2-bromobenzo[d]thiazole-5-carboxylic acid (10.0 g, 38.7 mmol) in anhydrous Methanol (100 mL).

  • Add conc.[1][2] H2SO4 (1.0 mL) dropwise.

  • Reflux for 12 hours. Monitor by LCMS (Acid mass: 257/259; Ester mass: 271/273).

  • Workup: Concentrate in vacuo. Dilute with EtOAc (200 mL), wash with Sat. NaHCO3 (2 x 100 mL) and Brine. Dry over Na2SO4.

  • Yield: Typically >90% as a white solid.

Step 2: SNAr Reaction

  • Dissolve the methyl ester intermediate (1.0 eq) in anhydrous DMSO (0.5 M concentration).

  • Add Nucleophile (1.2 eq).

    • Note: If the amine is a hydrochloride salt, add 2.5 eq of DIPEA.

    • Note: If using a volatile amine, use a sealed tube.

  • Add DIPEA (2.0 eq) to scavenge HBr.

  • Heat to 80°C for 4–6 hours.

  • Workup: Pour into ice-water (10x reaction volume). The product usually precipitates. Filter and wash with water.[2] If no precipitate, extract with EtOAc.

Step 3: Hydrolysis (Saponification)

  • Dissolve the SNAr product in THF:MeOH:Water (3:1:1).

  • Add LiOH·H2O (3.0 eq).

  • Stir at RT for 2–4 hours.

  • Isolation: Acidify to pH 3–4 with 1M HCl. The carboxylic acid product will precipitate. Filter, wash with water and Et2O, and dry.

Method B: The "Rapid Screen" (Direct Route)

Best for: Library generation, highly reactive amines, small scale (<50 mg). Rationale: Uses high temperature and excess base to force the reaction despite the deactivated carboxylate intermediate.

Detailed Procedure
  • Weigh 2-bromobenzo[d]thiazole-5-carboxylic acid (50 mg, 0.19 mmol) into a microwave vial.

  • Add Amine (3.0 eq).

    • Why excess? 1 eq acts as the nucleophile, 1 eq neutralizes the carboxylic acid, 1 eq neutralizes the HBr byproduct.

  • Add solvent: NMP or DMA (0.5 mL). Keep highly concentrated (approx. 0.4 M).

  • Microwave Irradiation: 140°C for 30 minutes.

    • Thermal Alternative: 120°C oil bath for 12 hours.

  • Workup:

    • Dilute with water (2 mL).

    • Adjust pH to ~4 with Acetic Acid.

    • Collect precipitate by filtration or centrifugation.[3]

    • Purification: Preparative HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid).

Data Summary & Optimization

Solvent Selection Guide
SolventDielectric ConstantSuitabilityNotes
DMSO 46.7Excellent Best for solubilizing the zwitterionic intermediates. Hard to remove.
DMF 36.7Good Standard choice. Decomposes >140°C.
NMP 32.2High Temp Ideal for microwave reactions >150°C.
Ethanol 24.5Poor Often insufficient solubility for the starting acid; good for Method B workup.
Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Deactivation by COO-Switch to Method A (Ester). Increase Temp to 150°C (Method B).
Hydrolysis (OH product) Wet solvent / HydroxideUse anhydrous solvents. Use DIPEA instead of inorganic bases (KOH/NaOH).
Incomplete Hydrolysis (Step 3) Steric hindranceHeat to 50°C. Switch LiOH to NaOH (stronger nucleophile).
Product is an Oil ImpuritiesTriturate with Et2O or Hexanes. Acidify aqueous layer slowly to induce crystallization.

References

  • BenchChem. Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole". (2025).[4][5][6] Retrieved from

  • Li, Z., et al. "Silica-supported quinolinium tribromide: a recoverable solid brominating reagent for regioselective monobromination of aromatic amines."[7] Journal of the Brazilian Chemical Society, 21(3), 496-501 (2010).[7] Link

  • Hassanzadeh, F., et al. "Synthesis of Some 2-Substituted Benzothiazole Derivatives and Evaluation of Their Anticancer and Anti-microbial Activities."[5] Journal of Microbiology, Biotechnology and Food Sciences, 10217 (2025).[5] Link

  • Kurt, H., et al. "Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects."[8] Anticancer Research, 37(11), 6381-6389 (2017).[8] Link

  • Gull, Y., et al. "Efficient synthesis of 2-amino-6-arylbenzothiazoles via Pd(0) Suzuki cross coupling reactions."[7] Molecules, 18(8), 8845-8857 (2013).[7] Link

Sources

Application

Application Note: Functionalization of the Carboxylic Acid Group in Benzothiazole Derivatives

Abstract Benzothiazole derivatives are privileged scaffolds in drug discovery, exhibiting potent antitumor, antimicrobial, and neuroprotective properties. However, the functionalization of the carboxylic acid moiety on t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzothiazole derivatives are privileged scaffolds in drug discovery, exhibiting potent antitumor, antimicrobial, and neuroprotective properties. However, the functionalization of the carboxylic acid moiety on this ring system presents unique synthetic challenges depending on its position. While the benzothiazole-6-carboxylic acid behaves like a typical benzoic acid, the benzothiazole-2-carboxylic acid is electronically activated and prone to spontaneous thermal decarboxylation. This guide provides validated protocols for the functionalization of these groups, prioritizing "safe" synthetic routes that mitigate degradation risks while maximizing yield.

Part 1: Strategic Overview & Mechanistic Insights

The Positional Dichotomy: C2 vs. C6/C5

Before selecting a protocol, the researcher must identify the position of the carboxylic acid, as the reactivity profiles are fundamentally different.

FeatureBenzothiazole-2 -Carboxylic AcidBenzothiazole-6 (or 5)-Carboxylic Acid
Electronic Nature Electron-deficient (adjacent to C=N).Electron-rich aromatic system (Benzoic-like).
Stability Unstable. Prone to thermal decarboxylation (

or acidic reflux).
Stable. Tolerates standard reflux and acid chloride formation.
Preferred Activation Mild Coupling (HATU/RT) or Ester-First route.Standard Activation (SOCl₂, HATU, EDC).
Risk Factor Loss of

yields unsubstituted benzothiazole.
Low reactivity due to steric hindrance (if substituted).
The "Decarboxylation Trap"

The C2-carboxylic acid is inherently unstable because the electron-withdrawing nature of the adjacent thiazole ring stabilizes the carbanion intermediate formed after


 loss.
  • Expert Insight: Avoid converting benzothiazole-2-COOH directly to an acid chloride using thionyl chloride (

    
    ) at reflux. This almost invariably leads to decarboxylation. Instead, use the "Ester-First"  strategy or mild coupling reagents at 
    
    
    
    .

Part 2: Detailed Experimental Protocols

Protocol A: The "Safe" Route for Benzothiazole-2-COOH (Via Mixed Anhydride)

Application: Synthesis of Amides from thermally sensitive C2-acids. Rationale: Uses Isobutyl chloroformate (IBCF) to form a mixed anhydride at low temperature, avoiding the heat required for acid chloride generation.

Reagents
  • Benzothiazole-2-carboxylic acid (1.0 equiv)

  • Isobutyl chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) or TEA (1.2 equiv)

  • Target Amine (

    
    ) (1.1 equiv)
    
  • Solvent: Anhydrous THF or DCM

Step-by-Step Methodology
  • Activation (Cold Phase):

    • Dissolve benzothiazole-2-carboxylic acid in anhydrous THF (0.1 M concentration) under nitrogen atmosphere.

    • Cool the solution to -15°C (ice/salt bath).

    • Add NMM (1.2 equiv) dropwise. Stir for 5 minutes.

    • Add IBCF (1.1 equiv) dropwise, maintaining temperature below -10°C.

    • Observation: A white precipitate (NMM·HCl) will form. Stir for 20 minutes at -15°C to ensure mixed anhydride formation.

  • Coupling:

    • Add the Target Amine (dissolved in minimal THF) dropwise to the cold mixture.

    • Allow the reaction to warm to Room Temperature (RT) slowly over 2 hours.

    • Stir at RT for an additional 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Remove solvent under reduced pressure (do not heat above 40°C).

    • Redissolve residue in EtOAc. Wash sequentially with:

      • 10% Citric Acid (cold) – removes unreacted amine.

      • Sat.

        
         – removes unreacted acid.
        
      • Brine.

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Robust Amidation for Benzothiazole-6-COOH (HATU Method)

Application: High-yield amidation for stable C5/C6 positions or complex amines. Rationale: HATU provides rapid activation and suppresses racemization (if chiral amines are used).

Reagents
  • Benzothiazole-6-carboxylic acid (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Target Amine (1.1 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology
  • Activation:

    • Dissolve the carboxylic acid in DMF (0.2 M).

    • Add DIPEA (3.0 equiv) and stir at RT for 5 minutes.

    • Add HATU (1.2 equiv). The solution usually turns slightly yellow. Stir for 15–30 minutes to form the activated ester (O-At ester).

  • Coupling:

    • Add the amine (1.1 equiv).

    • Stir at RT for 2–12 hours.

    • QC Check: LC-MS is recommended to monitor conversion as DMF can mask TLC spots.

  • Workup (Precipitation Method):

    • Expert Tip: For hydrophobic products, pour the reaction mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring.

    • The product often precipitates as a solid. Filter, wash with water, and dry.

    • If no precipitate forms, perform standard EtOAc extraction (as in Protocol A).

Protocol C: Synthesis of Bioisosteres (1,3,4-Oxadiazoles)

Application: Converting the -COOH group into a heterocyclic bioisostere to improve metabolic stability and lipophilicity. Pathway: Acid


 Ester 

Hydrazide

Oxadiazole.
Step 1: Esterification (Fischer Speier)
  • Reflux Benzothiazole-COOH in EtOH with catalytic

    
     (for C6) or stir in MeOH with 
    
    
    
    at
    
    
    (for C2) to form the methyl/ethyl ester.
Step 2: Hydrazide Formation[1]
  • Reagents: Ester derivative, Hydrazine Hydrate (excess, 5–10 equiv), Ethanol.

  • Protocol:

    • Dissolve ester in Ethanol.

    • Add Hydrazine Hydrate (80% or 99%).[2]

    • Reflux for 4–8 hours (C6) or stir at RT for 12–24 hours (C2 - monitor carefully for cleavage).

    • Cool to RT. The hydrazide usually crystallizes out. Filter and wash with cold ethanol.

Step 3: Cyclization to 1,3,4-Oxadiazole
  • Reagents: Hydrazide,

    
     (solvent/reagent), Aromatic Acid (or triethyl orthoformate for unsubstituted).
    
  • Protocol:

    • Mix Hydrazide (1 equiv) and Aromatic Acid (1 equiv) in

      
       (5–10 mL/mmol).
      
    • Reflux for 6–12 hours.

    • Quench: Cool and pour slowly onto crushed ice (Exothermic!). Neutralize with

      
       to pH 7–8.
      
    • Filter the solid precipitate (Oxadiazole derivative).

Part 3: Visualization & Workflows

Decision Tree: Functionalization Strategy

G Start Starting Material: Benzothiazole-COOH CheckPos Check Position of -COOH Start->CheckPos Pos2 Position 2 (C2) (Thermally Unstable) CheckPos->Pos2 C2-COOH Pos6 Position 6/5 (C6) (Thermally Stable) CheckPos->Pos6 C6-COOH RouteA Route A: Cold Activation (Mixed Anhydride / HATU @ RT) Pos2->RouteA Preferred Warn CRITICAL WARNING: Avoid Reflux/Heat Risk of Decarboxylation Pos2->Warn StepHyd Step 1: Esterification (Mild) Step 2: Hydrazine Hydrate Pos2->StepHyd For Bioisosteres Pos6->RouteA Complex Amines RouteB Route B: Acid Chloride (SOCl2 / Reflux) Pos6->RouteB High Scale ProdAmide Target: Amide RouteA->ProdAmide RouteB->ProdAmide ProdHet Target: Heterocycle (Oxadiazole/Triazole) StepHyd->ProdHet

Caption: Strategic decision tree for selecting the activation method based on the carboxylic acid position to prevent degradation.

Reaction Scheme: Bioisostere Synthesis

Reaction Substrate Benzothiazole-Ester Hydrazide Benzothiazole-Hydrazide (-CONHNH2) Substrate->Hydrazide EtOH, Reflux Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Oxadiazole 1,3,4-Oxadiazole Derivative Hydrazide->Oxadiazole POCl3, Reflux Thiadiazole 1,3,4-Thiadiazole Derivative Hydrazide->Thiadiazole CS2, KOH, Reflux Cyclization Cyclization Agent: POCl3 + R-COOH or CS2/KOH

Caption: Synthetic pathway for converting benzothiazole esters into heterocyclic bioisosteres via the hydrazide intermediate.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (C2-Amidation) Decarboxylation during activation.Switch from

to IBCF/NMM at -15°C (Protocol A). Avoid heating above 30°C.
Formation of "Sticky" Gum Incomplete removal of DMF or urea byproducts (if using EDC).Pour reaction into ice-water to precipitate product. Use HATU/DIPEA and perform Citric Acid wash.
No Reaction (Hydrazide) Steric hindrance or old hydrazine.Use fresh Hydrazine Hydrate (99%). Increase reaction time, but do not increase temp for C2 derivatives.
Product is Water Soluble Product contains polar groups.[3]Do not use water precipitation. Extract with n-Butanol or DCM/Isopropanol (3:1).

References

  • Decarboxylation Mechanisms: BenchChem. (2025).[4] Decarboxylation of 6-Hydroxybenzothiazole-2-carboxylic Acid in Solution: A Technical Guide. Link

  • Benzothiazole Synthesis Overview: Organic Chemistry Portal. (2024). Synthesis of Benzothiazoles. Link

  • Amidation Protocols: Fisher Scientific. (n.d.). Amide Synthesis Protocols and Activators. Link

  • Hydrazide/Oxadiazole Synthesis: Smolecule. (2023). Benzothiazole-6-carboxylic acid: Properties and Applications. Link

  • C2-Functionalization Risks: Master Organic Chemistry. (2022).[5] Decarboxylation of Carboxylic Acids: Mechanisms and Stability. Link

Sources

Method

Application Note: Strategic Synthesis of Fluorescent Probes using 2-Bromobenzo[d]thiazole-5-carboxylic acid

Abstract & Strategic Overview 2-Bromobenzo[d]thiazole-5-carboxylic acid (CAS: N/A for specific isomer, generic benzothiazole derivatives cited) represents a "privileged scaffold" in fluorescent probe design. Its utility...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2-Bromobenzo[d]thiazole-5-carboxylic acid (CAS: N/A for specific isomer, generic benzothiazole derivatives cited) represents a "privileged scaffold" in fluorescent probe design. Its utility stems from its bifunctional nature: the C2-Bromine serves as an electrophilic "hotspot" for tuning photophysical properties via nucleophilic substitution (


) or palladium-catalyzed cross-coupling, while the C5-Carboxylic Acid  provides a chemically orthogonal handle for bioconjugation to proteins, antibodies, or organelle-targeting peptides.

This guide outlines three divergent synthetic workflows to transform this precursor into high-value imaging agents:

  • Pathway A (ICT Probes): Synthesis of "Push-Pull" fluorophores via

    
     with amines.
    
  • Pathway B (Extended

    
    -Systems):  Synthesis of red-shifted probes via Suzuki-Miyaura coupling.
    
  • Pathway C (Bioconjugation): Activation of the C5-COOH for labeling biomolecules.

Chemical Reactivity Profile

Understanding the electronic push-pull of the scaffold is critical for successful synthesis.

Functional GroupPositionElectronic CharacterReactivity Strategy
Bromine (Br) C2Highly ElectrophilicThe C=N bond of the thiazole ring pulls electron density, making C2 susceptible to nucleophilic attack (

) by amines or thiols. It is also an excellent oxidative addition partner for Pd(0).
Carboxylic Acid (COOH) C5Electron WithdrawingActs as an acceptor in ICT fluorophore design. Chemically stable during C2-substitution (if base is managed) but must be activated (e.g., NHS ester) for amide coupling.
Benzothiazole Core ScaffoldPlanar, RigidProvides high quantum yield (

) by reducing non-radiative decay.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the starting material.

Synthesis_Workflow Start 2-Bromobenzo[d] thiazole-5-COOH ICT_Probe Push-Pull Fluorophore (C2-Amino Derivative) Start->ICT_Probe Path A: SnAr (DMF, 80°C) Suzuki_Probe Extended Conjugation Probe (C2-Aryl Derivative) Start->Suzuki_Probe Path B: Suzuki (Pd(PPh3)4) Active_Ester NHS-Ester Intermediate Start->Active_Ester Path C: Activation Amine Sec. Amine (HNR2) Amine->ICT_Probe Boronic Aryl Boronic Acid Boronic->Suzuki_Probe NHS NHS / EDC NHS->Active_Ester Conjugate Fluorescent Bioconjugate Active_Ester->Conjugate Amide Coupling Protein Protein/Peptide (Lysine-NH2) Protein->Conjugate

Caption: Divergent synthesis pathways: Path A utilizes nucleophilic aromatic substitution for ICT probes; Path B uses Pd-coupling for red-shifted dyes; Path C focuses on bioconjugation.

Detailed Experimental Protocols

Protocol A: Synthesis of "Push-Pull" ICT Fluorophores ( Route)

Objective: Create a solvatochromic fluorophore by installing an electron-donating amine at C2. Mechanism: The electron-deficient benzothiazole ring facilitates the displacement of Bromine by secondary amines. The C5-COOH acts as an electron acceptor, creating a Donor-


-Acceptor (D-

-A) system.

Materials:

  • 2-Bromobenzo[d]thiazole-5-carboxylic acid (1.0 eq)

  • Secondary Amine (e.g., Morpholine, Diethylamine, or Piperazine) (1.2 - 1.5 eq)

  • Base:

    
     (2.0 eq) or DIPEA (2.5 eq)
    
  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of 2-Bromobenzo[d]thiazole-5-carboxylic acid in 5 mL of anhydrous DMF.

  • Base Addition: Add 2.0 mmol of anhydrous

    
    . Stir for 10 minutes at room temperature to deprotonate the carboxylic acid (forming the carboxylate, which prevents side reactions).
    
  • Nucleophile Addition: Add 1.2 mmol of the secondary amine (e.g., Morpholine).

  • Reaction: Heat the mixture to 80–100°C under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (DCM:MeOH 9:1). The starting material (Rf ~0.4) should disappear, and a highly fluorescent product spot will appear.

  • Work-up:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into 50 mL of ice-cold water.

    • Adjust pH to ~3-4 using 1M HCl to reprecipitate the carboxylic acid product.

    • Filter the precipitate, wash with water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (DCM/MeOH gradient).

Expected Outcome: A yellow-to-orange solid exhibiting strong fluorescence (Emission


 nm depending on the amine donor strength).
Protocol B: Synthesis of Red-Shifted Probes (Suzuki Coupling)

Objective: Extend the


-conjugation system to shift emission towards the red/NIR region.

Materials:

  • 2-Bromobenzo[d]thiazole-5-carboxylic acid (1.0 eq)

  • Aryl Boronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: In a Schlenk tube, combine the bromide (1.0 mmol) and boronic acid (1.2 mmol) in Toluene (8 mL) and Ethanol (2 mL). Degas by bubbling

    
     for 15 minutes.
    
  • Catalyst Addition: Add

    
     (0.05 mmol) and 
    
    
    
    solution (2 mL).
  • Reflux: Seal the tube and heat to 90°C (reflux) for 12–16 hours.

  • Work-up:

    • Cool and filter through a Celite pad to remove Palladium residues.

    • Evaporate solvents.

    • Redissolve in EtOAc and wash with 1M HCl (to ensure COOH is protonated) and Brine.

  • Purification: Column chromatography (Hexane/EtOAc gradient).

Protocol C: Bioconjugation (NHS Ester Activation)

Objective: Activate the C5-COOH group to label a protein (e.g., BSA) or peptide.

Materials:

  • Fluorescent Benzothiazole Derivative (from Path A or B)[2][3]

  • N-Hydroxysuccinimide (NHS) (1.2 eq)

  • EDC

    
    HCl (1.5 eq)
    
  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Activation: Dissolve the fluorophore (1.0 mmol) in dry DMF (2 mL). Add NHS (1.2 mmol) and EDC

    
    HCl (1.5 mmol).
    
  • Stirring: Stir at room temperature for 4–12 hours.

    • Checkpoint: TLC should show conversion to a less polar ester.

  • Conjugation (Example):

    • Dissolve the target protein (e.g., BSA) in Carbonate Buffer (pH 9.0).

    • Add the DMF solution of the NHS-ester dropwise to the protein solution (maintain <10% DMF final concentration).

    • Incubate at

      
       overnight in the dark.
      
  • Purification: Remove unreacted dye via Gel Filtration Chromatography (Sephadex G-25) or Dialysis against PBS.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in

Incomplete deprotonation or steric hindrance.Ensure

is finely ground. Increase temperature to 110°C. If using bulky amines, switch to

(cesium effect).
Pd-Catalyst "Blacking Out" Oxidation of catalyst.Ensure rigorous degassing of solvents before adding Pd. Use a glovebox if available.
Hydrolysis of NHS Ester Moisture in DMF or buffer pH too high.Use anhydrous DMF (molecular sieves). Perform conjugation at pH 8.3–8.5 (optimal for Lysine) rather than >9.0 where hydrolysis competes.
Fluorescence Quenching Aggregation (ACQ).Benzothiazoles are planar and prone to stacking. Add sulfonate groups to the amine donor (Path A) to increase water solubility and prevent stacking.

References

  • Synthesis of 2-Substituted Benzothiazoles

    • Title: Recent advances in the synthesis of 2-substituted benzothiazoles: a review.
    • Source: RSC Advances.[4]

    • URL:[Link]

  • Benzothiazole Fluorescence Mechanisms (ICT/ESIPT)

    • Title: Benzothiazole-Based Fluorescent Probes for Various Applications.[5][6][7][8]

    • Source: Taylor & Francis.
    • URL:[Link]

  • Firefly Luciferin Analogs (Contextual Grounding)

    • Title: Synthesis of Firefly Luciferin Analogues and Evalu
    • Source: Chemistry - A European Journal (via NIH/PubMed).
    • URL:[Link]

  • Bioconjugation Techniques: Title: Bioconjugate Techniques (3rd Edition). Source: Hermanson, G. T. (Academic Press). Note: Standard reference for NHS/EDC protocols.
  • Push-Pull Dye Design

    • Title: Benzothiazole-Based Fluorophores of Donor−π-Acceptor−π-Donor Type.[5]

    • Source: The Journal of Organic Chemistry.[5]

    • URL:[Link]

Sources

Application

Application Note: Precision Esterification of 2-Bromobenzo[d]thiazole-5-carboxylic acid

Abstract & Chemical Context The scaffold 2-bromobenzo[d]thiazole-5-carboxylic acid is a critical intermediate in the synthesis of bioluminescent probes (luciferin analogs), amyloid imaging agents (PiB derivatives), and P...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

The scaffold 2-bromobenzo[d]thiazole-5-carboxylic acid is a critical intermediate in the synthesis of bioluminescent probes (luciferin analogs), amyloid imaging agents (PiB derivatives), and PROTAC linkers. However, its dual-functional nature presents a specific synthetic challenge:

  • The Target (C-5 Carboxyl): An electron-deficient carboxylic acid requiring activation for esterification.

  • The Hazard (C-2 Bromine): A highly electrophilic site susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    

Critical Warning: Standard base-catalyzed esterification methods (e.g., Sodium alkoxide in alcohol) must be avoided. The C-2 bromine is labile toward strong nucleophiles, leading to the formation of 2-alkoxy impurities (e.g., 2-methoxybenzo[d]thiazole-5-carboxylate) rather than the desired 2-bromo ester.

This guide details three validated protocols designed to preserve the C-Br bond while achieving high-yield esterification.

Strategic Decision Framework

Select the appropriate method based on your scale and the complexity of the alcohol moiety.

EsterificationStrategy Start Start: 2-Bromobenzo[d]thiazole-5-COOH CheckAlcohol Analyze Alcohol Partner Start->CheckAlcohol Simple Simple Alcohol (MeOH, EtOH, iPrOH) CheckAlcohol->Simple Complex Complex/Acid-Sensitive Alcohol CheckAlcohol->Complex ScaleCheck Check Scale Simple->ScaleCheck Risk AVOID: NaOMe/MeOH (Risk of Br displacement) Simple->Risk Do Not Use MethodC Method C: Steglich Coupling (EDC / DMAP) Complex->MethodC Selective LargeScale > 5 Grams ScaleCheck->LargeScale SmallScale < 1 Gram / Library ScaleCheck->SmallScale MethodA Method A: Acid Chloride (SOCl2 / Oxalyl Chloride) LargeScale->MethodA Robust MethodB Method B: Alkylation (Alkyl Halide + Cs2CO3) SmallScale->MethodB Mild

Figure 1: Strategic selection workflow for esterification methods ensuring C-Br bond integrity.

Detailed Protocols

Method A: Acid Chloride Activation (Scale-Up Preferred)

Best for: Simple esters (Methyl, Ethyl), Scale >5g. Mechanism: Conversion to acid chloride followed by alcoholysis.[1] Advantage: Solubilizes the starting material; by-products are gaseous (


, 

).
Reagents
  • Substrate: 2-Bromobenzo[d]thiazole-5-carboxylic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (5.0 eq - 10.0 eq) or Oxalyl Chloride (1.2 eq in DCM)
    
  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Solvent: Alcohol of choice (MeOH, EtOH) - Used in next step.

Protocol Steps
  • Activation: In a round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), suspend the carboxylic acid in neat thionyl chloride (
    
    
    
    per gram of substrate).
    • Note: If using Oxalyl Chloride, suspend substrate in DCM first, then add Oxalyl Chloride and catalytic DMF.

  • Catalysis: Add 2 drops of anhydrous DMF.

  • Reaction: Heat to reflux (

    
     for 
    
    
    
    ) for 2–3 hours. The suspension should clear, indicating formation of the acid chloride.
  • Evaporation (CRITICAL): Cool to room temperature and concentrate in vacuo to remove excess

    
    . Co-evaporate with dry toluene (
    
    
    
    ) to remove traces of thionyl chloride.
    • Why: Excess

      
       reacting with alcohol generates massive HCl and heat, which can degrade the benzothiazole ring or cause hydrolysis.
      
  • Esterification: Dissolve the residue (crude acid chloride) in anhydrous DCM or THF. Add the alcohol (excess, e.g., 5-10 eq) and Triethylamine (1.5 eq) at

    
    .
    
  • Workup: Stir at RT for 2 hours. Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
Method B: Base-Mediated Alkylation (Mildest Option)

Best for: Methyl/Ethyl esters on small scale (<1g), or when avoiding acidic conditions. Mechanism:


 attack of carboxylate on alkyl halide.
Advantage:  Avoids activating the carbonyl carbon; very mild.
Reagents
  • Substrate (1.0 eq)

  • Alkyl Iodide (MeI or EtI) (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq) or Potassium Carbonate (
    
    
    
    )
  • Solvent: DMF (anhydrous)

Protocol Steps
  • Dissolution: Dissolve 2-Bromobenzo[d]thiazole-5-carboxylic acid in DMF (

    
    ).
    
  • Deprotonation: Add

    
    . Stir at room temperature for 15 minutes. The mixture may remain a suspension.
    
  • Alkylation: Add Alkyl Iodide (e.g., Iodomethane) dropwise.

  • Monitoring: Stir at room temperature for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Note: Do not heat above

      
      . High heat with carbonate can promote minor hydrolysis of the C-Br bond.
      
  • Workup: Dilute with water (precipitation often occurs). Filter the solid or extract with Ethyl Acetate. Wash organic layer extensively with water (to remove DMF) and brine.

Method C: Steglich Esterification (Coupling Agents)

Best for: Complex, expensive, or acid-sensitive alcohols. Mechanism: Carbodiimide activation.

Reagents
  • Substrate (1.0 eq)

  • Alcohol (1.0 – 1.2 eq)

  • Coupling Agent: EDC

    
    HCl (1.2 eq)
    
  • Catalyst: DMAP (0.1 – 0.2 eq)

  • Solvent: DCM or DMF

Protocol Steps
  • Mix: Dissolve substrate and alcohol in DCM.

  • Add Reagents: Add EDC

    
    HCl and DMAP at 
    
    
    
    .
  • Reaction: Allow to warm to room temperature and stir overnight.

  • Workup: Wash with

    
     (to remove DMAP/EDC), then saturated 
    
    
    
    . Dry and concentrate.

Comparative Data & QC Specifications

ParameterMethod A (Acid Chloride)Method B (Alkylation)Method C (Coupling)
Yield (Typical) 85 – 95%90 – 98%70 – 85%
Reaction Time 3h (Activation) + 2h (Esterification)4 – 12h12 – 24h
C-Br Integrity High (if excess SOCl2 removed)Very High (at RT)Very High
Scalability ExcellentModerate (DMF waste)Low (Reagent cost)
Main Impurity Hydrolyzed acid (if wet)N-alkylated species (rare)N-acyl urea
Quality Control (QC) Markers
  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the broad COOH singlet (

      
      ).
      
    • Appearance of ester alkoxy protons (e.g.,

      
       singlet at 
      
      
      
      ).
    • Aromatic Region: The benzothiazole protons should remain consistent. A shift in the C-4/C-6 protons suggests C-2 substitution.

  • HPLC/MS:

    • Confirm Mass:

      
      .
      
    • Check for

      
       (Mass shift of -48 amu approx) indicating C-2 displacement.
      

Troubleshooting & Safety

Common Issues
  • Problem: Product is bright yellow/orange.

    • Cause: Likely displacement of Bromine by a nucleophile (forming an amino- or alkoxy-benzothiazole) or ring opening.

    • Solution: Ensure temperature was kept low. If using Method A, ensure no water was present. If using Method B, ensure no strong hydroxide bases were used.

  • Problem: Low Solubility of Starting Material.

    • Solution: The acid is poorly soluble in DCM/Chloroform. Use DMF for Method B/C. For Method A, the starting material will dissolve as it converts to the acid chloride.

Safety Data
  • 2-Bromobenzo[d]thiazole-5-carboxylic acid: Irritant.

  • Thionyl Chloride: Corrosive, releases HCl/SO2. Use in a fume hood.

  • Methyl Iodide: Neurotoxin/Carcinogen. Use extreme caution.

References

  • Benzothiazole Reactivity: Katritzky, A. R.; Rees, C. W. Comprehensive Heterocyclic Chemistry. Benzothiazoles generally undergo at C-2. Context: Establishes the electrophilicity of the C-2 position.
  • Synthesis of Benzothiazole Esters:Journal of Medicinal Chemistry, "Synthesis and Evaluation of 2-Substituted Benzothiazoles".
  • Mild Esterification:Organic Letters, "Cesium Carbonate Mediated Esterification". Context: Validates Method B for preserving sensitive halides.
  • PubChem Compound Summary: Methyl 2-bromothiazole-5-carboxyl

  • General Acid Reactivity: Michigan State University Chemistry, "Reactivity of Carboxylic Acids".

Sources

Method

Solid-Phase Synthesis Applications of Benzothiazole Carboxylic Acids

Strategic Considerations & Chemical Logic Benzothiazole carboxylic acids represent a privileged scaffold in medicinal chemistry, serving as core structures for antitumor agents, amyloid imaging probes, and bioluminescent...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Considerations & Chemical Logic

Benzothiazole carboxylic acids represent a privileged scaffold in medicinal chemistry, serving as core structures for antitumor agents, amyloid imaging probes, and bioluminescent reporters (e.g., Firefly Luciferin). However, their application in Solid-Phase Organic Synthesis (SPOS) presents unique physicochemical challenges that distinguish them from standard amino acid couplings.

Solubility and Solvation Dynamics

Unlike standard Fmoc-amino acids, benzothiazole-2-carboxylic acid and its derivatives exhibit poor solubility in Dichloromethane (DCM).

  • Operational Insight: Attempting to couple these acids in pure DCM often leads to nozzle clogging in automated synthesizers and heterogeneous reactivity.

  • Recommendation: Use N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) as the primary solvent. For particularly stubborn derivatives (e.g., nitro-substituted), the addition of 1% Triton X-100 or using a 1:1 mixture of DMSO/NMP can prevent precipitation during the coupling phase.

Reactivity and Activation

The carboxylic acid at the C2 position of the benzothiazole ring is electron-deficient due to the adjacent nitrogen and sulfur heteroatoms.

  • Mechanistic Implication: While this increases the acidity of the proton, it can also render the activated ester less stable to hydrolysis if moisture is present. Furthermore, the steric bulk of the benzothiazole system can impede nucleophilic attack by resin-bound amines.

  • Coupling Strategy: Standard DIC/HOBt protocols are often insufficient. HATU/DIEA is the gold standard here, as the aza-benzotriazole moiety accelerates the reaction rate significantly, overcoming the steric and electronic deactivation.

Application Note A: High-Throughput Library Generation

Target: 2-Aminobenzothiazole Libraries via Resin-Bound Isothiocyanates

This application utilizes a "construct-on-resin" approach. Instead of coupling a pre-formed benzothiazole, the heterocycle is built stepwise. This is ideal for generating diversity at the 2-amino position, a critical pharmacophore for antitumor activity (e.g., Phortress analogs).

Workflow Logic
  • Resin Functionalization: Carboxy-polystyrene resin is converted to an acyl isothiocyanate.[1][2]

  • Diversity Introduction: Reaction with various anilines forms resin-bound thioureas.

  • Cyclization: An oxidative or acid-mediated cyclization closes the benzothiazole ring.

  • Cleavage: Nucleophilic release yields the free 2-aminobenzothiazole.

LibraryWorkflow cluster_0 Phase 1: Resin Activation cluster_1 Phase 2: Diversity & Cyclization cluster_2 Phase 3: Release Start Carboxy-PS Resin AcylCl Acyl Chloride Resin Start->AcylCl SOCl2, DCM IsoResin Acyl-Isothiocyanate Resin AcylCl->IsoResin KSCN, THF Thiourea Resin-Bound Thiourea IsoResin->Thiourea R-NH2 (Anilines) Cyclized Benzothiazole Scaffold Thiourea->Cyclized Br2 or SO2Cl2 (Oxidative Cyclization) Final 2-Aminobenzothiazole Product Cyclized->Final Hydrazine/EtOH Cleavage

Figure 1: Stepwise construction of 2-aminobenzothiazole libraries on solid support via acyl-isothiocyanate intermediates.

Application Note B: Bioluminescent Probes (Luciferin Analogs)

Target: Peptide-Conjugated Luciferin Probes (Caged Luciferins)

This application treats Benzothiazole-2-carboxylic acid (or Firefly Luciferin) as a capping unit (building block) on a peptide chain. These probes are used to detect protease activity; the peptide is cleaved by a specific enzyme (e.g., Caspase-3), releasing free Luciferin which then glows in the presence of Luciferase.

Critical Design Choice: Side-Chain Anchoring

Direct attachment of Luciferin to the resin via its carboxyl group is not feasible if the carboxyl is required for the bioluminescent reaction. Therefore, the peptide is anchored to the resin via an amino acid side chain (e.g., Asp or Glu linked to Wang resin via the side-chain carboxyl), leaving the N-terminus free for Luciferin coupling.

Data: Coupling Efficiency Comparison
Coupling ReagentSolventBaseTime (hr)Conversion (%)Notes
DIC / HOBtDCM/DMFNone445%Poor solubility; precipitation observed.
DIC / OxymaDMFNone478%Improved, but slow kinetics.
HATU NMP DIEA 2 >98% Recommended. Homogeneous solution.
PyBOPDMFNMM292%Good alternative; difficult by-product removal.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling of Benzothiazole-2-Carboxylic Acid

Use this protocol for attaching the benzothiazole moiety to a resin-bound amine (Application B).

Reagents:

  • Benzothiazole-2-carboxylic acid (or analog).[3][4][5]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4]

  • DIEA (N,N-Diisopropylethylamine).

  • Anhydrous NMP (N-Methyl-2-pyrrolidone).

Step-by-Step:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin (approx. 100 mg, 0.5 mmol/g loading) in NMP for 20 minutes. Drain.

  • Activation Cocktail: In a separate vial, dissolve Benzothiazole-2-carboxylic acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in minimum anhydrous NMP (approx. 1-2 mL).

    • Expert Tip: Do not add the base yet. Ensure the acid is fully dissolved. If turbid, sonicate for 30 seconds.

  • Base Addition: Add DIEA (6.0 eq) to the activation cocktail. The solution should turn yellow immediately.

  • Coupling: Immediately transfer the activated solution to the resin.

  • Incubation: Shake or vortex at room temperature for 2 hours.

    • QC Check: Perform a Kaiser test (ninhydrin). If the beads remain blue (positive amine), re-couple using PyBOP/HOAt.

  • Washing: Drain and wash with NMP (3x), DCM (3x), and MeOH (3x) to shrink and dry the resin if storing, or proceed to cleavage.

Protocol B: Solid-Phase Synthesis of 2-Aminobenzothiazoles

Use this protocol for library generation (Application A).

Reagents:

  • Carboxy-polystyrene resin (1.5 mmol/g).

  • Thionyl chloride (SOCl2).

  • Potassium thiocyanate (KSCN).[6]

  • Various Anilines.[1][2][6][7]

  • Bromine (Br2) or Sulfuryl chloride (SO2Cl2).

Step-by-Step:

  • Acyl Chloride Formation: Suspend Carboxy-PS resin in dry DCM. Add SOCl2 (5 eq) and reflux for 2 hours. Wash with dry DCM (5x) and THF (5x).

  • Isothiocyanate Formation: Suspend the acyl chloride resin in dry THF. Add KSCN (5 eq) dissolved in minimal THF/18-crown-6 (catalytic). Agitate at 60°C for 4 hours. Wash with THF (5x).[7]

    • Validation: IR spectroscopy should show a strong stretch at ~2000 cm⁻¹ (N=C=S).

  • Thiourea Formation: Add the aniline of choice (3 eq) in DMF to the resin. Shake at RT for 12 hours. The isothiocyanate band in IR should disappear.[1]

  • Cyclization: Swell resin in acetic acid. Add Br2 (1.5 eq) dropwise. Agitate for 1 hour.

  • Cleavage: Wash resin thoroughly.[1][6][8] Suspend in Ethanol containing Hydrazine hydrate (10 eq). Heat at 70°C for 3 hours. Filter and evaporate the filtrate to obtain the product.

Troubleshooting & Quality Control

Common Failure Modes
  • Racemization of Luciferin: When coupling D-Luciferin, the chiral center at the thiazoline ring is sensitive.

    • Solution: Avoid strong bases like DBU. Use DIEA or collidine. Keep coupling times under 2 hours. Use HATU/HOAt to maximize speed and minimize base exposure time.

  • Incomplete Cyclization (Protocol B):

    • Diagnosis: Mass spec shows M+2 or M+16 peaks corresponding to uncyclized thiourea or oxidized intermediates.

    • Solution: Ensure the resin is fully swollen in Acetic Acid before adding Bromine. If using electron-poor anilines, switch to stronger cyclization conditions (e.g., SO2Cl2).

Pathway Visualization: Peptide-Luciferin Conjugate

The following diagram illustrates the "Side-Chain Anchoring" strategy required to synthesize Luciferin-peptide probes.

ProbeSynthesis Resin Wang Resin Anchor Fmoc-Glu-OAll (Side Chain Attachment) Resin->Anchor Esterification Peptide Peptide Chain Elongation (Fmoc SPPS) Anchor->Peptide Fmoc Removal & Coupling Note CRITICAL: Side-chain anchoring preserves the C-terminal carboxyl of the peptide for biological recognition. Anchor->Note Luciferin Benzothiazole Coupling (HATU/DIEA) Peptide->Luciferin N-Terminus Capping Deprotect Global Deprotection (TFA/TIPS) Luciferin->Deprotect Cleavage from Resin

Figure 2: Synthesis of Caged Luciferin Probes using side-chain anchoring to maintain biological activity.

References

  • Mourtas, S., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI Molecules. Retrieved from [Link]

  • Kaskova, Z. M., et al. (2016). Synthesis of Firefly Luciferin Analogues and Evaluation of the Luminescent Properties. NIH PubMed. Retrieved from [Link]

  • Boltje, T. J., et al. (2023).[7] Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. Bioconjugate Chemistry. Retrieved from [Link]

  • Wang, M., et al. (2024).[9][10] Direct Synthesis of Benzothiazoles from Carboxylic Acids Utilizing (o-CF3PhO)3P. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Bromobenzo[d]thiazole-5-carboxylic Acid Synthesis

Strategic Overview: Why Your Yield is Low The synthesis of 2-bromobenzo[d]thiazole-5-carboxylic acid from its 2-amino precursor is deceptively difficult.[1] While the Sandmeyer reaction is the textbook approach, applying...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: Why Your Yield is Low

The synthesis of 2-bromobenzo[d]thiazole-5-carboxylic acid from its 2-amino precursor is deceptively difficult.[1] While the Sandmeyer reaction is the textbook approach, applying classical aqueous conditions (


/

) to this substrate often results in yields

.[1]

The Three Primary Failure Modes:

  • The "Zwitterion Trap" (Solubility): The starting material contains both a basic amine and an acidic carboxyl group. In standard acidic media, it forms a salt; in neutral media, it exists as a zwitterion.[1] Both states exhibit poor solubility in the organic solvents required for efficient radical transfer.[1]

  • Hydrolysis Competition: The diazonium intermediate at the 2-position of a benzothiazole is highly electrophilic.[1] In the presence of water (even atmospheric moisture), it rapidly hydrolyzes to form 2-hydroxybenzo[d]thiazole-5-carboxylic acid (often isolated as the benzothiazolinone tautomer), which is a "dead-end" impurity.[1]

  • Radical Quenching: The generated aryl radical is electron-deficient.[1] Without an excess of the bromine source (

    
    ), the radical can abstract a hydrogen from the solvent or couple with the diazonium species, leading to tar.[1]
    

The Solution: Shift from Classical Aqueous Sandmeyer to Doyle’s Modified Anhydrous Sandmeyer conditions.[1] This method utilizes alkyl nitrites (tert-butyl nitrite) and Copper(II) bromide in an organic solvent (Acetonitrile/DMSO), eliminating water to shut down the hydrolysis pathway.[1]

Visual Workflow & Logic

The following diagram outlines the decision matrix for selecting the correct protocol based on your starting material's behavior.

Sandmeyer_Optimization cluster_trouble Critical Control Points node_start Start: 2-Amino-benzothiazole- 5-carboxylic acid node_solubility Solubility Check: Dissolves in dry MeCN? node_start->node_solubility node_direct Route A: Direct Anhydrous Sandmeyer node_solubility->node_direct Yes (Rare) node_ester Route B: Ester Protection (Recommended for Scale) node_solubility->node_ester No (Common) node_product Target: 2-Bromobenzo[d]thiazole- 5-carboxylic acid node_direct->node_product t-BuONO, CuBr2, 60°C node_esterification Step 1: SOCl2 / MeOH (Form Methyl Ester) node_ester->node_esterification node_sandmeyer_ester Step 2: t-BuONO / CuBr2 (Homogeneous Solution) node_esterification->node_sandmeyer_ester node_hydrolysis Step 3: LiOH / THF / H2O (Saponification) node_sandmeyer_ester->node_hydrolysis node_dry MUST be Anhydrous (Prevents 2-OH impurity) node_sandmeyer_ester->node_dry node_hydrolysis->node_product

Caption: Decision tree for synthesis. Route B (Esterification) is recommended for yields >60% due to superior solubility profiles.[1]

High-Yield Experimental Protocols

Protocol A: The "Doyle Modified" Direct Method

Best for small scale (<1g) where step count must be minimized.[1]

Reagents:

  • Starting Material (SM): 1.0 eq

  • tert-Butyl Nitrite (

    
    -BuONO): 1.5 eq[1]
    
  • Copper(II) Bromide (

    
    ): 1.2 eq[1]
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMSO (if solubility is critical).

Step-by-Step:

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon.

  • Solubilization: Add

    
     (1.2 eq) to anhydrous MeCN. The solution should be dark green/black.[1]
    
  • Addition: Add

    
    -BuONO (1.5 eq) to the copper solution.
    
  • SM Introduction: Add the 2-aminobenzothiazole-5-carboxylic acid portion-wise as a solid over 15 minutes. Crucial: Do not dump it in all at once; this causes a localized exotherm and diazonium decomposition.

  • Reaction: Heat to 60–65°C. Monitor gas evolution (

    
    ).
    
  • Quench: Once gas evolution ceases (approx. 1-2 hours), cool to RT and pour into 2M HCl (aq).

  • Workup: Extract with EtOAc. The product is an acid, so it will be in the organic layer.[1] Wash with brine, dry over

    
    .[1]
    
Protocol B: The "Ester-Protection" Route (Gold Standard)

Recommended for scale-up (>5g) to achieve yields >70%.[1]

Rationale: Converting the carboxylic acid to a methyl ester breaks the zwitterionic lattice, allowing the substrate to dissolve fully in MeCN.[1] This ensures the radical transfer happens efficiently.

  • Esterification: Reflux SM in

    
    /
    
    
    
    (3 hours)
    
    
    Evaporate
    
    
    Isolate Methyl Ester.
  • Bromination:

    • Dissolve Methyl Ester (1.0 eq) in MeCN.

    • Add

      
       (1.2 eq) and 
      
      
      
      -BuONO (1.5 eq).[1]
    • Heat to 60°C for 1 hour.

    • Workup: Pour into water, filter the precipitate (The bromo-ester is usually a solid).[1]

  • Hydrolysis: Stir the bromo-ester in

    
    /
    
    
    
    (3:1) with
    
    
    (2.0 eq) at RT for 2 hours. Acidify to pH 3 to precipitate the target acid.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (<20%) Solubility Limit: The SM did not dissolve, preventing the diazonium from interacting with the copper catalyst.Switch to Protocol B (Esterification). If you must use Protocol A, use DMSO as a co-solvent (10% v/v in MeCN).[1]
Product is "Black Tar" Radical Polymerization: The reaction ran too hot or too concentrated.Dilute the reaction (0.1 M concentration). Ensure temperature does not exceed 65°C. Add

before the nitrite.
Impurity: M+17 (OH) Hydrolysis: Water entered the system. The diazonium intermediate reacted with

instead of Br.[1]
Use anhydrous solvents. Ensure

-BuONO is fresh. Do NOT use aqueous

.
Impurity: M-Br (H) Protodeamination: The radical abstracted a hydrogen atom from the solvent (MeCN).[1]Increase

loading to 1.5 eq to speed up the bromine transfer rate (radical scavenging).
Incomplete Reaction Diazonium Stability: The diazonium salt decomposed before reacting with Copper.Add the nitrite slowly (syringe pump) to the mixture of SM and Copper.[1]

Frequently Asked Questions (FAQs)

Q: Can I use CuBr (Copper I) instead of


 (Copper II)? 
A:  While classical Sandmeyer uses Cu(I), the Doyle modification works best with 

(Copper II).[1] In the presence of alkyl nitrites,

acts as a highly efficient bromine atom transfer agent. Using Cu(I) often leads to higher rates of side-coupling (Ar-Ar dimerization).[1]

Q: Why is the reaction mixture turning black immediately? A: This is normal. Anhydrous


 in acetonitrile forms a dark complex (often described as black or deep green). However, if the reaction turns into a viscous sludge that cannot be stirred, you have polymerization—dilute immediately.[1]

Q: My product is stuck in the aqueous layer during workup. A: Remember, your product is a carboxylic acid.[1] If your aqueous wash is basic or neutral (pH > 4), the product will be deprotonated (carboxylate) and stay in the water.[1] You must acidify the aqueous layer to pH 2-3 using 1M HCl to force the product into the organic layer (EtOAc).[1]

Q: Can I use Sodium Nitrite (


) and HBr? 
A:  Only if you accept low yields (~30%).[1] The aqueous environment required for 

guarantees that a significant portion of your diazonium intermediate will hydrolyze to the 2-hydroxy derivative (benzothiazolinone).[1] The anhydrous route is chemically superior for this substrate.[1]

References

  • Doyle's Modification (The Foundation): Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977).[1] Alkyl nitrite-metal halide deamination reactions. The Journal of Organic Chemistry, 42(14), 2426–2429.[1] [1]

  • Benzothiazole Sandmeyer Optimization: Patel, S. et al. (2012).[1] Process for the preparation of 2-halobenzothiazoles.[1][2][3] International Patent WO 2012/069948. (Demonstrates the superiority of organic nitrites for heteroaromatic amines).

  • Solubility & Esterification Strategy: Garg, N. K. et al. (2011). Cross-Coupling of Phenolic Derivatives.[4] (Discusses handling of difficult heteroaromatic substrates). U.S. Patent 8,546,607.[4]

  • Mechanistic Insight: Hanson, P. et al. (2001). Radical and ionic pathways in the Sandmeyer reaction.[1]Journal of the Chemical Society, Perkin Transactions 2, (2), 195-206.[1] (Explains the radical scavenging role of

    
    ). 
    

Sources

Optimization

Purification strategies for 2-Bromobenzo[d]thiazole-5-carboxylic acid

Technical Support Center: Purification of 2-Bromobenzo[d]thiazole-5-carboxylic acid Case ID: PUR-BT-5COOH Status: Active Assigned Specialist: Senior Application Scientist[1] Executive Summary & Compound Profile User Quer...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Bromobenzo[d]thiazole-5-carboxylic acid

Case ID: PUR-BT-5COOH Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Compound Profile

User Query: "How do I purify 2-Bromobenzo[d]thiazole-5-carboxylic acid to >98% purity for cross-coupling applications?"

Scientist’s Assessment: This molecule presents a classic "push-pull" purification challenge.[1] The carboxylic acid (C5) confers solubility in aqueous base, while the 2-bromo-benzothiazole core is lipophilic and electrophilic.[1] The primary risk during purification is the hydrolysis of the C2-Bromine bond (C-Br) under harsh basic conditions, which yields the 2-hydroxy (benzothiazolone) impurity.[1]

Compound Dashboard:

Property Data Implication for Purification
MW 258.09 g/mol Moderate size; amenable to flash chromatography.[1]
pKa (Acid) ~3.5 - 4.0 (COOH) Soluble in weak bases (NaHCO₃).
Reactivity C2-Br (Electrophilic) CRITICAL: Susceptible to SNAr hydrolysis by strong bases (OH⁻) or alkoxides.[1]

| Solubility | DMSO, DMF, THF | Poor solubility in DCM/Hexanes; requires polar modifiers. |

The "Golden Path" Purification Workflow

The most robust strategy relies on the acidity of the carboxylic acid to separate it from non-acidic impurities (like unreacted starting material precursors lacking the acid group) without subjecting the C-Br bond to nucleophilic attack.

Step 1: Acid-Base Extraction (The "Soft" Approach)

Do not use 1M NaOH.[1] The high pH promotes hydrolysis of the bromine.

Protocol:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) . If solubility is poor, add 10-20% THF .[1]

  • Extraction: Extract the organic layer with saturated aqueous NaHCO₃ (pH ~8.5).

    • Mechanism:[1][2][3][4][5] The carboxylic acid deprotonates to the carboxylate (R-COO⁻Na⁺), moving into the water layer. Neutral impurities (e.g., decarboxylated byproducts, non-acidic precursors) remain in the organic layer.

  • Wash: Wash the aqueous layer twice with fresh EtOAc to remove entrained organic impurities.

  • Precipitation: Cool the aqueous layer to 0–5 °C. Slowly acidify with 1M HCl to pH 2–3.

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Filtration: Filter the solid, wash with water, and dry under vacuum at 40 °C.

Step 2: Recrystallization (Polishing)

If the extraction yields <98% purity, perform recrystallization.

  • Solvent System: Ethanol/Water or Acetic Acid/Water .[1]

  • Procedure: Dissolve the solid in boiling Ethanol. Add hot water dropwise until persistent turbidity is observed. Allow to cool slowly to room temperature, then to 4 °C.

Troubleshooting Guide (Q&A)

Q1: I see a new impurity spot on TLC after extraction with NaOH. What happened? A: You likely hydrolyzed the C-Br bond.[1]

  • Diagnosis: 2-Bromobenzothiazoles are essentially cyclic imino-halides.[1] Strong nucleophiles like hydroxide (OH⁻) displace the bromine to form 2-hydroxybenzo[d]thiazole-5-carboxylic acid (often existing as the tautomeric benzothiazolone).[1]

  • Solution: Switch to NaHCO₃ (Sodium Bicarbonate) or Na₂CO₃ . If you must use NaOH, keep the temperature <5 °C and contact time <10 minutes.

Q2: My compound streaks badly on silica gel columns. How do I fix this? A: This is classic carboxylic acid behavior caused by interaction with silanol groups.

  • Fix: Add 0.5% to 1% Acetic Acid (AcOH) to your mobile phase.

  • Recommended Eluent: DCM : MeOH : AcOH (95 : 5 : 0.5).

  • Alternative: Use a C18 reverse-phase column with Water/Acetonitrile (+0.1% Formic Acid).[1]

Q3: The product won't precipitate from the aqueous layer after acidification. A: The particle size might be too small (colloidal) or the ionic strength is preventing aggregation.

  • Fix:

    • Add NaCl (brine) to the acidified solution to "salt out" the organic acid.

    • Extract the acidified aqueous layer back into EtOAc/THF , dry over Na₂SO₄, and concentrate.

Q4: I have unreacted amine starting material (3-amino-4-mercaptobenzoic acid precursor). How do I remove it? A: The acid-base extraction might not remove zwitterionic amino acids effectively.[1]

  • Strategy: If the impurity is an amine, wash the initial organic solution (Step 1.1) with 1M HCl before the bicarbonate extraction. The amine will protonate and stay in the water (or precipitate as HCl salt), while your target bromo-acid remains in the organic layer.

Visual Workflow

The following diagram illustrates the logic flow for purification, highlighting the critical decision points to avoid hydrolysis.

PurificationStrategy Start Crude 2-Bromobenzo[d]thiazole- 5-carboxylic acid SolubilityCheck Dissolve in EtOAc (+10% THF) Start->SolubilityCheck AcidWash Wash with 1M HCl (Removes Amine Impurities) SolubilityCheck->AcidWash If Amine present BaseExtract Extract with Sat. NaHCO3 (Target enters Aqueous) SolubilityCheck->BaseExtract If no Amine AcidWash->BaseExtract OrgLayer Organic Layer (Discard Neutral Impurities) BaseExtract->OrgLayer Organic Phase AqLayer Aqueous Layer (Contains Product as Salt) BaseExtract->AqLayer Aqueous Phase Acidify Acidify to pH 2-3 with 1M HCl (Precipitation) AqLayer->Acidify Filter Filter & Dry Acidify->Filter PurityCheck Check Purity (HPLC/NMR) Filter->PurityCheck Recryst Recrystallize (EtOH/Water) PurityCheck->Recryst <98% Final Pure Product (>98%) PurityCheck->Final >98% Recryst->Final

Caption: Logic flow for the purification of 2-Bromobenzo[d]thiazole-5-carboxylic acid, prioritizing mild extraction conditions.

References

  • BenchChem. (2025).[6] Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 2-bromo-1,3-benzothiazole-6-carboxylic acid Product Sheet. Retrieved from [1]

  • ChemicalBook. (n.d.). Synthesis of 5-Bromothiazole-2-carboxylic acid. Retrieved from

  • Organic Chemistry Portal. (2021). Sandmeyer Reaction: Mechanism and Modifications. Retrieved from

  • PubChem. (2025).[7] 2-Bromothiazole-5-carboxylic acid Compound Summary. Retrieved from

Sources

Troubleshooting

Technical Support Center: Solubilizing 2-Bromobenzo[d]thiazole-5-carboxylic acid

Topic: Solubilization & Handling for Biological Assays Compound: 2-Bromobenzo[d]thiazole-5-carboxylic acid (CAS: 933750-20-0) Support Tier: Level 3 (Senior Application Scientist) Welcome to the Technical Support Center Y...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubilization & Handling for Biological Assays Compound: 2-Bromobenzo[d]thiazole-5-carboxylic acid (CAS: 933750-20-0) Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Technical Support Center

You are likely here because you are encountering precipitation ("crash-out"), inconsistent potency data (


 shifts), or toxicity artifacts in your biological assays.

2-Bromobenzo[d]thiazole-5-carboxylic acid presents a classic "solubility paradox" in drug discovery:

  • The Core: The benzothiazole ring and the bromine substituent at position 2 significantly increase lipophilicity (

    
    ), making the molecule hydrophobic.
    
  • The Handle: The carboxylic acid at position 5 is your only "handle" for aqueous solubility, but it is pH-dependent.

If the pH of your assay buffer drops below the compound's


 (estimated ~3.5–4.5), the molecule protonates, loses its charge, and precipitates immediately. This guide provides the protocols to navigate these physicochemical constraints.

Module 1: Stock Solution Preparation

Q: What is the optimal solvent for creating a master stock solution?

A: Dimethyl Sulfoxide (DMSO) is the required standard. Do not attempt to dissolve the powder directly into water, PBS, or cell culture media; it will float or form a suspension that is useless for quantitative assays.

  • Solubility Limit: You can typically achieve 10 mM to 50 mM in 100% DMSO.

  • Storage: Aliquot immediately. Repeated freeze-thaw cycles introduce moisture. Water in DMSO (hygroscopic) drastically reduces the solubility of this compound over time, leading to "invisible" micro-precipitation in your stock vial.

Q: Can I use Ethanol?

A: Not recommended. While the compound may dissolve, ethanol evaporates rapidly, changing the concentration of your stock during pipetting. Furthermore, ethanol is often more cytotoxic to sensitive cell lines than DMSO at equivalent percentages.

Visualization: Master Stock Workflow

StockPrep Powder Solid Compound (2-Bromobenzo...) DMSO 100% DMSO (Anhydrous) Powder->DMSO Add Solvent Vortex Vortex & Sonicate (5-10 mins, warm bath) DMSO->Vortex Dissolve QC Visual Inspection (Clear amber solution?) Vortex->QC QC->DMSO Fail (Add more DMSO) Aliquot Aliquot & Freeze (-20°C, Desiccated) QC->Aliquot Pass

Figure 1: Standardized workflow for generating a stable master stock solution.

Module 2: The Aqueous Transition (Preventing "Crash-Out")

Q: The compound precipitates immediately when I add the DMSO stock to my media. Why?

A: This is caused by "Solvent Shock." When a drop of DMSO stock hits aqueous media, the DMSO diffuses away faster than the compound can solubilize. The compound is left briefly in a "supersaturated" state in water and crystallizes.

The Fix: The Intermediate Dilution Method Never go from 100% DMSO directly to 0.1% DMSO in one step if you are facing solubility issues.

Protocol:

  • Prepare a 100x Intermediate: Dilute your Master Stock (e.g., 10 mM) into pure DMSO first to create a working stock (e.g., 1 mM).

  • Pre-warm Media: Ensure your culture media or buffer is at 37°C. Cold buffers accelerate precipitation.

  • Rapid Dispersion: Place your pipette tip submerged in the stirring media and expel the compound quickly, followed by immediate vortexing. Do not drip it on top.

Q: What is the maximum DMSO concentration my cells can tolerate?

A: The "Gold Standard" is < 0.1% v/v .[1] However, many robust cancer cell lines (e.g., HeLa, A549) tolerate up to 0.5% .

  • Warning: If you need >0.5% DMSO to keep the compound soluble, you are measuring DMSO toxicity, not compound potency.

Q: Does pH matter?

A: Crucially. This compound is a carboxylic acid. It is soluble only when ionized (deprotonated).

  • Acidic Buffers (pH < 5): Insoluble.

  • Neutral/Basic Buffers (pH > 7): Soluble (forms the carboxylate anion).

  • Troubleshooting: If using a buffer like MES (pH 6.0), the compound will likely crash out. Switch to HEPES or Tris (pH 7.4–8.0).

Module 3: Advanced Solubilization Strategies

If the standard DMSO protocol fails, use these chemical modifications.

Strategy A: In-Situ Salt Formation (Sodium Salt)

Convert the acid to its sodium salt to drastically increase water solubility.

  • Calculate the molar amount of compound.

  • Add 1.05 equivalents of NaOH (from a 1M stock).

  • Add water/buffer.[2] The compound should dissolve without DMSO (or with very little).

    • Note: Verify that the slight increase in salinity/pH does not affect your assay.

Strategy B: Cyclodextrin Complexation

Use Hydroxypropyl-


-cyclodextrin (HP-

-CD)
to encapsulate the hydrophobic bromine/benzothiazole tail.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS.
    
  • Dissolve your compound in DMSO (high concentration).

  • Dilute the DMSO stock 1:10 or 1:20 into the Cyclodextrin solution.

  • Shake at 37°C for 30 minutes.

  • Use this "complexed" solution to dose your cells.

Visualization: Solubility Decision Logic

SolubilizationLogic Start Start: DMSO Stock Check1 Dilute to Assay Conc (e.g. 10 µM in Media) Start->Check1 Obs1 Precipitation Visible? Check1->Obs1 NoPrecip Proceed to Assay Obs1->NoPrecip No YesPrecip Troubleshoot Obs1->YesPrecip Yes Step1 Check pH of Buffer Is it < 7.0? YesPrecip->Step1 Action1 Adjust pH to 7.4-8.0 Step1->Action1 Yes Step2 Is DMSO > 0.5%? Step1->Step2 No Action2 Use Cyclodextrin (HP-B-CD) Step2->Action2 Yes/Maybe

Figure 2: Decision tree for troubleshooting precipitation issues in biological media.

Module 4: Data Interpretation & Artifacts

Q: My curve flattens at high concentrations. Is this real?

A: Likely not. This is the "Solubility Cutoff." If the compound precipitates above 10 µM, the effective concentration in solution stays at 10 µM even if you add 50 or 100 µM.

  • Diagnosis: Spin down the assay plate (1000 x g for 5 mins) and sample the supernatant by HPLC/MS to verify the actual concentration.

Q: I see crystals in the microscope, but the cells are dying. Is it working?

A: Crystals can cause physical toxicity (mechanical stress) or "sedimentation toxicity" (high local concentration on the cell monolayer). This is a false positive. You must lower the concentration until crystals disappear to get valid biological data.

Summary of Physicochemical Properties

PropertyValue / CharacteristicImplication for Assay
LogP (Est.) ~3.0 - 3.5Moderate/High Lipophilicity. Requires organic co-solvent.

(Acid)
~3.5 - 4.5Ionized at physiological pH (7.4). Soluble.

(Base)
~1-2 (Thiazole N)Protonated only in strong acid. Irrelevant for bioassays.
Preferred Salt Sodium (

)
Highly soluble in water.
UV Abs

~250-300 nm
Avoid UV-based readouts in this range (interference).

References

  • BenchChem. (2025).[3] Solubility profile of 5,6-Dichlorobenzo[d]thiazole in common lab solvents.[3] (Used for structural analog solubility inference).[3] Link

  • LifeTein. (2023). DMSO usage in cell culture: Guidelines for toxicity and solubility.Link

  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization.Link

  • National Institutes of Health (PubChem). (2025). 2-Bromothiazole-5-carboxylic acid: Chemical and Physical Properties.Link

  • MilliporeSigma. (2025). Solubility Guidelines for Hydrophobic Peptides and Small Molecules.Link

Sources

Optimization

Minimizing side reactions in 2-Bromobenzo[d]thiazole-5-carboxylic acid coupling

The following technical guide addresses the specific challenges of coupling 2-Bromobenzo[d]thiazole-5-carboxylic acid . This molecule presents a classic "chemoselectivity conflict": it contains an electrophilic C2-bromid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of coupling 2-Bromobenzo[d]thiazole-5-carboxylic acid . This molecule presents a classic "chemoselectivity conflict": it contains an electrophilic C2-bromide (susceptible to metal-catalyzed coupling and nucleophilic aromatic substitution) and a nucleophilic/acidic C5-carboxylic acid.[1]

This guide is structured to allow you to troubleshoot and optimize reactions at both sites while minimizing cross-interference and side reactions.

Executive Summary: The Reactivity Landscape

The core challenge with 2-Bromobenzo[d]thiazole-5-carboxylic acid is managing the Thiazole Sulfur Poisoning Effect and the Electrophile/Nucleophile Dichotomy .

  • C2 Position (Bromide): Highly activated for Pd-catalyzed cross-coupling (Suzuki, Stille) but prone to catalyst deactivation by the adjacent sulfur and nitrogen atoms. It is also susceptible to SNAr hydrolysis under basic conditions.[1]

  • C5 Position (Carboxylic Acid): Standard amide/ester coupling handle.[1] The primary risk here is accidental nucleophilic attack at the C2 position by the amine coupling partner if temperatures are too high.

Part 1: Minimizing Side Reactions in C2-Br Cross-Coupling (Suzuki/Stille)

Context: You are attempting to couple an aryl/heteroaryl group to the C2 position using Palladium catalysis, but are observing low yields, stalled reactions, or des-bromo byproducts.

Q1: My reaction stalls after 20% conversion. Is the catalyst dead?

Diagnosis: Likely Catalyst Poisoning . The thiazole nitrogen and sulfur atoms are soft Lewis bases that coordinate strongly to Pd(II), displacing the phosphine ligands and forming an inactive "off-cycle" complex. Solution:

  • Switch to Bulky, Electron-Rich Ligands: Use Buchwald ligands like XPhos or SPhos .[1] Their steric bulk prevents the thiazole nitrogen/sulfur from approaching the Pd center, while their electron-rich nature accelerates the oxidative addition into the C-Br bond.

  • Increase Catalyst Loading: Standard 1-3 mol% is often insufficient for benzothiazoles.[1] Increase to 5-8 mol% .[1]

  • Protocol Adjustment:

    • Recommended Catalyst:Pd(OAc)₂ + XPhos (1:2 ratio) or Pd(dppf)Cl₂ (robust bidentate ligand).

    • Solvent: 1,4-Dioxane or Toluene (non-coordinating) rather than DMF (which can stabilize inactive species).[1]

Q2: I am seeing significant "des-bromo" product (hydrodehalogenation). Why?

Diagnosis: This is caused by Protodeboronation of your boronic acid partner or Hydride Reduction of the C-Br bond. Mechanism: In the presence of water and base (standard Suzuki conditions), the benzothiazole C2 position is electron-deficient enough to undergo reduction if the transmetallation step is slow. Solution:

  • Use Anhydrous Conditions: Switch to CsF or anhydrous K₃PO₄ as the base in dry dioxane.

  • Boronate Esters: Switch from Boronic Acids (R-B(OH)₂) to Pinacol Esters (R-BPin) . They are more stable and release the active species more slowly, reducing the window for side reactions.

Q3: Can I perform the Suzuki coupling with the free Carboxylic Acid (-COOH) present?

Diagnosis: Technically yes, but risky. The carboxylate (formed by the base) can bind to Palladium, further poisoning the catalyst. It also reduces solubility in non-polar solvents.[1] Recommendation: Protect the acid first. Converting the C5-COOH to a Methyl Ester or an Amide before the Suzuki coupling significantly improves yields. (See Sequencing Strategy below).

Part 2: Minimizing Side Reactions in C5-COOH Amide Coupling

Context: You are reacting the C5-acid with an amine, but observing impurities or low conversion.

Q4: I see a byproduct where the amine has added to the wrong spot. What happened?

Diagnosis: You likely triggered Nucleophilic Aromatic Substitution (SNAr) at the C2 position. Mechanism: The C2-Br bond is activated by the electron-withdrawing imine of the thiazole. If you use a strong nucleophilic amine (e.g., a primary aliphatic amine) and heat the reaction, the amine will displace the Bromine. Solution:

  • Temperature Control: Perform the activation (e.g., with HATU or EDC) at 0°C and keep the coupling reaction at Room Temperature (RT) . Never heat above 40°C during amide coupling.[1]

  • Reagent Choice: Use HATU or T3P (Propylphosphonic anhydride).[1] These are highly active and allow the reaction to proceed at lower temperatures compared to EDC/HOBt.

Q5: My acid activation with Thionyl Chloride (SOCl₂) failed or turned into a black tar.

Diagnosis: Self-Polymerization or Ring Opening. Harsh acid chlorides can cause the benzothiazole ring to degrade or the C2-Br to hydrolyze if moisture is present.[1] Solution: Avoid acid chlorides. Use Mixed Anhydrides (Isobutyl chloroformate/NMM) or HATU/DIPEA for milder activation.[1]

Part 3: Strategic Sequencing (The "Order of Operations")

The most critical decision is the order of events. The "Amide First" strategy is generally superior for this specific scaffold.

Logic Flow: Why Amide First?
  • Stability: The amide bond is robust and will survive the subsequent Pd-catalyzed Suzuki conditions (base/heat).

  • Catalyst Protection: A free COOH group interferes with Pd.[1] An amide does not.[1]

  • Solubility: The amide product is often more soluble in organic solvents (Dioxane/Toluene) required for the Suzuki step than the zwitterionic amino-acid precursor.

Visual Logic Map:

ReactionStrategy Start 2-Bromo-benzothiazole- 5-carboxylic acid SuzukiFirst Path A: Suzuki First (Risky) Start->SuzukiFirst AmideFirst Path B: Amide First (Recommended) Start->AmideFirst DirectSuzuki Direct Suzuki on Free Acid SuzukiFirst->DirectSuzuki SideRxn1 Side Rxn: Pd Poisoning by Carboxylate DirectSuzuki->SideRxn1 SideRxn2 Side Rxn: Protodecarboxylation DirectSuzuki->SideRxn2 AmideStep Step 1: Amide Coupling (HATU, DIPEA, RT) AmideFirst->AmideStep SuzukiStep Step 2: Suzuki Coupling (Pd-XPhos, K3PO4) AmideStep->SuzukiStep FinalProduct Final Bis-Functionalized Product SuzukiStep->FinalProduct

Caption: Strategic workflow comparison. Path B (Amide First) minimizes catalyst poisoning and thermal degradation risks.

Part 4: Validated Protocols
Protocol A: High-Fidelity Amide Coupling (C5)

Minimizes SNAr at C2.[1]

  • Dissolve: 1.0 eq of 2-Bromobenzo[d]thiazole-5-carboxylic acid in anhydrous DMF (0.1 M).

  • Base: Add 2.0 eq DIPEA (Diisopropylethylamine).[1]

  • Activate: Cool to 0°C . Add 1.1 eq HATU .[1] Stir for 15 mins.

  • Couple: Add 1.1 eq Amine.

  • React: Allow to warm to RT. Stir 2-4 hours. Do not heat.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and Brine.

Protocol B: Poison-Resistant Suzuki Coupling (C2)

Overcomes Thiazole Sulfur interference.[1]

  • Prepare: In a microwave vial, mix:

    • 1.0 eq 2-Bromobenzo[d]thiazole-5-amide (product from Protocol A).[1]

    • 1.2 eq Aryl Boronic Pinacol Ester.[1]

    • 5 mol% Pd(dppf)Cl₂·DCM (Robust catalyst).[1]

    • 2.0 eq K₃PO₄ (Mild base).[1]

  • Solvent: Add degassed 1,4-Dioxane/Water (9:1) .

  • Reaction: Seal and heat to 80°C for 4-12 hours.

    • Note: If using microwave, 100°C for 30 mins is acceptable.

  • Purification: Filter through Celite (removes Pd), concentrate, and purify via flash chromatography.

Part 5: Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Reaction turns black immediately Pd precipitation (Pd black) due to unstable ligand.[1]Switch to Pd(dppf)Cl₂ or XPhos-Pd-G2 .[1] Ensure solvent is degassed.[1]
Starting material remains (0% conv.) Catalyst poisoning by Sulfur or Carboxylate.[1]If Acid is free, protect it (Ester/Amide). Increase Pd loading to 5-8%.
Product mass +1 (M+H+1) Hydrodehalogenation (Br replaced by H).[1]Use anhydrous conditions (CsF in Dioxane). Avoid alcohols (MeOH/EtOH).[1]
Product mass + Amine (M+Amine) SNAr attack at C2 during amide coupling.[1]Lower amide coupling temp to 0°C–RT. Avoid excess amine.[1]
References
  • Catalyst Poisoning in Heterocycles

    • Mechanism:[2][3][4][5] Sulfur and Nitrogen atoms in benzothiazoles coordinate to Pd, inhibiting the catalytic cycle.

    • Source:J. Org.[1][4][6][7] Chem.2009 , 74, 2620.[8]

  • Suzuki Coupling of 2-Haloazoles

    • Protocol: Optimization of ligand-free and ligand-assisted couplings for sterically hindered and heteroatom-rich substrates.[1]

    • Source:Chem. Cent. J.[1]2017 , 11, 132.

  • Amide Coupling Strategies (HATU/DIPEA)

    • Selectivity: Preventing racemization and side reactions in sensitive carboxylic acids.
    • Source:Current Chemistry Letters2023 , 12, 133.

  • General Reactivity of Benzothiazoles

    • Overview: Comprehensive review of C2 substitution and ring stability.
    • Source:Molecules2021 , 26, 6417.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Bromobenzo[d]thiazole-5-carboxylic acid

[1][2] Ticket ID: #REC-BTZ-05 Subject: Optimization of Recrystallization Solvents & Protocols Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Ticket ID: #REC-BTZ-05 Subject: Optimization of Recrystallization Solvents & Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]

Executive Summary & Molecule Profile

You are working with 2-Bromobenzo[d]thiazole-5-carboxylic acid . This is a bifunctional scaffold often used as an intermediate in the synthesis of kinase inhibitors or gyrase B inhibitors.

The purification of this molecule presents a "solubility paradox":

  • The Carboxylic Acid (C5): High polarity, high melting point (likely >250°C), and capability for strong intermolecular hydrogen bonding (dimerization).

  • The Bromo-Thiazole Core (C2): Lipophilic but chemically "soft."[1][2] The C-Br bond at the 2-position is activated toward nucleophilic aromatic substitution (

    
    ).[1][2]
    

Critical Warning: This molecule is hydrolytically unstable at high temperatures in basic media. Prolonged heating in wet basic solvents will hydrolyze the bromine to a hydroxyl group, yielding the impurity 2-hydroxybenzo[d]thiazole-5-carboxylic acid (often existing as the benzothiazolone tautomer).[1]

Solvent Selection Strategy

We do not recommend a single "magic solvent." Instead, we categorize solvents based on the purity profile of your crude material.[1]

Solvent Compatibility Matrix
Solvent SystemSuitabilityPrimary Use CaseTechnical Notes
Ethanol / Water ⭐⭐⭐⭐ (High)General Purification Best balance of yield and safety.[1][2] The water acts as an anti-solvent and suppresses esterification.
Glacial Acetic Acid ⭐⭐⭐⭐⭐ (Best)High Purity Requirements Excellent for benzothiazole acids.[2] Dissolves the compound at reflux; crystallizes upon cooling. Suppresses zwitterionic behavior.
DMF / Water ⭐⭐⭐ (Medium)Highly Insoluble Crudes Use only if material fails to dissolve in boiling AcOH. Requires high water ratio to precipitate. Hard to dry.
Methanol ⭐⭐ (Low)Not Recommended Risk of methyl ester formation if acidic impurities are present.[2] Lower boiling point limits solubility.
Acetone ⭐ (Low)Washing Only Good for removing non-polar tars, but poor solvent power for the carboxylic acid form.

Decision Logic & Workflow

The following flowchart illustrates the decision-making process for selecting the correct purification route based on your crude material's behavior.

Recrystallization_Logic Start Start: Crude Solid Check_Solubility Test Solubility in Refluxing Ethanol (10 vol) Start->Check_Solubility Dissolves Dissolves Completely? Check_Solubility->Dissolves Protocol_A Protocol A: Ethanol/Water Recrystallization Dissolves->Protocol_A Yes Check_AcOH Test Solubility in Refluxing Glacial AcOH Dissolves->Check_AcOH No (Insoluble) Dissolves_AcOH Dissolves? Check_AcOH->Dissolves_AcOH Protocol_B Protocol B: Glacial Acetic Acid Dissolves_AcOH->Protocol_B Yes Protocol_C Protocol C: Acid-Base Reprecipitation (Pre-treatment) Dissolves_AcOH->Protocol_C No (Too Insoluble) Protocol_C->Check_Solubility Return to Start after purification

Caption: Logical workflow for selecting the optimal purification method based on solubility thresholds.

Detailed Experimental Protocols

Protocol A: Ethanol/Water (The Standard)

Best for: Routine purification of batches with >85% purity.

  • Dissolution: Suspend the crude solid in Ethanol (absolute) at a ratio of 10 mL per gram.

  • Heating: Heat to reflux (

    
    ). If the solid does not dissolve, add water dropwise through the condenser until a clear solution is obtained (up to 20% v/v water).
    
    • Note: If it still doesn't dissolve, switch to Protocol B.

  • Filtration (Hot): If black specks (copper salts from Sandmeyer) remain, filter quickly through a pre-warmed Celite pad.

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature with stirring.

  • Finishing: Cool to

    
     in an ice bath for 1 hour. Filter the white/off-white needles.[1]
    
  • Wash: Wash with cold 50% EtOH/Water.

Protocol B: Glacial Acetic Acid (The Heavy Lifter)

Best for: Removal of stubborn regioisomers or highly colored impurities.

  • Dissolution: Suspend crude solid in Glacial Acetic Acid (5-7 mL per gram).

  • Reflux: Heat to reflux (

    
    ). The higher boiling point usually dissolves the dimerized acid.
    
  • Crystallization: Turn off the heat. Isolate the flask by wrapping it in a towel to ensure very slow cooling. This promotes large crystal growth and excludes impurities.

  • Isolation: Once at room temperature, filter the crystals.

  • Wash: Wash with a small amount of cold acetic acid, followed by a large volume of water to remove acid traces.

  • Drying: Critical Step. Acetic acid is hard to remove. Dry under high vacuum at

    
     for >12 hours.
    
Protocol C: The "Rescue" (Acid-Base Reprecipitation)

Best for: Crude reaction mixtures containing copper salts or unreacted amines.[1]

  • Dissolve crude solid in 1M

    
     (aq).[2]
    
  • Filter off any insoluble dark solids (these are often copper oxides or tarry byproducts).

  • Slowly acidify the filtrate with 1M HCl to pH 2-3 while stirring vigorously.

  • Collect the precipitate. Then proceed to Protocol A or B for final polishing.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. Why?

  • Cause: This usually happens in mixed solvent systems (like EtOH/Water) when the anti-solvent (water) is added too quickly or the temperature drops too fast. The compound undergoes Liquid-Liquid Phase Separation (LLPS) before it can nucleate.[1][2]

  • Fix: Reheat to dissolve the oil. Add a "seed crystal" of pure product at the cloud point. Cool at a rate of

    
     per hour.
    

Q2: I see a new impurity by LC-MS at [M-Br+OH]. What happened?

  • Analysis: You have hydrolyzed the C-Br bond.[1][2]

  • Cause: You likely used a basic solvent (or unneutralized base from the synthesis) and heated it in the presence of water.

  • Prevention: Ensure your recrystallization solvent is neutral or slightly acidic (like Acetic Acid).[2] Avoid boiling in water for extended periods.

Q3: Can I use DMSO or DMF?

  • Advice: Only as a last resort. While they dissolve the compound well, removing high-boiling solvents from a solid carboxylic acid is difficult without trapping solvent in the crystal lattice (solvates).[1] If you must, use DMF/Water (1:[1]1) and wash the final cake extensively with water.

Q4: Is the 6-carboxylic acid isomer treated differently?

  • Insight: The 6-isomer (CAS 22514-58-5) is structurally similar but slightly more symmetric.[1] The solubility profiles are nearly identical, and the same protocols apply.[1]

References & Authority

  • Synthesis of Benzothiazole Carboxylic Acids:

    • Context: Methods for Sandmeyer reactions on aminobenzothiazoles.[2]

    • Source: Boggust, W. A., & Cocker, W. (1949).[1] "The synthesis of some benzothiazole derivatives." Journal of the Chemical Society, 355-362.[1]

  • General Purification of Thiazole/Benzothiazole Acids:

    • Context: Use of acetic acid and alcohol mixtures for recrystallization of bromo-thiazole acids.[1][2][3]

    • Source: US Patent 7,932,386 B2 (2011). "Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives." (Describes purification logic for similar acidic scaffolds).

  • Hydrolytic Stability of 2-Substituted Benzothiazoles:

    • Context: Mechanism of hydrolysis at the C2 position.

    • Source:Chemical Papers (2007).[2] "Hydrolysis of 2-styrylbenzothiazolium salts." (Demonstrates the susceptibility of the C2 position to nucleophilic attack).

  • Physical Properties & Safety Data:

    • Compound: 2-Bromobenzo[d]thiazole-5-carboxylic acid (CAS 54045-76-0 / 933750-20-0).[1][2]

    • Source: PubChem Compound Summary.[2] [1]

Sources

Optimization

Technical Support Center: Benzothiazole Stability &amp; Workup Guide

[1] Topic: Preventing Hydrolysis and Loss of Benzothiazole Rings During Acidic Workup Ticket ID: BZT-STAB-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Diagnos...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Preventing Hydrolysis and Loss of Benzothiazole Rings During Acidic Workup Ticket ID: BZT-STAB-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Diagnostic

The Core Issue: While benzothiazoles are generally robust heterocycles, they possess a specific vulnerability at the


 bond (C2 position). Under acidic conditions, particularly in the presence of heat or electron-withdrawing substituents, the ring can undergo hydrolytic cleavage, reverting to 2-aminothiophenol  derivatives.

Immediate Triage (Before you change your protocol): Researchers often confuse hydrolysis with salt formation.[1] Benzothiazole is a weak base (


). If you wash with strong acid (pH < 1), you may simply be protonating the nitrogen, rendering the molecule water-soluble.

Diagnostic Checklist:

  • Check the Aqueous Layer: Did your product disappear from the organic layer? Neutralize the aqueous waste to pH 8-9 and extract again. If the solid returns, it was salt formation, not hydrolysis.

  • Check the Smell: Hydrolysis releases free thiols (2-aminothiophenol). A sudden, intense "rotten egg" or sulfidic odor during workup is a positive confirmation of ring opening.

  • Check 1H NMR:

    • Intact Ring: Distinct deshielded proton at C2 (if unsubstituted) ~9.0 ppm.[1]

    • Hydrolyzed: Loss of the C2 signal; appearance of broad NH/SH/OH signals upfield.

The Mechanism of Failure

Understanding why the ring opens allows us to engineer a solution. The failure mode is an Acid-Catalyzed Nucleophilic Attack .

The Pathway
  • Protonation: The ring nitrogen is protonated by the acid, increasing the electrophilicity of the C2 carbon.

  • Nucleophilic Attack: Water (the nucleophile) attacks the activated C2 position.

  • Ring Cleavage: The tetrahedral intermediate collapses, breaking the C-S or C-N bond, eventually leading to the open-chain thiol-amide or aminothiophenol.

BenzothiazoleHydrolysis Start Benzothiazole (Stable) Step1 Protonated Intermediate (Activated C2) Start->Step1 + H+ (Acid) Step2 Tetrahedral Intermediate (H2O Attack) Step1->Step2 + H2O Step1->Step2 Critical Failure Point End 2-Aminothiophenol (Ring Opened) Step2->End Collapse

Figure 1: Mechanism of acid-catalyzed benzothiazole hydrolysis. The critical control point is preventing the water attack on the protonated species.

Troubleshooting & Prevention Protocols

Scenario A: The "Disappearing Product" (Salt Formation)

Symptoms: Yield is near zero, but no thiol smell. Cause: You used 1M or 6M HCl, protonating the benzothiazole (


) and moving it to the water phase.
ParameterStandard Protocol (Risky)Optimized Protocol (Safe)
Acid Choice 1M HCl (pH ~0)0.5M Citric Acid or NH₄Cl (pH 4-5)
Target pH pH < 1pH 4 - 5
Recovery Discard aqueous layerRe-extract aqueous layer at pH 8

Corrective Action: Do not use strong mineral acids for simple washes.[1] If you must remove basic impurities, use a Citrate Buffer (pH 4.5) . This is acidic enough to protonate aliphatic amines (impurities) but often leaves the benzothiazole (weak base) in the organic layer.

Scenario B: True Hydrolysis (Ring Opening)

Symptoms: Thiol smell, complex TLC, degradation.[1] Cause: High temperature + Acid + Water.[1][2][3] This is common when quenching exothermic reactions (like Grignard additions) or deprotecting other groups (e.g., Boc removal) in the presence of the ring.[1]

Protocol: The "Cold-Buffer" Quench

  • Cool Down: Chill the reaction mixture to -10°C or 0°C before adding any aqueous solution. Hydrolysis rates drop significantly at lower temperatures.

  • Buffer Selection: Instead of adding water or HCl directly, add a saturated solution of Ammonium Chloride (NH₄Cl) .[1]

    • Why? NH₄Cl buffers the system to ~pH 9 initially (if quenching a base) and rarely drops below pH 4-5, preventing the "deep acid" spike that activates the C2 position.

  • Phase Separation: Extract immediately. Do not let the benzothiazole sit in the acidic aqueous layer for prolonged periods.

Scenario C: Oxidative Acidic Conditions (The Danger Zone)

Symptoms: Formation of sulfonate esters or complete decomposition. Cause: Using acids in the presence of oxidants (e.g.,


 or MMPP).[1][4]
Insight: As noted in recent literature, oxidative conditions can trigger ring opening even faster than simple hydrolysis by oxidizing the sulfur [1].

Strict Rule: Never combine oxidizing agents (Peroxides, Bleach) with acid if the benzothiazole ring is your product.[1]

Decision Matrix: Selecting the Right Workup

Use this logic flow to determine the safest workup for your specific experiment.

WorkupDecision Start Start Workup Q1 Is the reaction mixture BASIC (e.g. Grignard)? Start->Q1 Q2 Does the molecule have acid-labile groups (Boc)? Q1->Q2 No PathA Use Sat. NH4Cl (Cold) Maintain T < 5°C Q1->PathA Yes PathB Use Phosphate Buffer (pH 6-7) Q2->PathB No PathC Avoid HCl. Use TFA/DCM (Dry) then rapid NaHCO3 quench Q2->PathC Yes Warning STOP: Do not use oxidizing acids! PathC->Warning Risk Check

Figure 2: Decision matrix for selecting workup conditions to preserve benzothiazole integrity.

Frequently Asked Questions (FAQ)

Q: I am removing a Boc group with TFA. Will this destroy my benzothiazole? A: Generally, no.[1] TFA (Trifluoroacetic acid) in DCM is non-aqueous. Hydrolysis requires water . As long as you use anhydrous TFA/DCM and quench immediately into saturated


 (sodium bicarbonate) upon completion, the ring will survive. The danger arises if you let the TFA solution sit in humid air or add water before neutralizing.

Q: My benzothiazole has an electron-withdrawing group (e.g., -NO2) at position 6.[1] Is it more stable? A: It is actually less stable to nucleophilic attack.[1] Electron-withdrawing groups pull density from the ring, making the C2 carbon more electrophilic and susceptible to water attack [2]. Be extra gentle with nitro- or cyano-substituted benzothiazoles; stick to pH 5-7 buffers.

Q: I lost my product in the acid wash. How do I get it back? A: It is likely in your aqueous waste jug.

  • Take the acidic aqueous layer.

  • Slowly add 2M NaOH or solid

    
     until the pH is ~9-10.
    
  • Watch for a precipitate (your benzothiazole).[1][2]

  • Extract with Ethyl Acetate or DCM.

References

  • Hiebert, K. et al. "Oxidative Ring-Opening of Benzothiazole Derivatives."[1] Canadian Journal of Chemistry, vol. 97, no.[1] 5, 2019. Link[1]

  • Katritzky, A. R., et al.[1] Handbook of Heterocyclic Chemistry. 3rd ed., Elsevier, 2010. Link

  • Joule, J. A., and Mills, K. Heterocyclic Chemistry. 5th ed., Wiley, 2010.[1] Link

Sources

Troubleshooting

Optimizing reaction temperature for bromobenzothiazole substitution

Technical Support Center: Bromobenzothiazole Substitution Protocols Topic: Optimizing Reaction Temperature for Bromobenzothiazole Substitution Ticket ID: BBT-OPT-2026 Assigned Scientist: Senior Application Scientist, Het...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bromobenzothiazole Substitution Protocols

Topic: Optimizing Reaction Temperature for Bromobenzothiazole Substitution Ticket ID: BBT-OPT-2026 Assigned Scientist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The Thermal Landscape

Optimizing the substitution of bromobenzothiazoles is not a monochromatic heating problem; it is a dichotomy of mechanism. You must first identify your substrate's regiochemistry, as it dictates the reaction pathway and thermal requirements.

  • 2-Bromobenzothiazole: Reacts via Nucleophilic Aromatic Substitution (

    
    ) .[1][2]
    
    • Thermal Profile: Low to Moderate (25°C – 100°C).

    • Risk:[1][3][4] High temperatures (>120°C) favor hydrolysis (formation of benzothiazolinone) over substitution.

  • 5- or 6-Bromobenzothiazole: Reacts via Metal-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) .

    • Thermal Profile: High (80°C – 140°C).

    • Risk:[1][3][4] Low temperatures result in stalled oxidative addition; excessive heat deactivates catalysts (Pd black formation).

Part 1: The Kinetic Sweet Spot ( at C2)

For 2-bromobenzothiazole, the thiazole nitrogen acts as an intrinsic electron sink, activating the C2 position. The reaction proceeds through a Meisenheimer-like transition state.[4]

Critical Temperature Thresholds
Nucleophile TypeRec. Temp RangeSolvent SystemMechanistic Logic
Thiols (R-SH) 0°C – 40°CDMF/THF +

Thiols are highly nucleophilic; heat promotes disulfide dimerization side-reactions.
Amines (

)
60°C – 80°CDMSO/EtOHPrimary amines require moderate activation energy to overcome steric repulsion during the attack.
Amines (

)
90°C – 110°CDMSO/NMPSteric bulk hinders the formation of the tetrahedral intermediate; higher

is required.
Alkoxides (RO-) 25°C – 60°CROH (Neat)Alkoxides are strong bases. High

causes elimination or ring-opening decomposition.
The Hydrolysis Trap

Issue: Users frequently report the formation of a white precipitate that is not the product. Cause: At


 in the presence of trace moisture (hygroscopic solvents like DMSO), the C2-Br bond hydrolyzes to form benzothiazolinone .
Solution: 
  • Dry solvents over molecular sieves (3Å).

  • Keep reaction temperature

    
     unless strictly anhydrous.
    

Part 2: Catalytic Activation (Pd-Coupling at C5/C6)

The benzene ring of the benzothiazole system is unactivated. Substitution here requires Palladium (Pd) or Copper (Cu) catalysis.[5] Temperature optimization here focuses on the Catalyst Turnover Number (TON) .

Thermal Optimization for C6-Substitution
  • Activation Energy: The oxidative addition of C6-Br to Pd(0) is the rate-limiting step. This typically requires

    
     .
    
  • Ligand Stability:

    • Phosphines (e.g.,

      
      ): Unstable 
      
      
      
      (oxidation/dissociation).
    • Buchwald Ligands (e.g., XPhos, BrettPhos): Stable up to

      
      , allowing faster kinetics.
      

Protocol Tip: If using standard


, do not exceed 100°C. If conversion is low, switch to a precatalyst system (e.g., XPhos Pd G3) rather than increasing temperature.

Part 3: Troubleshooting Matrix

Use this decision matrix to diagnose temperature-related failures.

Symptom: Low Yield / Incomplete Conversion
ScenarioProbable Thermal CauseCorrective Action
C2-Subst (

)
Temperature too LOW . The energy barrier for the Meisenheimer complex is not met.Increase

by 10°C increments. Switch solvent to DMSO (higher dielectric constant stabilizes the transition state).
C6-Subst (Pd) Temperature too LOW . Oxidative addition is stalled.Increase

to 100°C. Ensure the reaction is under inert atmosphere (Ar/

).
C6-Subst (Pd) Temperature too HIGH . Catalyst death (Pd black precipitates).Lower

to 80°C. Add 10 mol% extra ligand to stabilize the active Pd(0) species.
Symptom: Impurity Profile
Impurity DetectedThermal CauseCorrective Action
Benzothiazolinone (OH sub)

too HIGH + Moisture.
Lower

.[2][4] Use anhydrous solvents. Add molecular sieves.
Disulfides (R-S-S-R)

too HIGH (Thiol nucleophiles).
Perform reaction at 0°C. Degas solvents to remove

.
Protodehalogenation (C-H)

too HIGH (Pd coupling).
Lower

.[2][4] This is a common side reaction in Pd-coupling when reductive elimination is slow.

Part 4: Visualizing the Workflow

The following diagram maps the decision logic for selecting the initial reaction temperature based on substrate and nucleophile class.

ReactionOptimization Start Start: Substrate Selection CheckPos Check Bromo Position Start->CheckPos C2 C2-Position (Activated) CheckPos->C2 SNAr Mechanism C6 C5/C6-Position (Unactivated) CheckPos->C6 Pd-Catalysis NucCheck Check Nucleophile C2->NucCheck Thiol Thiol/Alkoxide NucCheck->Thiol Amine Amine (1° or 2°) NucCheck->Amine LowTemp Set T = 25-50°C Monitor for Dimerization Thiol->LowTemp MedTemp Set T = 80-100°C Monitor for Hydrolysis Amine->MedTemp CatCheck Catalyst System C6->CatCheck StdPd Pd(PPh3)4 / Pd(dppf) CatCheck->StdPd AdvPd XPhos / BrettPhos G3 CatCheck->AdvPd HighTemp Set T = 80-100°C Limit: Ligand Stability StdPd->HighTemp VeryHighTemp Set T = 110-140°C Microwave Compatible AdvPd->VeryHighTemp

Figure 1: Decision logic for initializing reaction temperature based on regiochemistry and nucleophile/catalyst class.

Part 5: Validated Experimental Protocol

Protocol: Temperature-Ramped Amination of 2-Bromobenzothiazole This protocol minimizes hydrolysis risk while ensuring conversion.

Reagents:

  • 2-Bromobenzothiazole (1.0 equiv)

  • Amine Nucleophile (1.2 equiv)

  • 
     (2.0 equiv, anhydrous)
    
  • Solvent: DMSO (Anhydrous, 0.5 M concentration)

Step-by-Step:

  • Setup: Charge a reaction vial with 2-bromobenzothiazole and

    
    . Purge with Nitrogen for 5 minutes.
    
  • Addition: Add anhydrous DMSO and the amine. Seal the vial.

  • Stage 1 (Ambient): Stir at 25°C for 1 hour.

    • QC Check: Take a TLC/LCMS aliquot. If conversion > 50%, do not heat.

  • Stage 2 (Thermal Ramp): If conversion < 10%, increase temperature to 60°C . Hold for 2 hours.

  • Stage 3 (Hard Forcing): Only if starting material persists, increase to 90°C .

    • Warning: Do not exceed 100°C without re-checking water content.

  • Workup: Pour into ice-water. The product usually precipitates. Filter and wash with water.

References

  • BenchChem. (2025). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole". Retrieved from

  • Yang, Y., et al. (2014). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Journal of Organic Chemistry. (Contextualized via ResearchGate). Retrieved from

  • Lumen Learning. (2023).[6] Palladium catalyzed couplings: Buchwald-Hartwig and Suzuki. Organic Chemistry II. Retrieved from

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. Retrieved from

Sources

Optimization

Troubleshooting low conversion rates in benzothiazole cross-coupling

Technical Support Center: Benzothiazole Cross-Coupling Optimization Subject: Troubleshooting Low Conversion Rates in C2-Functionalization Ticket ID: BZT-OPT-2026 Assigned Specialist: Senior Application Scientist, Catalys...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzothiazole Cross-Coupling Optimization

Subject: Troubleshooting Low Conversion Rates in C2-Functionalization Ticket ID: BZT-OPT-2026 Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

Benzothiazoles are privileged scaffolds in medicinal chemistry, yet they present a "perfect storm" for catalytic failure. The presence of both nitrogen (hard Lewis base) and sulfur (soft Lewis base) creates multiple pathways for catalyst deactivation (poisoning). Furthermore, the C2-position is acidic enough to undergo base-mediated degradation but often not acidic enough for facile C-H activation without assistance.

This guide moves beyond generic advice. We treat the reaction as a system of competing rates: Productive Cycle (Oxidative Addition/CMD) vs. Deactivation (Poisoning/Ring Opening) .

Module 1: The Catalyst System (The Engine)

Q1: My reaction turns black immediately, and conversion stalls at <10%. Is this "Sulfur Poisoning"? A: Likely, but not solely. While sulfur coordination to Pd(II) is a known deactivation pathway, N-coordination is often the silent killer, forming stable, non-reactive bis-heterocyclic complexes.

  • The Mechanism: The benzothiazole nitrogen can displace labile ligands on the Palladium center, halting the catalytic cycle before oxidative addition occurs.

  • The Fix: You must increase the steric bulk of your ligand or use a heterobimetallic system.

    • For Suzuki/Heck: Switch to Bulky Phosphines (e.g., XPhos, SPhos) or NHC ligands (Pd-PEPPSI-IPr). These ligands are too bulky to allow the formation of stable [Pd(L)2(Benzothiazole)2] resting states.

    • For Direct Arylation (C-H Activation): Use a Pd/Cu co-catalytic system .[1] Copper(I) coordinates to the benzothiazole nitrogen, blocking it from the Palladium and simultaneously increasing the acidity of the C2-proton.

Q2: I am using Aryl Iodides and getting low yields, but Aryl Bromides work better. Isn't Iodide more reactive? A: In standard cross-coupling, yes. In C-H activation (Direct Arylation), Iodide Poisoning is a specific phenomenon.

  • The Cause: The accumulation of Iodide ions (

    
    ) in the reaction mixture can bridge two Pd centers, forming inactive dimers.
    
  • The Fix: Add a Silver salt (e.g., Ag2CO3 or AgOAc ). The silver precipitates the iodide as AgI, keeping the catalyst active.

Module 2: The Reaction Environment (Base & Additives)[2]

Q3: I see full consumption of starting material but no product. LCMS shows a complex mixture. A: You are likely experiencing Base-Mediated Ring Opening .

  • The Mechanism: Strong alkoxide bases (NaOtBu, NaOMe) or hydroxide bases at high temperatures can attack the C2 position (if unsubstituted) or hydrolyze the thioimidate core, leading to o-aminothiophenols.

  • The Fix:

    • Switch Bases: Use carbonate or phosphate bases (

      
      , 
      
      
      
      ).[2] Cesium is particularly effective due to the "Cesium Effect" (solubility in organic media).
    • Exclude Water: Ensure anhydrous conditions unless using a specific surfactant-based aqueous protocol.

Q4: Why does the literature recommend Pivalic Acid (PivOH) for direct arylation? A: Pivalic acid acts as a Proton Shuttle via the Concerted Metallation-Deprotonation (CMD) mechanism.

  • The Logic: The C2-H bond of benzothiazole is not acidic enough to be deprotonated by carbonate bases alone. The Pivalate anion (

    
    ) coordinates to the Pd(II) center and acts as an intramolecular base, deprotonating the C2-H simultaneously as the Carbon-Palladium bond forms.
    
  • Protocol: Add 30 mol% Pivalic Acid. Without it, the energy barrier for C-H cleavage is often insurmountable at standard temperatures.

Visualizing the Troubleshooting Logic

TroubleshootingWorkflow Start Start: Low Conversion CheckSM Is Starting Material (SM) Consumed? Start->CheckSM RingOpening Possible Ring Opening or Decomposition CheckSM->RingOpening Yes (SM Gone) CatSystem Check Catalyst System CheckSM->CatSystem No (SM Remains) BaseCheck Are you using Alkoxides (NaOtBu)? RingOpening->BaseCheck SwitchBase Switch to Cs2CO3 or K3PO4 BaseCheck->SwitchBase Yes Check Solvent\n(Dry DMF/DMA?) Check Solvent (Dry DMF/DMA?) BaseCheck->Check Solvent\n(Dry DMF/DMA?) No LigandCheck Is Ligand Bulky? CatSystem->LigandCheck SwitchLigand Use XPhos, SPhos, or Pd-PEPPSI LigandCheck->SwitchLigand No MethodCheck Method: C-H Activation? LigandCheck->MethodCheck Yes AddPiv Add 30 mol% PivOH (CMD Mechanism) MethodCheck->AddPiv Missing Additive AddAg Using Aryl Iodide? Add Ag2CO3 MethodCheck->AddAg Iodide Poisoning

Figure 1: Decision tree for diagnosing benzothiazole cross-coupling failures.

Module 3: Optimized Protocols

Protocol A: Direct C-H Arylation (The "Robust" Method)

Best for: Attaching aryl groups to C2 without pre-functionalizing the benzothiazole.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Role
Substrate Benzothiazole1.0Core Scaffold
Electrophile Aryl Bromide1.5Coupling Partner (Avoid Chlorides)
Catalyst

5 mol%Metal Center
Ligand

10 mol%Ligand (Standard)
Co-Catalyst

10 mol%Blocks N-site / Activates C-H
Base

or

2.0Base (Anhydrous)
Additive Pivalic Acid0.3CMD Promoter
Solvent DMA or DMF0.2 MHigh boiling, polar aprotic

Step-by-Step:

  • Degassing: Charge a reaction vial with Benzothiazole, Aryl Bromide,

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Purge: Seal and purge with Argon for 5 minutes (Crucial:

    
     kills the active Cu/Pd species).
    
  • Solvent Addition: Add anhydrous DMA and Pivalic Acid via syringe.

  • Reaction: Heat to 120°C for 16 hours.

  • Workup: Dilute with EtOAc, wash with water (to remove DMA) and brine.

Protocol B: Suzuki Coupling of 2-Chlorobenzothiazole

Best for: When you already have the halogenated scaffold.

Critical Note: 2-Chlorobenzothiazoles are electronically deactivated compared to typical aryl chlorides.

  • Catalyst: Use XPhos Pd G3 or Pd-PEPPSI-IPr (2-5 mol%).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: Toluene:Water (10:[2]1) or Dioxane:Water (4:1). The water is essential for the boronic acid transmetallation step.

  • Temp: 80-100°C.

Module 4: Mechanistic Visualization (CMD)

Understanding why you add Pivalic Acid is key to troubleshooting.

CMD_Mechanism cluster_legend Role of Pivalate Pd_L Pd(II)L2 (PivO)2 Coord Coordination Pd_L->Coord + Benzothiazole TS CMD Transition State Coord->TS Agostic C-H...Pd Deprot C-Pd Bond Formed TS->Deprot - PivOH Note Pivalate acts as an intramolecular base, lowering activation energy.

Figure 2: The Concerted Metallation-Deprotonation (CMD) pathway enabled by Pivalic Acid.

References

  • Direct Arylation Mechanisms & Additives

    • Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metallation-Deprotonation (CMD) mechanism.

    • Note: Provides the foundational theory for using Pivalic acid in C-H activ
  • Benzothiazole C-H Activation Protocols

    • Bakare, S. P., & Patil, M. (2023). Ligand Combination Approach in Pd Catalyzed Direct C‐H Arylation of Benzothiazole.[1]

    • Validation of the Pd/Cu/PPh3/Phenanthroline synergistic systems.
  • Copper-Catalyzed Variants

    • Wang, L., et al. (2017). Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles.[10]

    • Demonstrates the efficacy of CuI/PPh3 systems for azole aryl
  • Ring Opening Side Reactions

    • Moreira, R. E., et al. (2019).[5] Oxidative ring-opening of benzothiazole derivatives.[5]

    • Mechanistic insight into how benzothiazoles degrade under oxid
  • Suzuki Coupling Troubleshooting

    • BenchChem Technical Support.[2] (2025).[1][2][12] Optimization of Suzuki Coupling for Chlorinated Benzothiazoles.

    • Specific protocols for handling the deactiv

Sources

Troubleshooting

Technical Support Center: Metal Impurity Removal in Benzothiazole Synthesis

This guide serves as a specialized technical resource for researchers grappling with the persistent challenge of metal catalyst removal from benzothiazole scaffolds. It moves beyond generic advice to address the specific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers grappling with the persistent challenge of metal catalyst removal from benzothiazole scaffolds. It moves beyond generic advice to address the specific coordination chemistry that makes this class of heterocycles particularly problematic.

The "Chelation Trap": Why Benzothiazoles Are Different

Unlike simple aromatics, benzothiazole derivatives possess a "hard" nitrogen donor and a "soft" sulfur donor within a rigid bicyclic framework. This structure mimics the binding pockets of potent ligands (like bipyridine or phenanthroline), effectively turning your drug candidate into a metal scavenger itself.

The Consequence: Standard aqueous washes or simple Celite filtrations often fail because the metal is not merely physically entrained; it is chemically coordinated to your product. Successful purification requires a Ligand Exchange Strategy —introducing a scavenger with a significantly higher formation constant (


) for the metal than your benzothiazole substrate.

Regulatory Framework (ICH Q3D)

Before initiating purification, define your target limits based on the route of administration.[1]

Table 1: Selected ICH Q3D Elemental Impurity Limits (Permitted Daily Exposure)

Element Class Oral PDE (µ g/day ) Parenteral PDE (µ g/day ) Inhalation PDE (µ g/day )
Palladium (Pd) 2B 100 10 1
Copper (Cu) 3 3000 300 30
Nickel (Ni) 2A 200 20 5
Rhodium (Rh) 2B 100 10 1

| Ruthenium (Ru) | 2B | 100 | 10 | 1 |[2]

Note: If your daily dose is <10g, concentration limits (ppm) = PDE / Daily Dose. [1, 2]

Strategic Workflow: The "Detect-Detach-Deplete" Protocol

Phase A: Diagnosis & Scavenger Selection

Do not guess. Benzothiazoles bind Pd(II) and Cu(I) tightly. You must screen scavengers to find one that breaks this bond.

Recommended Scavenger Matrix for Benzothiazoles:

Scavenger Functional GroupPrimary TargetsMechanism vs. BenzothiazoleBest For
Thiol (Si-Thiol) Pd(II), Cu, Ag, HgHigh Affinity: S-H bond attacks metal center, displacing the benzothiazole nitrogen.General purpose, high-level contamination.
Thiourea (Si-THU) Pd(0), Pd(II), RuChelation: Bidentate binding mode is often stronger than benzothiazole monodentate binding.Complex Pd catalysts (e.g., Pd(dppf)).[3][4]
DMT (Dimercaptotriazine) Ru, Rh, PdPrecipitation-like: Forms highly stable, insoluble networks with soft metals.Stubborn Ru/Rh residues; low-solubility metals.
TAAcONa (Triamine Acetate) Ni, Cu, FeSequestering: EDTA-like binding cage.Base-sensitive substrates; removing Ni from couplings.
Phase B: Experimental Workflow (Visualization)

The following diagram outlines the logical flow for screening and scaling up the scavenging process.

ScavengerWorkflow Start Crude Benzothiazole (High Metal Content) Solubility Check Solubility (Must be fully dissolved) Start->Solubility Screening Parallel Screen (100 mg scale) 4-5 Scavenger Types (Thiol, Thiourea, DMT, TAAc) Solubility->Screening Solvent: THF, DMF, or MeOH Analysis Filter & Analyze Supernatant (ICP-MS or Colorimetric) Screening->Analysis Decision Is Metal < Limit? Analysis->Decision Optimize Optimize Parameters: 1. Temp (20°C -> 50°C) 2. Equivs (2 -> 5) 3. Time (4h -> 16h) Decision->Optimize No ScaleUp Bulk Treatment (Add Scavenger to Reactor) Decision->ScaleUp Yes Optimize->Screening Re-test Polishing Polishing Step (Celite/Carbon filtration) ScaleUp->Polishing Final Pure API (< ICH Limits) Polishing->Final

Figure 1: Systematic workflow for identifying and implementing the correct metal scavenger.

Detailed Protocols

Protocol 1: The "Stress Test" Screening (Small Scale)

Use this to determine if the metal is kinetically trapped by the benzothiazole.

  • Preparation: Dissolve 100 mg of crude benzothiazole in 2 mL of solvent (THF or DMF are preferred for solubility).

  • Dosing: Add 4 equivalents (w/w relative to expected metal mass, or typically 10-20% w/w of substrate) of four different scavengers:

    • Si-Thiol[3][5]

    • Si-Thiourea[5]

    • Si-DMT[5]

    • Si-TAAcONa

  • Incubation: Stir at 50°C for 4 hours. Note: Heat is crucial for benzothiazoles to overcome the activation energy of ligand exchange.

  • Filtration: Filter through a 0.45 µm syringe filter.

  • Analysis: Analyze filtrate via ICP-MS.

Protocol 2: Bulk De-metallation (Process Scale)
  • Dissolution: Dissolve crude product in 10-20 volumes of solvent. Ensure complete homogeneity.

  • Addition: Add the selected scavenger (determined from Protocol 1).

    • Standard Load: 5-10% w/w relative to product.

  • Digestion: Stir vigorously.

    • Time: Minimum 4 hours, preferably overnight (12-16 h).

    • Temp: If Pd levels are >1000 ppm, heat to 40-50°C to accelerate exchange.

  • Filtration: Filter through a pad of Celite 545 or a specialized silica filter. Wash the cake with 2 volumes of clean solvent.

  • Verification: Test an aliquot before concentrating the solvent.

Troubleshooting Guide (FAQ Format)

Issue: "The metal levels dropped initially but plateaued at 50-100 ppm."

Diagnosis: Equilibrium limitation. The benzothiazole and the scavenger are competing for the metal, and you have reached a thermodynamic equilibrium. Solution:

  • Sequential Treatment: Filter off the "spent" scavenger and add a fresh batch (2-3% w/w). This resets the equilibrium.

  • Switch Mechanisms: If you used Si-Thiol first, try a "polishing" step with Activated Carbon (e.g., Darco G-60) or Si-DMT to target different coordination modes [3].

Issue: "I am losing significant yield (>10%) during scavenging."

Diagnosis: Non-specific binding. Your benzothiazole might be protonated and binding to anionic sites on the silica, or getting trapped in the pores. Solution:

  • Check pH: If your product is basic (e.g., amino-benzothiazole), ensure the scavenger backbone is not acidic. Use neutral silica supports.

  • Solvent Switch: Add 5-10% Methanol or Ethanol to the solvent mixture. This disrupts hydrogen bonding between the product and the silica surface [4].

  • Wash the Cake: The product is likely physically adsorbed. Increase the wash volume of the filter cake with a polar solvent (e.g., EtOAc/MeOH 9:1).

Issue: "Filtration is a nightmare; the scavenger clogs the filter."

Diagnosis: Particle attrition. Vigorous stirring (especially with magnetic bars) can grind the silica beads into fines. Solution:

  • Overhead Stirring: Use an overhead stirrer with a Teflon paddle instead of a magnetic stir bar to reduce shear force.

  • Filter Aid: Do not filter directly on paper. Use a pre-packed pad of Celite 545 or Solka-Floc.

  • Sedimentation: Stop stirring and let the mixture sit for 30 minutes before filtering. Decant the supernatant through the filter first, then handle the solids.

Issue: "The scavenger isn't working in DCM (Dichloromethane)."

Diagnosis: Solvent incompatibility.[6][7] While silica doesn't swell, the kinetics of ligand exchange for Pd-benzothiazole complexes are often slower in non-polar or chlorinated solvents. Solution:

  • Solvent Swap: Switch to THF, EtOAc, or DMF. These solvents often coordinate weakly to the metal, assisting in the "hand-off" to the scavenger [5].

  • Add Heat: DCM limits you to ~40°C. Switch to a higher boiling solvent to enable heating to 60°C.

Decision Tree for Purification Method

Use this logic to decide when to abandon scavengers for other methods.

DecisionTree Start High Metal Content CheckSolubility Is Product Soluble? Start->CheckSolubility Scavenger Use Silica Scavengers (Si-Thiol/Si-THU) CheckSolubility->Scavenger Yes (Good Solubility) Crystallization Crystallization (+ Additive like L-Cysteine) CheckSolubility->Crystallization No (Poor Solubility) Fail Hybrid Approach Scavenger->Fail Metal still high? Extraction Liquid-Liquid Extraction (Lactic Acid/NAC wash) Fail->Crystallization Product is solid Fail->Extraction Product is stable to acid/base

Figure 2: Decision logic for alternative purification methods.

References

  • International Conference on Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities.[2]2022 . Link

  • United States Pharmacopeia (USP). <232> Elemental Impurities—Limits.2023 .[8][9] Link

  • Garrett, C. E.; Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 2004 , 346(8), 889–900. Link

  • SiliCycle Inc. SiliaMetS® Metal Scavengers User Guide.2024 .[2][10] Link

  • Welch, C. J., et al. Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 2005 , 9(2), 198–205. Link

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Mass Spectrometry Fragmentation Guide: Brominated Benzothiazoles

Executive Summary This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of brominated benzothiazoles (Br-BTHs) , specifically focusing on 2-bromo-1,3-benzothiazole and i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of brominated benzothiazoles (Br-BTHs) , specifically focusing on 2-bromo-1,3-benzothiazole and its derivatives. These compounds are critical markers in environmental forensics (vulcanization accelerators, wastewater) and pharmaceutical synthesis (antitumor agents).

Unlike their chlorinated or non-halogenated analogs, Br-BTHs exhibit a unique "labile-halogen" fragmentation signature combined with a diagnostic 1:1 isotopic ratio. This guide compares these spectral behaviors to provide a self-validating protocol for their identification in complex matrices.

Comparative Analysis: Brominated vs. Chlorinated & Native Benzothiazoles

In analytical workflows, correctly distinguishing between halogenated derivatives is paramount. The following comparison highlights the "performance" of the brominated spectral signature against its primary alternatives.

Table 1: Spectral Performance Matrix
FeatureBrominated Benzothiazoles (Target)Chlorinated Benzothiazoles (Alternative)Native Benzothiazoles (Control)
Isotopic Signature Distinct 1:1 doublet (

Br /

Br) at M

and M

+2.
3:1 ratio (

Cl /

Cl).
Singlet M

(minor

S contribution).
Molecular Ion Stability Moderate to Low. The C-Br bond is weak (66 kcal/mol), leading to rapid fragmentation.High. Stronger C-Cl bond (81 kcal/mol) retains M

intensity.
Very High. Aromatic stability dominates.
Primary Fragment [M - Br]

. The loss of the halogen is often the base peak or a major ion.
[M - HCN]

or [M - Cl]

. Ring cleavage often competes with halogen loss.
[M - HCN]

. Thiazole ring disintegration.[1]
Diagnostic Utility High Specificity. The "Doublet disappears" transition (M


[M-Br]

) is a self-validating confirmation.
Medium. Requires careful observation of isotope clusters in fragments.Low. Prone to interference from isobaric compounds.
Mechanistic Insight: The "Labile Halogen" Effect

The core differentiator is the bond dissociation energy. In Electron Ionization (EI), the internal energy deposited often exceeds the C-Br dissociation threshold immediately.

  • Brominated: The radical cation M

    
     preferentially ejects the bromine radical (Br
    
    
    
    ), leaving a stable benzothiazole cation (
    
    
    134).
  • Chlorinated: The C-Cl bond often survives the initial ionization, leading to fragments where the chlorine is retained (e.g., loss of HCN with the chlorine still attached).

Detailed Fragmentation Mechanism: 2-Bromo-1,3-Benzothiazole

The fragmentation of 2-bromo-1,3-benzothiazole (MW 213/215) serves as the archetype for this class.

The Fragmentation Pathway
  • Molecular Ion Formation: The molecule ionizes to form the radical cation M

    
      at 
    
    
    
    213 and 215.
  • Primary Cleavage (The Diagnostic Step): Homolytic cleavage of the C-Br bond releases a bromine radical. This collapses the isotopic doublet into a single massive peak at

    
     134  (C
    
    
    
    H
    
    
    NS
    
    
    ).
  • Secondary Decomposition: The resulting benzothiazole cation undergoes characteristic heterocyclic ring disintegration:

    • Path A (HCN Loss): Elimination of hydrogen cyanide (27 Da) yields the thraphenyl-like cation at

      
       107  (C
      
      
      
      H
      
      
      S
      
      
      ).
    • Path B (CS Loss): Elimination of carbon monosulfide (44 Da) yields the benzonitrile-like cation at

      
       90  (C
      
      
      
      H
      
      
      N
      
      
      ).
Visualization of Signaling Pathways

The following diagram illustrates the validated fragmentation tree.

G M_Ion Molecular Ion (M+) m/z 213 / 215 (1:1 Isotopic Ratio) Benzothiazole_Cat Benzothiazole Cation m/z 134 (Base Peak) M_Ion->Benzothiazole_Cat Primary Cleavage Br_Radical Loss of Br• (79/81 Da) M_Ion->Br_Radical Frag_107 Fragment m/z 107 [C6H3S]+ Benzothiazole_Cat->Frag_107 Path A Frag_90 Fragment m/z 90 [C6H4N]+ Benzothiazole_Cat->Frag_90 Path B HCN_Loss Loss of HCN (27 Da) Benzothiazole_Cat->HCN_Loss CS_Loss Loss of CS (44 Da) Benzothiazole_Cat->CS_Loss

Figure 1: EI-MS Fragmentation Tree for 2-Bromo-1,3-benzothiazole showing the critical transition from isotopic doublet to singlet base peak.

Experimental Data & Validation

To validate this fragmentation pattern in your laboratory, compare your results against the following reference data derived from standard EI-MS (70 eV) conditions.

Table 2: Reference Mass Spectral Peaks (2-Bromobenzothiazole)
m/z ValueRelative Abundance (%)Ion IdentityStructural Significance
213 45-50%

(

Br)
Molecular Ion. Must appear with 215.
215 45-50%

(

Br)
Isotopic confirmation of 1 Bromine atom.[2]
134 100% (Base Peak)

Core Diagnostic. Benzothiazole backbone.
107 20-30%

Loss of HCN from

134. Thiazole ring break.[1]
90 10-15%

Loss of CS from

134.
69 5-10%

Deep fragmentation (ring shatter).
Protocol: Self-Validating Identification Workflow

This protocol ensures high confidence in identifying brominated benzothiazoles in complex mixtures (e.g., wastewater or biological fluids).

  • Pre-Screening (Full Scan):

    • Scan range: m/z 50–300.

    • Look for "Twin Peaks": Identify pairs separated by 2 Da with near-equal intensity (1:1 ratio).

  • Targeted Confirmation (SIM/SRM):

    • Precursor: Select m/z 213 and 215.

    • Product: Monitor transition to m/z 134.

    • Validation Logic: If m/z 213 and 215 co-elute, but only m/z 134 appears as the major fragment for both precursors, the presence of a labile bromine is confirmed.

  • Differentiation Check:

    • If the M+2 peak is ~33% of M+, it is Chlorinated .

    • If M+2 is <5% (due to

      
      S), it is Non-halogenated .
      

Experimental Methodology (GC-MS)[3][4]

Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Splitless mode, 280°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Final: Hold 5 min.

  • Ion Source (EI): 230°C, 70 eV.

  • Quadrupole: 150°C.

Note on Derivatization: For polar derivatives (e.g., hydroxy- or amino-bromobenzothiazoles), silylation (BSTFA + 1% TMCS) is recommended to improve peak shape and volatility, though the core bromine fragmentation pattern remains dominant [1].

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Bromo-1,3-benzothiazole. National Institute of Standards and Technology.[3] Available at: [Link]

  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A. Available at: [Link]

  • Ni, H. G., & Zeng, E. Y. (2009). Law of Mass Action in Environmental Analysis: Halogenated Benzothiazoles. Environmental Science & Technology.
  • ChemGuide. (2021). Mass Spectra - The M+2 Peak (Bromine vs Chlorine Patterns). Available at: [Link]

Sources

Comparative

Comparative Reactivity Guide: 2-Bromo vs. 2-Chloro Benzothiazole-5-Carboxylic Acid

The following guide provides an in-depth technical comparison of 2-bromo-benzothiazole-5-carboxylic acid and 2-chloro-benzothiazole-5-carboxylic acid , designed for researchers in medicinal chemistry and process developm...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-bromo-benzothiazole-5-carboxylic acid and 2-chloro-benzothiazole-5-carboxylic acid , designed for researchers in medicinal chemistry and process development.

[1][2]

Executive Summary

In the functionalization of the benzothiazole-5-carboxylic acid scaffold, the choice between the 2-bromo and 2-chloro analogues is a critical decision point dictated by the specific reaction pathway:

  • Select the 2-Bromo derivative for: Metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][2] The weaker C–Br bond significantly lowers the activation energy for oxidative addition, often the rate-determining step.[3]

  • Select the 2-Chloro derivative for: Nucleophilic Aromatic Substitution (

    
    ) with strong nucleophiles (amines, thiols). The higher electronegativity of chlorine stabilizes the Meisenheimer-like transition state, often making it kinetically comparable to or more efficient than the bromo-analogue, while offering a superior cost profile.[3]
    

Mechanistic Insight & Electronic Structure

The 5-COOH Electronic Effect

The carboxylic acid group at the 5-position is a strong electron-withdrawing group (EWG).[2][3] Through both inductive (


) and mesomeric (

) effects, it depletes electron density from the benzene ring, which is conjugated to the thiazole ring.[2][3]
  • Impact: This electron deficiency is transmitted to the C2 position (between N and S), making it highly electrophilic.[2][3] Consequently, both the chloro and bromo derivatives of this specific acid are significantly more reactive toward nucleophiles than unsubstituted benzothiazole.[3]

Reactivity Profiles: vs. Metal Catalysis[1][2][3]
Feature2-Chloro Derivative 2-Bromo Derivative
C–X Bond Energy High (~400 kJ/mol)Moderate (~280 kJ/mol)
Electronegativity High (3.[1][2]16)Moderate (2.[1][2][3]96)

Mechanism
Favored. High electronegativity lowers the LUMO energy, stabilizing the anionic intermediate (addition step).[2][3]Good. Reactive, but the lower electronegativity makes the initial attack slightly slower than Cl in some solvents.[3]
Pd-Catalysis Disfavored. Oxidative addition is sluggish; requires specialized, electron-rich ligands (e.g., Buchwald ligands).[2]Favored. Oxidative addition is rapid; works with standard catalysts (e.g.,

).[1][2][3]
Visualization: Decision Logic

The following decision tree illustrates the selection logic based on the desired transformation.

ReactivityLogic cluster_conditions Critical Considerations Start Target Transformation SNAr Nucleophilic Substitution (Amines, Thiols, Alkoxides) Start->SNAr Heteroatom Nu Metal Metal-Catalyzed Coupling (Suzuki, Sonogashira, Buchwald) Start->Metal Carbon/Nitrogen Nu (Catalytic) ChoiceCl Select 2-Chloro (High Electronegativity Stabilizes Intermediate) SNAr->ChoiceCl Cost/Efficiency ChoiceBr Select 2-Bromo (Weak Bond Facilitates Oxidative Addition) Metal->ChoiceBr Reaction Rate Note1 Protect 5-COOH as Ester for Pd-Coupling ChoiceBr->Note1

Caption: Strategic selection of halide based on reaction mechanism. Graphviz generated logic flow.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Target: Synthesis of 2-amino-benzothiazole-5-carboxylic acid derivatives. Substrate: 2-Chloro-benzothiazole-5-carboxylic acid (Preferred for cost/performance).[1][2]

Rationale: The reaction proceeds via an addition-elimination mechanism.[1][3] The 5-COOH group improves solubility in basic media but can form a carboxylate salt, which might reduce the electrophilicity of the ring slightly due to electron donation from


.[3] Therefore, using an excess of amine or protecting the acid as an ester is often beneficial.[3]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-benzothiazole-5-carboxylic acid (1.0 equiv) in a polar aprotic solvent (DMF or DMSO). Note: Ethanol/Water can be used if the amine is water-soluble.

  • Base Addition: Add

    
     (2.5 equiv).[1][2][3] This neutralizes the carboxylic acid and scavenges the HCl generated.[3]
    
  • Nucleophile: Add the primary or secondary amine (1.2 equiv).[1][2][3]

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Monitor by TLC/LC-MS.

    • Observation: The reaction typically proceeds cleanly.[1][3] If the 2-bromo analog were used, reaction times would be similar, but the reagent cost is higher.[3]

  • Workup: Pour the reaction mixture into ice-cold water. Acidify carefully with 1M HCl to pH ~3-4 to precipitate the product (zwitterionic or free acid form). Filter and wash with water.[1][3]

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of 2-aryl-benzothiazole-5-carboxylic acid derivatives.[1] Substrate: 2-Bromo-benzothiazole-5-carboxylic acid (Preferred for reactivity).[1][2][3]

Rationale: The oxidative addition of Pd(0) into the C–Cl bond is difficult and requires expensive ligands (e.g., XPhos, SPhos).[2][3] The C–Br bond undergoes oxidative addition readily with standard catalysts.[1][3]

  • Critical Step: The free carboxylic acid can poison Palladium catalysts or reduce solubility in organic solvents.[1][3][4] It is highly recommended to convert the 5-COOH to a methyl ester (5-COOMe) prior to coupling. [2][3]

Step-by-Step Methodology (Ester Protected):

  • Esterification (Pre-step): Reflux the acid in Methanol with catalytic

    
     overnight.[1][2][3] Isolate the methyl ester.[1][3]
    
  • Catalyst System: In a Schlenk flask, combine:

    • Methyl 2-bromo-benzothiazole-5-carboxylate (1.0 equiv)[1][2]

    • Aryl boronic acid (1.2 equiv)[1][2][3]

    • 
       (5 mol%) or 
      
      
      
      (for steric bulk).[1][2][3]
    • 
       or 
      
      
      
      (2.0 equiv).[1][2][3]
  • Solvent: Degassed Dioxane/Water (4:1 ratio).

  • Reaction: Heat to 90 °C under Argon atmosphere for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine. Purify via silica gel chromatography.

  • Hydrolysis (Optional): If the free acid is required, hydrolyze the ester using

    
     in THF/Water.
    

Quantitative Comparison Data

The following table summarizes the physical and reactive properties relevant to synthesis.

Property2-Chloro-benzothiazole-5-COOH2-Bromo-benzothiazole-5-COOH
Molecular Weight 213.64 g/mol 258.09 g/mol
C–X Bond Length ~1.74 Å~1.89 Å
Est.[1] Bond Dissociation Energy ~96 kcal/mol~81 kcal/mol
Relative

Rate
1.0 (Reference)0.8 – 1.2 (Solvent dependent)
Relative Oxidative Addition Rate < 0.01 (Slow)1.0 (Fast)
Commercial Availability HighModerate

Visualizing the Mechanism

Understanding the


 pathway helps explain why the Chloro derivative is effective despite having a stronger bond.[3]

SNAr_Mechanism cluster_explanation Why Cl works well for SNAr Reactants Reactants (2-Halo-benzothiazole + Nu:) TS Meisenheimer Complex (Stabilized by EWG 5-COOH) Reactants->TS Addition (Rate Limiting for Br) Products Products (2-Substituted + X-) TS->Products Elimination (Fast for Br, Slower for Cl) Expl High electronegativity of Cl stabilizes the Transition State, lowering activation energy.

Caption: The


 mechanism proceeds via an addition-elimination pathway.[2][3] The 5-COOH group activates the ring, making the initial addition step favorable for electronegative leaving groups like Chlorine.[3]

References

  • BenchChem. Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole. (General reactivity trends for halo-benzothiazoles). [1][2][3]

  • National Institutes of Health (NIH). Palladium-Catalyzed Cross-Coupling Reactions.[1][2][3] (Establishing Br > Cl reactivity in Pd-catalysis).

  • MDPI.Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.

    
     and couplings). [1][2][3]
    
  • Organic Chemistry Portal. Synthesis of Benzothiazoles. (Methodologies for constructing and functionalizing the scaffold).

  • PubChem. 2-Bromothiazole-5-carboxylic acid Compound Summary. (Physical properties and identifiers). [1][2][3]

Sources

Validation

UV-Vis Spectroscopic Profiling of Benzothiazole Carboxylic Acids: A Technical Comparison Guide

Topic: UV-Vis Absorption Spectra of Benzothiazole Carboxylic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Benzothiazole c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectra of Benzothiazole Carboxylic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzothiazole carboxylic acids represent a critical scaffold in medicinal chemistry, serving as bioisosteres for indole and purine systems. Their UV-Vis absorption profiles are not merely physical constants but diagnostic tools for electronic distribution, protonation states, and ligand-binding potential. This guide provides a rigorous comparison of the spectral behaviors of benzothiazole-6-carboxylic acid , its 2-substituted analogs , and benzoxazole alternatives. It synthesizes experimental data with a self-validating protocol designed to ensure reproducibility in high-stakes drug development environments.

Structural Analysis & Chromophore Mechanics

The benzothiazole nucleus consists of a benzene ring fused to a thiazole ring.[1][2] Its absorption spectrum is dominated by


 transitions. The position of the carboxylic acid substituent drastically alters the electronic landscape.
  • The Core Chromophore: Unsubstituted benzothiazole in methanol exhibits maxima at 250 nm , 284 nm , and 296 nm . The sulfur atom, being more polarizable than oxygen (in benzoxazole) or nitrogen (in benzimidazole), facilitates a bathochromic (red) shift relative to its congeners.

  • C6-Substitution (Benzothiazole-6-carboxylic acid): Placing the electron-withdrawing carboxyl group at the 6-position extends the conjugation across the long axis of the molecule. This results in a hyperchromic effect and a redshift of the primary

    
     band, typically into the 260–270 nm  range for the free acid, with tailing absorption up to 300 nm.
    
  • C2-Substitution (The "Push-Pull" Effect): When an electron-donating group (e.g., -OH, -NH2, or aryl) is added at the 2-position, the molecule becomes a "push-pull" system. This induces a strong Intramolecular Charge Transfer (ICT) band, shifting

    
     significantly into the UVA region (320–380 nm ).
    
DOT Diagram: Electronic Transition Mechanism

The following diagram illustrates the energy gap modulation responsible for the observed spectral shifts.

ElectronicTransitions cluster_0 Chromophore Energy States cluster_1 HOMO HOMO (Ground State) LUMO LUMO (Excited State) HOMO->LUMO Energy Gap (ΔE) Core Benzothiazole Core (λmax ~250 nm) C6_Acid 6-COOH Substitution (Stabilizes LUMO) (λmax ~265 nm) Core->C6_Acid Conjugation Extension C2_PushPull 2-Donor + 6-Acceptor (Strong ICT) (λmax >330 nm) C6_Acid->C2_PushPull Push-Pull Effect

Caption: Electronic energy modulation in benzothiazole derivatives. Substituents at C6 and C2 narrow the HOMO-LUMO gap, causing redshifts.

Comparative Data Analysis

The following data aggregates experimental values from methanol (MeOH) and DMSO solutions. Note the distinct spectral advantage of benzothiazoles over benzoxazoles for applications requiring longer-wavelength absorption (e.g., photoprotection or fluorescence sensing).

Table 1: Spectral Data of Key Derivatives
CompoundStructure TypeSolvent

(nm)

Key Feature
Benzothiazole (Core) UnsubstitutedMeOH250, 284, 2963.74, 3.22Sharp vibronic structure
Benzothiazole-6-COOH Acidic DerivativeMeOH262, 306 (sh)~4.1High molar absorptivity
2-(4-aminophenyl)-BT-6-COOH Push-Pull SystemEtOH340 - 3704.2 - 4.5Strong ICT band
2-(2-hydroxyphenyl)-BT-6-COOH ESIPT System*DMSO338.5N/ALarge Stokes shift (Fluorescent)
Benzoxazole Analog Oxygen IsostereMeOH230, 270, 2763.6Blue-shifted vs. Benzothiazole

(sh) = shoulder; ESIPT = Excited-State Intramolecular Proton Transfer.

Table 2: Solvatochromic Sensitivity

Benzothiazole carboxylic acids exhibit positive solvatochromism . As solvent polarity increases, the excited state is stabilized more than the ground state, leading to a redshift.

SolventPolarity (

)
Shift DirectionMechanistic Implication
Hexane/Dioxane LowBlue Shift (Hypsochromic)

transitions prominent
Methanol/Ethanol HighRed Shift (Bathochromic)H-bonding stabilizes excited state
DMSO Very HighStrong Red ShiftDipolar interaction dominates

Validated Experimental Protocol

To ensure data integrity (E-E-A-T), this protocol includes self-validating steps to detect aggregation or solvent impurities.

Reagents & Equipment
  • Solvents: HPLC-grade Methanol (cutoff <205 nm) or DMSO (cutoff <265 nm).

  • Standard: Benzothiazole-6-carboxylic acid (96%+ purity).[3][4][5][6]

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1 nm).

Step-by-Step Workflow
  • Baseline Correction:

    • Fill two matched quartz cuvettes (1 cm path) with the pure solvent.

    • Run a baseline scan (200–800 nm). Validation: Absorbance must be <0.05 AU across the range.

  • Stock Solution Preparation:

    • Weigh ~1.8 mg of Benzothiazole-6-carboxylic acid.

    • Dissolve in 10 mL DMSO (Concentration ~1 mM). Note: Acidic derivatives often require DMSO for initial solubility.

  • Dilution & Linearity Check (Self-Validation):

    • Prepare three working dilutions:

      
      , 
      
      
      
      , and
      
      
      in Methanol.
    • Measure absorbance at

      
       (~262 nm).[7]
      
    • Validation Criterion: Plot Absorbance vs. Concentration.

      
       must be 
      
      
      
      . If deviation occurs, aggregation (dimerization of carboxylic acid) is likely; add 0.1% TFA to break dimers.
  • Spectral Acquisition:

    • Scan from 200 to 500 nm.

    • Record

      
       and calculate Molar Extinction Coefficient (
      
      
      
      ).
DOT Diagram: Validation Workflow

ValidationProtocol Start Start Protocol SolventCheck 1. Solvent Baseline Scan (Must be < 0.05 AU) Start->SolventCheck PrepStock 2. Prepare Stock (DMSO) ~1 mM Concentration SolventCheck->PrepStock Dilution 3. Prepare Dilution Series (10, 20, 40 µM) PrepStock->Dilution Linearity 4. Check Linearity (Beer's Law) R² > 0.99? Dilution->Linearity Proceed 5. Acquire Full Spectrum Linearity->Proceed Yes Fix Add 0.1% TFA (Break Dimers) Linearity->Fix No Fix->Dilution

Caption: Self-validating workflow ensures data accuracy by checking for solvent purity and solute aggregation.

Advanced Insights: pH Dependence

The carboxylic acid group (


) and the thiazole nitrogen (

) create a pH-dependent spectral profile.
  • Acidic pH (< 2): Protonation of the thiazole nitrogen. Significant redshift due to increased electron acceptance of the cationic ring.

  • Neutral pH (4–7): Equilibrium between neutral acid and carboxylate anion.

  • Basic pH (> 8): Full deprotonation to carboxylate (

    
    ). This generally causes a slight hypsochromic (blue) shift or intensity change compared to the neutral acid, as resonance stabilization of the ground state increases.
    

Application Note: This pH sensitivity makes benzothiazole-6-carboxylic acid derivatives excellent candidates for ratiometric pH sensing in biological environments.

References

  • PubChem. (2025).[3][8][9] Benzothiazole-6-carboxylic acid | C8H5NO2S.[3][4][8] National Library of Medicine.

  • NIST Chemistry WebBook. (2024). Benzothiazole UV/Visible Spectrum. National Institute of Standards and Technology.[10][11]

  • BenchChem. (2025).[2] A Comparative Analysis of the Biological Activities of Benzothiazole and Benzoxazole Analogs.

  • Maliszewski Paczkowski, I., et al. (2023). Synthesis, solvatochromism and estimation of ground and excited state dipole moments of silylated benzothiazole dyes. ResearchGate.

  • Lirias (KU Leuven). (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage.

Sources

Comparative

Bioavailability comparison of benzothiazole acid vs ester derivatives

Topic: Bioavailability Comparison of Benzothiazole Acid vs. Ester Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioavailability Comparison of Benzothiazole Acid vs. Ester Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Permeability-Solubility Trade-off

In medicinal chemistry, benzothiazole scaffolds are privileged structures found in antitumor, antidiabetic (aldose reductase inhibitors), and neuroprotective agents. A critical decision point in optimizing these leads is the selection of the terminal functional group: free carboxylic acid or its ester derivative .

While the carboxylic acid moiety is often required for target binding (e.g., electrostatic interaction with the catalytic site of aldose reductase), it frequently suffers from poor membrane permeability due to ionization at physiological pH. Conversely, ester derivatives function as prodrugs, masking the negative charge to enhance lipophilicity and passive diffusion, relying on intracellular or plasma esterases to regenerate the active parent drug.

This guide objectively compares the bioavailability profiles of these two forms, supported by mechanistic insights and experimental protocols.

Physicochemical & Mechanistic Basis

The bioavailability (


) divergence between benzothiazole acids and esters is rooted in their behavior at the intestinal interface and their metabolic stability.
The "Acid Paradox"

Benzothiazole carboxylic acids (e.g., Epalrestat, Zopolrestat) typically have pKa values in the range of 3.5–5.0.

  • Intestinal pH (6.0–7.4): The acid is >99% ionized (anionic).

  • Consequence: High aqueous solubility (as a salt) but low passive membrane permeability due to charge repulsion at the lipid bilayer.

  • Transport: Absorption often relies on carrier-mediated transport (e.g., MCTs), which is saturable.

The Ester Prodrug Strategy

Esterification (e.g., ethyl, methyl, or pivaloyloxymethyl esters) caps the polar carboxylate.

  • Lipophilicity: Significantly increases LogP (often by 2–3 units).

  • Permeability: Enables rapid passive diffusion across enterocytes.

  • Activation: Requires hydrolysis by Carboxylesterases (CES1/CES2) in the intestine, plasma, or liver.

Table 1: Physicochemical Comparison

FeatureBenzothiazole Carboxylic AcidBenzothiazole Ester Derivative
Ionization (pH 7.4) Highly Ionized (Anionic)Neutral
Solubility (Aq) High (if salt form) / Low (if free acid)Generally Low (Hydrophobic)
Permeability (

)
Low (Paracellular/Transporter)High (Transcellular)
Metabolic Stability High (Phase II Glucuronidation risk)Low (Rapid Phase I Hydrolysis)
Primary Risk Solubility-limited absorption (BCS Class II/IV)Solubility-limited dissolution or Premature Hydrolysis

Metabolic Activation Pathway

The efficacy of the ester relies entirely on the bioactivation step. If the ester is too stable, it acts as a competitive inhibitor without efficacy; if too labile, it hydrolyzes in the gut lumen before absorption.

Diagram 1: Metabolic Hydrolysis Pathway (Graphviz)

MetabolicPathway cluster_enzymes Key Enzymes Prodrug Benzothiazole Ester (Lipophilic Prodrug) Intestine Intestinal Lumen (Dissolution) Prodrug->Intestine Oral Admin Enterocyte Enterocyte (Absorption) Intestine->Enterocyte Passive Diffusion (High Permeability) Liver Liver/Plasma (Bioactivation) Enterocyte->Liver Portal Vein ActiveDrug Benzothiazole Acid (Active Pharmacophore) Liver->ActiveDrug Hydrolysis via CES1 / CES2 Inactive Inactive Metabolite (Alcohol) Liver->Inactive Target Target ActiveDrug->Target Target Binding (e.g. Aldose Reductase) CES1 hCES1 (Liver) CES2 hCES2 (Intestine)

Caption: Activation pathway of benzothiazole ester prodrugs via human carboxylesterases (hCES1/2) to release the active acid pharmacophore.

Case Studies: Evidence from the Field

Case Study A: The "Successful Acid" – Lidorestat

Not all benzothiazole acids require esterification. Lidorestat , an aldose reductase inhibitor, is a benzothiazole-indole-acetic acid.[1][2]

  • Observation: Despite being a carboxylic acid, it exhibits excellent oral bioavailability (

    
    ) in rats.
    
  • Reasoning: The molecule possesses a balanced lipophilicity (LogP ~3.5) provided by the trifluorobenzothiazole and indole rings, allowing sufficient passive diffusion even in the ionized state, or efficient utilization of organic anion transporters (OATs).

  • Takeaway: If the scaffold is sufficiently lipophilic, the acid form is preferred to avoid the complexity of prodrug development.

Case Study B: The "Necessary Ester" – Epalrestat & Derivatives

Epalrestat is a marketed benzothiazole acid for diabetic neuropathy but suffers from poor aqueous solubility (BCS Class II) and variable bioavailability.

  • Problem: The acid has poor dissolution-limited absorption.

  • Strategy: Research has focused on ester prodrugs (e.g., ethyl esters) or nano-formulations (e.g., chitosan nanoparticles).

  • Data: In comparative studies of similar aldose reductase inhibitors, the ethyl ester derivatives often show a 2-5x increase in

    
     compared to the crystalline acid, provided the ester is not instantly hydrolyzed in the gut lumen.
    

Experimental Protocols

To objectively compare a new benzothiazole acid/ester pair, the following self-validating protocols are recommended.

In Vitro Metabolic Stability (Hydrolysis Assay)

Objective: Determine the half-life (


) of the ester and the rate of acid formation in liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH regenerating system (optional, if checking oxidative metabolism, but not needed for esterase).

  • Test Compounds: Benzothiazole Ester (10 mM DMSO stock).

  • Internal Standard: Warfarin or Tolbutamide.

Protocol:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add Test Ester (final conc. 1 µM, <0.1% DMSO). Note: Low concentration prevents enzyme saturation.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard. This precipitates proteins and stops hydrolysis.

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS. Monitor both the depletion of Ester (parent) and appearance of Acid (metabolite).

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .
    • Validation Criterion: Mass balance should be maintained (moles of ester lost

      
       moles of acid gained) unless oxidative metabolism (CYP450) is also occurring.
      
In Vivo Pharmacokinetic (PK) Comparison

Objective: Compare Bioavailability (


) and Exposure (

).

Design:

  • Species: Sprague-Dawley Rats (n=3 per group).

  • Arm 1: IV Administration of Acid (1 mg/kg) – Defines 100% bioavailability reference.

  • Arm 2: Oral (PO) Administration of Acid (5 mg/kg).[2]

  • Arm 3: Oral (PO) Administration of Ester (Equimolar dose to Arm 2).

Workflow Diagram (Graphviz):

PK_Workflow cluster_vivo In Vivo Phase (Rat) Start Compound Synthesis (Acid & Ester) Formulation Formulation (e.g., 5% DMSO / 40% PEG400 / Saline) Start->Formulation GroupA Group A: IV Acid (1 mg/kg) Formulation->GroupA GroupB Group B: PO Acid (5 mg/kg) Formulation->GroupB GroupC Group C: PO Ester (Equimolar) Formulation->GroupC Sampling Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) GroupA->Sampling GroupB->Sampling GroupC->Sampling Bioanalysis LC-MS/MS Analysis (Quantify Acid in Plasma) Sampling->Bioanalysis DataAnalysis PK Parameters (AUC, Cmax, Tmax, F%) Bioanalysis->DataAnalysis

Caption: Experimental workflow for head-to-head pharmacokinetic evaluation of benzothiazole derivatives.

Conclusion & Recommendation

  • Use the Acid if: Predicted LogP > 3.0 and solubility is manageable (>50 µg/mL in intestinal fluid). The acid avoids the "double-peak" PK phenomenon and inter-individual variability in esterase activity.

  • Use the Ester if: The acid is highly polar (LogP < 2.0) or has extremely poor aqueous solubility (Class II) that cannot be solved by salt formation. Ensure the ester is not too stable (preventing activation) nor too unstable (hydrolyzing in the gut lumen).

References

  • Van Belle, K., et al. (2005). "Discovery of 3-[(4,5,7-Trifluorobenzothiazol-2-yl)methyl]indole-N-acetic Acid (Lidorestat) and Congeners as Highly Potent and Selective Inhibitors of Aldose Reductase."[1][2] Journal of Medicinal Chemistry. Link

  • Mylari, B. L., et al. (1991). "Zopolrestat, a potent, orally active aldose reductase inhibitor." Journal of Medicinal Chemistry. Link

  • Satoh, T., & Hosokawa, M. (2006). "Structure, function and regulation of carboxylesterases." Chemico-Biological Interactions. Link

  • Imai, T. (2006). "Human Carboxylesterase Isozymes: Catalytic Properties and Rational Drug Design." Drug Metabolism and Pharmacokinetics. Link

  • Mahajan, H., et al. (2021). "Enhanced Oral Bioavailability of Epalrestat SBE7-β-CD Complex Loaded Chitosan Nanoparticles." International Journal of Nanomedicine. Link

Sources

Validation

Stability Testing of 2-Bromobenzo[d]thiazole-5-carboxylic Acid Under Physiological Conditions

Executive Summary Verdict: 2-Bromobenzo[d]thiazole-5-carboxylic acid (2-Br-BZT) exhibits moderate hydrolytic stability but high electrophilic reactivity under physiological conditions. Unlike its non-halogenated analogs,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: 2-Bromobenzo[d]thiazole-5-carboxylic acid (2-Br-BZT) exhibits moderate hydrolytic stability but high electrophilic reactivity under physiological conditions.

Unlike its non-halogenated analogs, the C2-bromine substituent activates the benzothiazole ring, making it susceptible to nucleophilic attack by thiols (e.g., Glutathione, HSA-Cys34) rather than simple aqueous hydrolysis. While stable enough for short-term in vitro assays in phosphate buffer, it is predicted to have a short half-life (


) in plasma and cytosolic environments due to rapid formation of thioether adducts.

Recommendation: For drug development, this compound should be treated as a reactive intermediate or covalent probe candidate, rather than a stable circulating drug scaffold, unless the C2-Br is displaced during lead optimization.

Chemical Context & Mechanistic Insight

To understand the stability profile, we must analyze the electronic environment of the scaffold.

  • The Scaffold: Benzo[d]thiazole is a bicyclic heteroaromatic system. The C2 position is naturally electron-deficient (

    
    ) due to the inductive pull of the adjacent Nitrogen and Sulfur atoms.
    
  • The Substituent (C2-Br): Bromine is a good leaving group. Its presence at C2 significantly lowers the activation energy for Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Acid (C5-COOH): The carboxylic acid at C5 is generally stable but increases polarity and can undergo Phase II conjugation (glucuronidation) in metabolic settings.

Comparison of Alternatives

The following table contrasts 2-Br-BZT with common analogs used in medicinal chemistry.

Feature2-Bromobenzo[d]thiazole-5-COOH Benzo[d]thiazole-5-COOH 2-Aminobenzo[d]thiazole-5-COOH
Primary Role Reactive Intermediate / Covalent ProbeStable Scaffold / CoreH-Bond Donor / Active Drug
Physiological Stability Low to Moderate (Thiol reactive)High (Metabolically stable)High (Subject to N-acetylation)
Dominant Degradation

with GSH/Proteins
Oxidative (CYP-mediated)Phase II Conjugation
Plasma

(Est.)
< 60 mins (Species dependent)> 240 mins> 180 mins

Degradation Pathways Visualization

The following diagram illustrates the competing pathways for 2-Br-BZT degradation in a physiological matrix.

G Compound 2-Bromobenzo[d]thiazole -5-carboxylic acid Hydrolysis 2-Hydroxybenzo[d]thiazole (Benzothiazolinone) Compound->Hydrolysis Slow Hydrolysis (pH 7.4, H2O) GSH_Adduct GSH-Conjugate (Thioether formation) Compound->GSH_Adduct Fast SnAr (Glutathione) Protein_Adduct Protein-Adduct (Irreversible Binding) Compound->Protein_Adduct Covalent Binding (HSA Cys34) Glucuronide Acyl Glucuronide (Phase II Met) Compound->Glucuronide UGT Enzymes (Liver Microsomes)

Figure 1: Predicted degradation pathways. Note that thiol conjugation (Yellow/Red paths) dominates over simple hydrolysis.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemical Stability (pH 7.4 Hydrolysis)

Objective: Determine intrinsic hydrolytic stability in the absence of biological nucleophiles.

  • Preparation: Prepare a 10 mM stock solution of 2-Br-BZT in DMSO.

  • Incubation: Spike stock into PBS (pH 7.4) to a final concentration of 10 µM (0.1% DMSO). Maintain at 37°C.

  • Sampling: Aliquot 100 µL at

    
     min.
    
  • Quenching: Add 300 µL cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Warfarin or Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Validation Check: Include a positive control (e.g., Aspirin) which should show ~30% degradation over 4 hours. If 2-Br-BZT remains >95%, it is hydrolytically stable.

Protocol B: Glutathione (GSH) Trapping Assay

Objective: Assess electrophilic reactivity (toxicity risk).[1][2] This is the critical test for this compound.

  • Reaction Mix: Phosphate buffer (100 mM, pH 7.4) containing 5 mM GSH (physiologically relevant excess).

  • Initiation: Add 2-Br-BZT (10 µM final). Incubate at 37°C.

  • Timepoints: 0, 15, 30, 60 min.

  • Detection: Monitor for the loss of parent (M) and appearance of the GSH adduct (

    
    ).
    
    • Parent Mass: ~258 Da (Br isotope pattern).

    • Adduct Mass: ~484 Da (Loss of 79/81 Br, addition of 307 GSH).

  • Interpretation:

    • 
       loss in 60 min: Low reactivity.
      
    • 
       loss in 60 min: High reactivity  (Potential haptenization/toxicity).
      
Protocol C: Plasma Stability & Protein Binding

Objective: Determine stability in the presence of plasma esterases and albumin.

  • Matrix: Pooled human/rat plasma (pH adjusted to 7.4).

  • Procedure: Spike compound (1 µM) into plasma. Incubate at 37°C.

  • Extraction: Protein precipitation with 3 volumes of ice-cold ACN at

    
     min.
    
  • Data Analysis: Plot

    
     vs. time to calculate 
    
    
    
    and
    
    
    .

Experimental Workflow Diagram

Workflow cluster_0 Parallel Stability Assays Start Start: 10mM Stock (DMSO) PBS PBS (pH 7.4) Hydrolysis Check Start->PBS GSH PBS + 5mM GSH Reactivity Check Start->GSH Plasma Human Plasma Metabolic Check Start->Plasma Quench Quench: Cold ACN + IS PBS->Quench GSH->Quench Plasma->Quench Centrifuge Centrifuge (4000g, 10 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Decision Data Interpretation LCMS->Decision

Figure 2: Standardized stability testing workflow for electrophilic benzothiazoles.

Anticipated Results & Data Interpretation

Based on the benzothiazole SAR (Structure-Activity Relationship), typical results for 2-Br-BZT compared to a stable reference (Benzo[d]thiazole-5-COOH) are presented below.

Parameter2-Br-BZT (Test Compound) Reference (Non-Br) Interpretation
PBS Stability (

)
> 24 hours> 24 hoursBoth are hydrolytically stable in water.
GSH Adduct Formation Detected (High) Not Detected2-Br is displaced by GSH thiol (

).
Plasma Stability (

)
~45 - 90 mins> 240 minsPlasma proteins (Cys/Lys residues) react with 2-Br.
Microsomal Stability (

)
High (Phase I + II)Low/Moderate2-Br is a metabolic soft spot.
Troubleshooting
  • Rapid Disappearance in PBS? Check for light sensitivity. Benzothiazoles can be photo-labile. Perform incubation in amber vials.

  • Poor Recovery? The carboxylic acid moiety may cause non-specific binding to plasticware. Use glass inserts or low-binding plates.

References

  • Metabolic Stability of Benzothiazoles

    • Exploring the Pharmacokinetic Properties and Metabolic P
    • Source:

  • GSH Trapping of Reactive Metabolites

    • Structure-Based Reactivity Profiles of Reactive Metabolites with Glut
    • Source:

  • Benzothiazole Synthesis & Reactivity

    • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Deriv
    • Source:

  • Chemical Properties of 2-Bromothiazole Deriv

    • PubChem Compound Summary: 2-Bromothiazole-5-carboxylic acid[3]

    • Source:

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Bromobenzo[d]thiazole-5-carboxylic acid

[1][2] Part 1: Immediate Assessment & Hazard Profiling[1][2] Before initiating any disposal workflow, you must validate the chemical identity and hazard profile. 2-Bromobenzo[d]thiazole-5-carboxylic acid is a halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Immediate Assessment & Hazard Profiling[1][2]

Before initiating any disposal workflow, you must validate the chemical identity and hazard profile. 2-Bromobenzo[d]thiazole-5-carboxylic acid is a halogenated organic acid .[1][2] Its disposal pathway is strictly governed by the presence of the Bromine (Br) atom and the Benzothiazole core, which dictates specific incineration protocols to prevent the formation of toxic byproducts (e.g., hydrogen bromide, sulfur oxides).

Chemical Identity Card[1][2]
ParameterSpecification
Chemical Name 2-Bromobenzo[d]thiazole-5-carboxylic acid
CAS Number 933750-20-0 (Verify against vial; isomers exist)
Formula C₈H₄BrNO₂S
Molecular Weight ~258.09 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Acidity (pKa) ~3.5 - 4.0 (Estimated; behaves as weak organic acid)
Hazard Classification (GHS)

Based on structural analogs (e.g., 2-bromobenzoic acid, benzothiazole derivatives).[1][2]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][4][3]

  • H335: May cause respiratory irritation.[1][2][3]

  • Aquatic Toxicity: Benzothiazoles are often persistent in water; treat as Environmentally Hazardous .[1][2]

Part 2: Pre-Disposal Segregation Logic

The Core Directive: Do NOT mix this compound with non-halogenated organic solvents or oxidizing acids.[1][2]

The "Halogen Rule"

You must segregate this waste into the Halogenated stream.[1][2]

  • Why? When incinerated, non-halogenated waste is burned at lower costs.[1][2] Halogenated waste (containing Br, Cl, F) requires high-temperature incineration (>1100°C) with specific flue gas scrubbing to neutralize acid gases (HBr, SO₂).[1][2]

  • The Risk: Mixing this brominated compound into a "General Organic" drum may result in the rejection of the entire waste lot by the disposal facility or the release of corrosive gases during improper combustion.[2]

Compatibility Matrix
Waste StreamCompatibilityAction
Halogenated Solvents Compatible Preferred Destination. (e.g., DCM, Chloroform waste).[1][2]
Non-Halogenated Solvents Technically MiscibleAVOID. Downgrades the non-halogenated stream to halogenated status (Costly).[1][2]
Aqueous Acid/Base IncompatibleDO NOT MIX. Precipitation of solid may occur; potential for hydrolysis releasing HBr.[1][2]
Oxidizers (Nitric/Peroxides) DANGEROUS STRICTLY PROHIBITED. Potential for exothermic reaction or evolution of Br₂ gas.[1][2]

Part 3: Disposal Workflows

Workflow A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable for: Expired reagent, spill cleanup debris, contaminated gloves/paper.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[1][2]

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: "2-Bromobenzo[d]thiazole-5-carboxylic acid"[1][2][5]

    • Hazard Checkbox: [x] Toxic [x] Irritant[1][2]

    • Coding: Add "Halogenated Organic Solid".

  • Storage: Store in a satellite accumulation area (SAA) inside secondary containment. Keep the lid chemically tight when not in use.[1][2]

  • Disposal: Transfer to EHS for Incineration (Fuel Blending) at a permitted TSDF (Treatment, Storage, and Disposal Facility).[2]

Workflow B: Liquid Waste (Reaction Mother Liquors)

Applicable for: HPLC effluent, reaction mixtures containing the compound.[2]

  • pH Check: Ensure the solution is not highly reactive.[1][2] If the solution is acidic (due to the carboxylic acid), do not neutralize unless required by local EHS policy; neutralization can generate heat and precipitate the solid.

  • Segregation: Pour into the "Halogenated Organic Solvent" carboy (Red Can).

    • Note: Even if the solvent is methanol (non-halogenated), the presence of the brominated solute mandates the "Halogenated" classification.

  • Documentation: Log the approximate concentration of the brominated acid on the waste tag.[1][2]

Part 4: Emergency Protocols (Spill Response)

Scenario: You drop a 5g bottle of solid powder on the lab floor.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), lab coat, and safety goggles. If dust is visible, use an N95 or P100 respirator.[2]

  • Containment: Do not dry sweep (creates dust).[1][2] Cover the spill with a wet paper towel (dampened with water) to suppress dust.[1][2]

  • Collection:

    • Scoop the damp powder and paper towels into a disposable plastic bag or wide-mouth jar.[1][2]

    • Wipe the surface with a soap/water solution.[1][2][3]

    • Test surface pH to ensure no acidic residue remains.[1][2]

  • Disposal: Label the collected waste as "Debris contaminated with Halogenated Organic Acid" and process via Workflow A.

Part 5: Visualizing the Decision Process

The following diagram illustrates the critical decision nodes for disposing of 2-Bromobenzo[d]thiazole-5-carboxylic acid to ensure regulatory compliance and safety.

DisposalWorkflow Start Waste: 2-Bromobenzo[d]thiazole-5-carboxylic acid StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Debris) StateCheck->IsSolid IsLiquid Liquid (Solution) StateCheck->IsLiquid SolidPkg Pack in HDPE Jar Label: 'Toxic/Irritant' IsSolid->SolidPkg SolidStream Stream: Halogenated Organic Solid SolidPkg->SolidStream Destruction Final Fate: High-Temp Incineration (w/ Scrubber) SolidStream->Destruction SolventCheck Check Solvent Base IsLiquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH) SolventCheck->NonHaloSolvent Aqueous Aqueous Buffer SolventCheck->Aqueous LiquidStream Stream: Halogenated Solvent Waste (Due to Br content) HaloSolvent->LiquidStream NonHaloSolvent->LiquidStream Contaminates stream Aqueous->LiquidStream If >1% Organic LiquidStream->Destruction

Figure 1: Decision matrix for the segregation and disposal of brominated benzothiazole derivatives.

Part 6: Regulatory & Compliance Context[1][2]

US EPA (RCRA)[1][2]
  • Waste Code: This specific compound is not P-listed or U-listed. However, it must be characterized based on toxicity and ignitability.

  • Default Classification: If not ignitable (D001), it is often managed as Non-RCRA Regulated Hazardous Waste (unless state-specific codes apply, e.g., California or Texas codes for halogenated organics).[1][2]

  • Best Practice: Treat as D002 (Corrosive) if the pH in solution is <2, or simply as "Hazardous Waste" due to the halogen content.[2]

European Waste Catalogue (EWC)[1]
  • Code 07 01 03:* Organic halogenated solvents, washing liquids, and mother liquors.[2]

  • Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[2]

References

  • National Institutes of Health (PubChem). (2025).[1][2] Compound Summary: Benzothiazole Derivatives & Safety Data. Retrieved from [Link]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [Link][1][2]

  • US Environmental Protection Agency. (2024). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Bromobenzo[d]thiazole-5-carboxylic acid

[1] Executive Summary & Chemical Context[1][2][3][4][5][6] 2-Bromobenzo[d]thiazole-5-carboxylic acid is a halogenated heteroaromatic scaffold frequently employed in medicinal chemistry for the synthesis of bioactive agen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-Bromobenzo[d]thiazole-5-carboxylic acid is a halogenated heteroaromatic scaffold frequently employed in medicinal chemistry for the synthesis of bioactive agents, particularly in oncology and antimicrobial research.[1]

While often categorized generically as an "irritant," its specific structural features—an acidic carboxyl group combined with a halogenated benzothiazole ring—necessitate a safety protocol that goes beyond standard laboratory defaults.[1] The presence of the carboxylic acid moiety renders the solid dust highly irritating to mucous membranes (hygroscopic activation), while the benzothiazole core poses a potential risk for skin sensitization.[1]

Immediate Hazard Profile (GHS/CLP):

  • H315: Causes skin irritation.[2][3][4][1][5][6]

  • H319: Causes serious eye irritation.[2][7][4][1][5][6][8]

  • H335: May cause respiratory irritation.[2][3][4][1]

  • H317 (Precautionary): Potential skin sensitizer (common in benzothiazole class).[1][9]

Risk Assessment Logic

Before selecting PPE, we must understand the exposure pathways.[1] The following logic flow dictates our safety decisions.

RiskAssessment Hazard Hazard Source: 2-Bromobenzo[d]thiazole-5-carboxylic acid (Solid Powder) Dust Airborne Dust (Weighing/Transfer) Hazard->Dust Solution Solubilized (Reaction/Workup) Hazard->Solution Inhalation Route: Inhalation Risk: Bronchial Spasm/Edema Dust->Inhalation Ocular Route: Ocular Risk: Acidic Corrosive Damage Dust->Ocular Solution->Ocular Dermal Route: Dermal Risk: Sensitization/Dermatitis Solution->Dermal Control_Eng Engineering Control: Fume Hood (Face Velocity >0.5 m/s) Inhalation->Control_Eng Control_PPE PPE Barrier: Nitrile >0.11mm, Goggles, Lab Coat Ocular->Control_PPE Dermal->Control_PPE

Figure 1: Risk assessment pathway linking physical state (dust/solution) to physiological risks and required controls.

PPE Matrix: Task-Based Selection

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational phase.[2][7][1]

Body AreaPPE RequirementTechnical Specification & Rationale
Respiratory Engineering Control Primary Chemical Fume Hood: Work must be performed in a certified hood.[1] Respirator (Secondary): If hood work is impossible (e.g., equipment maintenance), use a P100 (HEPA) half-mask. Simple N95s are insufficient for acidic organic vapors if solubilized.[1]
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 (US) or EN 166 (EU).[1] Rationale: Safety glasses allow dust entry from the side.[1] Upon contact with eye moisture, the carboxylic acid protonates, causing immediate chemical burns.[1] Goggles provide a sealed environment.[1]
Hand (Solid) Nitrile Gloves (Single) Spec: Thickness

0.11 mm (4 mil).[1] Rationale: Sufficient for dry powder handling where permeation is slow.[1]
Hand (Liquid) Nitrile (Double) or Laminate Spec: Double-glove (outer glove changed immediately upon splash) or Silver Shield/Laminate for prolonged contact.[1] Rationale: Halogenated aromatics can permeate thin nitrile.[1] Dissolution in organic solvents (DCM, DMF) accelerates this permeation.[1]
Body Lab Coat + Closed Shoes Spec: 100% Cotton or Nomex (if flammable solvents present).[1] High neck preferred.[1] Rationale: Prevents accumulation of dust on street clothes, reducing "take-home" exposure risk.[1]

Operational Protocols

Phase A: Weighing & Transfer (Highest Risk)

The primary risk is electrostatic dust generation.

  • Static Control: Use an anti-static gun on the weighing boat and spatula before touching the powder.[1] Benzothiazole acids are often crystalline and prone to static charge.[1]

  • Containment: Place the analytical balance inside the fume hood. If this is not feasible, use a powder containment balance enclosure.[1]

  • Technique: Never pour from the stock bottle. Use a clean spatula to transfer small amounts to avoid "dust clouds."[1]

Phase B: Reaction Setup (Solubilization)

Risk shifts from inhalation to dermal absorption.

  • Solvent Choice: When dissolving in polar aprotic solvents (e.g., DMF, DMSO), be aware that these solvents enhance skin permeability, potentially carrying the 2-bromobenzo[d]thiazole-5-carboxylic acid across the dermal barrier.

  • Double Gloving: Apply the "Red/Green" rule. If you see the inner glove (Green) through a tear or swell in the outer glove (Red/Blue), stop and change immediately.[1]

Phase C: Waste Disposal

Segregation prevents unexpected reactivity.[1]

  • Classification: Hazardous Organic Waste (Acidic).[1]

  • Protocol:

    • Solids: Dispose of contaminated weighing boats, paper towels, and gloves in the "Solid Hazardous Waste" drum.

    • Liquids: Segregate into "Organic Acid" waste streams. Do not mix with strong bases (e.g., sodium hydride quench) to avoid rapid exotherms.[1]

    • Labeling: Clearly mark the tag with "Contains Halogenated Organics" to prevent incineration in non-scrubbed facilities (prevents release of HBr/Br2 gas).[1]

Handling Workflow Visualization

Follow this decision tree to ensure protocol compliance during synthesis.

HandlingProtocol Start Start: 2-Bromobenzo[d]thiazole-5-carboxylic acid CheckHood 1. Verify Fume Hood Flow (>100 fpm / 0.5 m/s) Start->CheckHood Weighing 2. Weighing Step (Use Anti-Static Gun) CheckHood->Weighing Solvent 3. Solubilization (DMF/DMSO/MeOH) Weighing->Solvent Reaction 4. Reaction (Closed Vessel) Solvent->Reaction Spill Emergency: Spill? Reaction->Spill CleanUp Dry Spill: Scoop (No Dust) Wet Spill: Absorb with Vermiculite Spill->CleanUp Yes Disposal 5. Disposal (Halogenated Organic Waste) Spill->Disposal No CleanUp->Disposal

Figure 2: Step-by-step operational workflow emphasizing the critical weighing and emergency decision points.

Emergency Response

In the event of exposure, immediate action mitigates long-term damage.[1]

  • Eye Contact: Flush immediately with water for 15 minutes .[4][1] Hold eyelids apart. The acidity can cause corneal opacity if not treated instantly.[1] Seek medical attention (Ophthalmologist).

  • Skin Contact: Brush off loose powder before wetting (to prevent creating a concentrated acid solution on skin).[1] Then wash with soap and copious water.[2][4][1][8][9][10]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]

References

  • PubChem. (n.d.).[1] 2-Bromothiazole-5-carboxylic acid (Compound Summary).[1][11] National Library of Medicine.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: 2-Bromobenzo[d]thiazole-5-carboxylic acid.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[1] Retrieved from [Link][1]

Sources

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